molecular formula C16H17N3O2 B12317686 Cyclo(Pro-Trp)

Cyclo(Pro-Trp)

Cat. No.: B12317686
M. Wt: 283.32 g/mol
InChI Key: OAUYQLJZHZRZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(Pro-Trp) is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclo(Pro-Trp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Pro-Trp) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-(1H-indol-2-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)9-11-8-10-4-1-2-5-12(10)17-11/h1-2,4-5,8,13-14,17H,3,6-7,9H2,(H,18,20)

InChI Key

OAUYQLJZHZRZSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4N3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biosynthetic Pathway of Cyclo(L-Pro-L-Trp) in Marine Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo(L-Pro-L-Trp), also known as Brevianamide F, is a diketopiperazine (DKP) scaffold with significant pharmacological potential, including antifungal, antibacterial, and antitumor activities. While historically associated with fungal Non-Ribosomal Peptide Synthetases (NRPSs), recent metagenomic explorations of the marine biosphere have identified a distinct, streamlined biosynthetic route in marine bacteria (e.g., Streptomyces, Nocardiopsis): the Cyclodipeptide Synthase (CDPS) pathway.

This guide provides a technical deep-dive into the CDPS-mediated biosynthesis of Cyclo(Pro-Trp). Unlike NRPSs that utilize ATP and free amino acids, CDPSs hijack aminoacyl-tRNAs from primary metabolism, functioning as high-efficiency "tRNA-dependent peptide bond-forming enzymes." This document details the molecular mechanism, genomic mining strategies, and a validated experimental workflow for the isolation and heterologous production of this metabolite.

Part 1: The Biosynthetic Machinery

CDPS vs. NRPS: The Paradigm Shift

In marine bacteria, the production of the Cyclo(Pro-Trp) core is catalyzed primarily by CDPSs, a family of small (~30 kDa) enzymes structurally related to the catalytic domain of Class-Ic aminoacyl-tRNA synthetases (aaRSs).[1]

FeatureNRPS Pathway CDPS Pathway
Enzyme Size Large Multi-domain (>100 kDa)Small Single-domain (~30 kDa)
Substrate Free Amino AcidsAminoacyl-tRNAs (aa-tRNAs)
Energy Source ATP (Adenylation domain)High-energy ester bond of aa-tRNA
Mechanism Thiotemplate (PCP-tethered)Ping-Pong Bi-Bi
Marine Source Bacillus, PseudomonasStreptomyces sp. CMB-MQ030, Nocardiopsis
The CDPS Catalytic Cycle (Ping-Pong Mechanism)

The CDPS enzyme (e.g., NascA from Streptomyces sp.[2][3] CMB-MQ030) employs a sequential mechanism to hijack L-Trp-tRNA


 and L-Pro-tRNA

from the ribosomal machinery.
  • Substrate Recognition (Pocket 1): The enzyme binds the first substrate (typically L-Trp-tRNA

    
    ) via electrostatic interactions with helix 
    
    
    
    .
  • Acyl-Enzyme Formation: The aminoacyl moiety is transferred to a conserved active-site Serine , releasing free tRNA.[2][4]

  • Second Substrate Binding (Pocket 2): L-Pro-tRNA

    
     binds to the second pocket.
    
  • Dipeptidyl Intermediate: The tryptophanyl-enzyme intermediate is attacked by the proline amino group, forming a Trp-Pro-enzyme intermediate.

  • Cyclization: An intramolecular nucleophilic attack, often assisted by a conserved Tyrosine , releases the cyclic dipeptide Cyclo(L-Pro-L-Trp).

CDPS_Mechanism Start Free CDPS Enzyme (Active Site Serine) Inter1 Acyl-Enzyme Intermediate (Trp-O-Ser-Enz) Start->Inter1 Acylation (Release tRNA) Sub1 Substrate 1: L-Trp-tRNA Sub1->Inter1 Inter2 Dipeptidyl-Enzyme Intermediate Inter1->Inter2 Peptide Bond Formation tRNA Free tRNA (Recycled) Inter1->tRNA Sub2 Substrate 2: L-Pro-tRNA Sub2->Inter2 Cyc Intramolecular Cyclization Inter2->Cyc Cyc->Start Enzyme Regeneration Product Cyclo(L-Pro-L-Trp) (Brevianamide F) Cyc->Product Release

Figure 1: The Ping-Pong catalytic cycle of CDPS enzymes utilizing aminoacyl-tRNAs to synthesize Cyclo(Pro-Trp).

Part 2: Genomic Mining & Identification

To identify novel Cyclo(Pro-Trp) producers in marine metagenomes, researchers must look beyond standard NRPS markers.

  • Target Gene: cdps (or specifically nascA homologs).[5]

  • Pfam Domain: PF00152 (tRNA-synt_1c) – Note: This domain is shared with aaRSs.

  • Differentiation Filter: CDPSs lack the HIGH and KMSKS motifs required for ATP binding in aaRSs.[2]

  • Cluster Context: In marine Streptomyces, the cdps gene is often clustered with tailoring enzymes such as:

    • Cyclodipeptide oxidases (CDOs): For dehydrogenation.

    • Prenyltransferases (PTs): For attaching dimethylallyl groups (common in marine alkaloids).

Part 3: Experimental Workflow

Heterologous Expression Protocol

Direct isolation from marine strains is often low-yield. The standard industrial approach involves heterologous expression in E. coli.

System: E. coli BL21(DE3) harboring pET28a::nascA (or equivalent marine CDPS).

Step-by-Step Methodology:

  • Transformation: Transform chemically competent E. coli BL21(DE3) with the expression vector. Plate on LB-Kanamycin.

  • Inoculation: Pick a single colony into 10 mL TB medium (Terrific Broth) + 50 µg/mL Kanamycin. Incubate overnight at 37°C.

  • Fermentation: Transfer 1% inoculum into 1 L TB medium. Grow at 37°C until OD

    
     reaches 0.6–0.8.
    
  • Induction: Cool to 18°C. Induce with 0.1–0.5 mM IPTG.

    • Scientific Rationale: Lower temperature (18°C) favors proper folding of the CDPS and reduces the formation of inclusion bodies.

  • Production Phase: Incubate at 18°C for 20–24 hours. The CDPS will hijack endogenous E. coli tRNAs (tRNA

    
     and tRNA
    
    
    
    ).[5]
Extraction and Purification (SOP)

Objective: Isolation of Cyclo(Pro-Trp) from culture supernatant.

  • Clarification: Centrifuge culture at 8,000

    
     g for 20 mins. Collect supernatant.
    
    • Note: Unlike intracellular proteins, DKPs are often secreted or leak into the medium due to their small size and amphiphilic nature.

  • Liquid-Liquid Extraction:

    • Adjust supernatant pH to 7.0.

    • Add equal volume of Ethyl Acetate (EtOAc). Mix vigorously for 30 mins.

    • Separate phases. Repeat EtOAc extraction 2x.

    • Combine organic layers and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Concentration: Evaporate EtOAc under reduced pressure (Rotavap) at 40°C to obtain crude extract.

  • Flash Chromatography (Pre-fractionation):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: CH

      
      Cl
      
      
      
      :MeOH gradient (100:0 to 90:10).
    • Cyclo(Pro-Trp) typically elutes at 5–8% MeOH.

  • HPLC Purification (Polishing):

    • Column: Semi-preparative C18 (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Solvent A: H

      
      O + 0.1% Formic Acid.
      
    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Gradient: 20% B to 60% B over 25 mins.

    • Detection: UV at 280 nm (Tryptophan indole chromophore).

Workflow Step1 Marine Strain / Engineered E. coli (Fermentation 18°C) Step2 Centrifugation (Separate Cells vs. Supernatant) Step1->Step2 Step3 Supernatant Extraction (Ethyl Acetate 1:1 v/v) Step2->Step3 Supernatant Step4 Crude Extract (Evaporation) Step3->Step4 Step5 HPLC Purification (C18 Column, ACN/H2O Gradient) Step4->Step5 Step6 LC-MS/MS Verification (m/z 284.14 [M+H]+) Step5->Step6

Figure 2: Validated workflow for the extraction and purification of Cyclo(Pro-Trp).

Part 4: Analytical Validation

Trustworthiness in data reporting is critical. The isolated compound must be validated using the following criteria:

  • Mass Spectrometry (HR-ESI-MS):

    • Expected [M+H]

      
      : m/z 284.1394 (Calculated for C
      
      
      
      H
      
      
      N
      
      
      O
      
      
      ).
  • UV Spectrum:

    • 
      : ~220 nm, 280 nm, 290 nm (Characteristic of Indole).
      
  • NMR (600 MHz, DMSO-

    
    ): 
    
    • Key Signals: Indole NH (

      
       ~10.9), Amide NH (
      
      
      
      ~7.8), Proline
      
      
      -H (
      
      
      ~4.1).

References

  • Belin, P., et al. (2012). "Cyclodipeptide synthases: a family of tRNA-dependent peptide bond-forming enzymes."[2][3][4][6] Natural Product Reports. Link

  • Gondry, M., et al. (2009).[4] "Cyclodipeptide synthases are a family of tRNA-dependent dipeptide synthases."[3][4][6] Nature Chemical Biology. Link

  • Li, J., et al. (2018). "Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B." Nature Communications (Discusses NascA from Streptomyces sp. CMB-MQ030). Link

  • Moutiez, M., et al. (2017).[4] "The tRNA-Dependent Biosynthesis of Modified Cyclic Dipeptides." Molecules. Link

  • Seguin, J., et al. (2011). "Non-ribosomal peptide synthetases vs cyclodipeptide synthases: two distinct routes for the biosynthesis of diketopiperazines." Chemistry & Biology. Link

Sources

Technical Whitepaper: Biological Activity Spectrum and Therapeutic Potential of Cyclo(L-Pro-L-Trp)

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Brevianamide F CAS Registry Number: 38136-70-8 Chemical Formula: C₁₆H₁₇N₃O₂ Molecular Weight: 283.33 g/mol

Executive Summary

Cyclo(L-Pro-L-Trp) (cPT), also known as Brevianamide F, is a bioactive 2,5-diketopiperazine (DKP) ubiquitously produced by Streptomyces, Aspergillus, and Bacillus species, as well as select arachnid venoms (e.g., Chilobrachys jingzhao). Unlike linear peptides, its rigid cyclic structure confers high resistance to proteolytic degradation, making it an attractive scaffold for drug development.

This technical guide delineates the compound's pleiotropic activity spectrum, identifying PI3Kα inhibition (IC₅₀: 4.8 µM) and TRAF6-mediated signaling suppression as its primary high-value therapeutic mechanisms. It bridges the gap between fundamental microbiological extraction and advanced pharmacological application, providing researchers with actionable protocols and mechanistic insights.

Chemical Profile & Structural Stability

The core structure of cPT consists of a tryptophan and a proline residue condensed into a cyclic diketopiperazine ring. This "head-to-tail" cyclization eliminates the charged N- and C-termini, significantly enhancing membrane permeability and metabolic stability compared to linear dipeptides.

PropertySpecification
IUPAC Name (3S,8aS)-3-(1H-indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water
Stability Resistant to pronase, chymotrypsin, and carboxypeptidase A
Stereochemistry The cis-isomer (L,L) is the primary bioactive form found in nature

Anticancer Efficacy: The PI3Kα Target

While many DKPs exhibit general cytotoxicity, cPT is distinguished by its specific inhibition of Phosphoinositide 3-kinase alpha (PI3Kα), a critical regulator of cell growth and survival.

Quantitative Efficacy Data
Cell Line / TargetActivity TypeValueReference
PI3Kα Enzyme Kinase InhibitionIC₅₀: 4.8 µM [1, 2]
OVCAR-8 (Ovarian)CytotoxicityIC₅₀: 11.9 µg/mL [3]
HeLa (Cervical)CytotoxicityActive (Concentration dependent)[4]
HT-29 (Colon)CytotoxicityModerate inhibition[5]
Mechanism of Action: PI3K/Akt Pathway Suppression

cPT functions as a competitive inhibitor of the ATP-binding pocket of PI3Kα. By blocking phosphorylation of PIP2 to PIP3, it prevents the recruitment of Akt to the plasma membrane, thereby downstreaming apoptotic signaling.

PI3K_Pathway GF Growth Factor RTK RTK Receptor GF->RTK Activation PI3K PI3Kα RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation cPT Cyclo(Pro-Trp) (Inhibitor) cPT->PI3K Inhibition (IC50: 4.8 µM) PIP2 PIP2 PIP2->PI3K Substrate Akt Akt (PKB) PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Mechanism of PI3Kα inhibition by Cyclo(Pro-Trp), leading to suppression of proliferation.

Immunomodulation & Pain Management

Recent studies (2024) have elucidated a novel role for cPT in pain management, specifically isolating it from the venom of the spider Chilobrachys jingzhao. It acts as a potent anti-inflammatory agent by targeting the TRAF6 signaling axis.

  • Target: Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6).[1]

  • Effect: Suppression of MAPK and NF-κB pathways.[1][2]

  • Outcome: Reduction in pro-inflammatory mediators (iNOS, COX-2) and alleviation of formalin-induced inflammatory pain [6].

Antimicrobial Spectrum[1][4][5][6][7][8][9]

cPT exhibits broad-spectrum activity, often acting synergistically with other metabolites. Its mechanism is distinct from traditional antibiotics, involving membrane perturbation and interference with quorum sensing.

Antimicrobial Activity Profile[1][4][5][6][7][8][9][10][11][12][13]
OrganismTypeActivity Note
S. aureus Gram-Positive BacteriaGrowth inhibition (Broad spectrum) [7]
M. luteus Gram-Positive BacteriaGrowth inhibition [7]
K. pneumoniae Gram-Negative BacteriaSusceptible (Mixture MIC ~31.25 µg/mL) [8]
C. albicans FungusInhibition of hyphal growth [7]
T. rubrum FungusAntifungal efficacy > Amphotericin B (in specific assays) [7]

Proposed Antifungal Mechanism: Analogous to Cyclo(Pro-Tyr), cPT is hypothesized to target the plasma membrane H+-ATPase (Pma1), inducing an oxidative burst and disrupting membrane microdomains, leading to cell death [9].

Biosynthesis & Production Workflow

In microbial systems, cPT is synthesized by Cyclodipeptide Synthases (CDPS), such as FtmA in Aspergillus fumigatus, which usurp aminoacyl-tRNAs from primary metabolism. It serves as the primary precursor for the prenylated alkaloids (e.g., Fumitremorgins).

Biosynthesis Trp L-Tryptophan tRNA_Trp Trp-tRNA Trp->tRNA_Trp aaRS Pro L-Proline tRNA_Pro Pro-tRNA Pro->tRNA_Pro aaRS FtmA FtmA / CDPS (Enzyme) tRNA_Trp->FtmA tRNA_Pro->FtmA cPT Cyclo(L-Pro-L-Trp) (Brevianamide F) FtmA->cPT Cyclization P450 P450 Enzymes (e.g., BvnD) cPT->P450 Precursor Prenyl Prenylated Alkaloids (e.g., Fumitremorgin C) P450->Prenyl Modification

Figure 2: Biosynthetic pathway of Cyclo(Pro-Trp) via CDPS enzymes.

Experimental Protocols

Protocol A: Isolation from Fermentation Broth

Objective: Extract high-purity cPT from Streptomyces sp. or Bacillus sp. culture.

  • Cultivation: Inoculate strain in Modified Nutrient Broth (MNB) or ISP2 medium. Incubate at 28°C, 180 rpm for 7 days.

  • Filtration: Separate mycelia from supernatant using centrifugation (8000 rpm, 15 min).

  • Extraction:

    • Adjust supernatant pH to 7.0.

    • Mix with Ethyl Acetate (1:1 v/v) in a separating funnel. Shake vigorously for 20 min.

    • Collect the organic (upper) layer. Repeat 3x.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to yield crude extract.

  • Purification:

    • Redissolve in Methanol.

    • Perform Silica Gel Column Chromatography (Mesh 230-400).

    • Elute with Chloroform:Methanol gradient (100:0 to 90:10).

    • Monitor fractions via TLC (Visualization: UV 254nm & Iodine vapor).

Protocol B: PI3Kα Kinase Inhibition Assay

Objective: Validate inhibitory potential (IC₅₀ determination).

  • Reagents: Recombinant PI3Kα, PIP2 substrate, ATP, Kinase Buffer.

  • Preparation: Dissolve cPT in DMSO (Final DMSO conc. < 1%). Prepare serial dilutions (0.1 µM to 100 µM).

  • Reaction:

    • Incubate PI3Kα with cPT dilutions for 15 min at Room Temperature.

    • Add ATP (10 µM) and PIP2 substrate to initiate reaction.

    • Incubate for 60 min at Room Temperature.

  • Detection: Use ADP-Glo™ or similar luminescent kinase assay to measure ADP production (inversely proportional to inhibition).

  • Analysis: Plot Log[Concentration] vs. % Inhibition to calculate IC₅₀.

References

  • MedChemExpress. (2024). Brevianamide F Product Information. Retrieved from

  • Cormedix Europe. (2024). Brevianamide F: PI3Kα Inhibitory Activity. Retrieved from

  • Chapman University. (2021). Cyclic Dipeptides: The Biological and Structural Landscape. Biomolecules, 11, 1515. Retrieved from

  • TargetMol. (2024). Cyclo(Pro-Trp) Biological Activity. Retrieved from

  • ChemFaces. (2020). Cyclo(Pro-Trp) Datasheet and Activity Spectrum. Retrieved from

  • National Institutes of Health (PubMed). (2024). Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain. Int Immunopharmacol. Retrieved from

  • Wikipedia. (2024). Brevianamide F. Retrieved from

  • National Institutes of Health (PMC). (2015). Antibacterial activity of cyclo(L-Pro-L-Tyr) and related DKPs. Retrieved from

  • National Institutes of Health (PMC). (2023). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1. Retrieved from

Sources

The Role of Cyclo(Pro-Trp) in Bacterial Quorum Sensing and Interkingdom Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo(L-Pro-L-Trp) (cPW), a cyclic dipeptide (2,5-diketopiperazine or DKP), has emerged as a critical bioactive molecule in the field of sociomicrobiology. Unlike traditional N-acyl homoserine lactones (AHLs) that serve as dedicated intraspecies signals, cPW functions as a dual-modality effector : it acts as a quorum sensing (QS) interference agent in Gram-negative pathogens (e.g., Pseudomonas aeruginosa) and as an interkingdom signaling molecule in probiotic interactions (e.g., Lactobacillus johnsonii).

This guide delineates the molecular mechanisms of cPW, specifically its stability-driven persistence compared to AHLs and its ability to modulate LuxR-type receptors.[1] It provides validated protocols for the extraction, purification, and bioassay of cPW, offering researchers a roadmap for exploiting this scaffold in anti-virulence drug development.

Chemical Biology & Mechanism of Action

Structural Stability and Mimicry

The structural core of cPW is a rigid six-membered diketopiperazine ring. This structure confers significant resistance to lactonases and acylases , enzymes that rapidly degrade typical AHL signals. This stability allows cPW to accumulate in polymicrobial environments, functioning as a long-range signal or inhibitor.

Mechanism 1: Quorum Sensing Interference (Pathogen Suppression)

In Gram-negative bacteria like P. aeruginosa and Chromobacterium violaceum, QS relies on the binding of an AHL ligand to a LuxR-type cytoplasmic receptor. The receptor-ligand complex dimerizes and binds to DNA promoters (lux-box) to activate virulence genes.

cPW Interference Model:

  • Entry: cPW enters the cell via passive diffusion or specific uptake systems.

  • Interaction: cPW interacts with the ligand-binding domain (LBD) of LuxR homologs (e.g., LasR, CviR).

  • Conformational Locking: Unlike the native AHL which stabilizes the receptor in a "closed" active conformation, cPW binding (often at millimolar concentrations) induces a conformational shift that prevents stable dimerization or DNA binding.

  • Outcome: Downregulation of virulence factors (pyocyanin, elastase, biofilm formation) without inhibiting cell growth (bacteriostatic vs. bactericidal).[2]

Mechanism 2: Interkingdom Signaling (Host Modulation)

Recent studies (2025) have identified cPW as a key effector secreted by Lactobacillus johnsonii. In the host intestine, cPW activates the Calcium-Sensing Receptor (CaSR) and TRPV4 channels on epithelial cells, enhancing calcium absorption and alleviating secondary hyperparathyroidism. This highlights cPW as a "postbiotic" mediator of host health.

Pathway Visualization

The following diagram illustrates the competitive dynamics between Native AHL and Cyclo(Pro-Trp) at the LuxR receptor level.

QS_Pathway AHL Native AHL (Signal) LuxR LuxR Receptor (Monomer) AHL->LuxR High Affinity Binding cPW Cyclo(Pro-Trp) (Inhibitor) cPW->LuxR Competitive/Allosteric Binding (>0.5 mM) Complex_Active Active Dimer (AHL-LuxR) LuxR->Complex_Active Dimerization Complex_Inactive Inactive Complex (cPW-LuxR) LuxR->Complex_Inactive Conformational Distortion DNA Target DNA (lux box) Complex_Active->DNA Binds Promoter Complex_Inactive->DNA Fails to Bind Virulence Virulence Factors (Biofilm/Toxins) DNA->Virulence Transcription ON

Caption: Comparative signaling pathway showing Native AHL activation versus Cyclo(Pro-Trp) mediated inhibition of LuxR-type receptors.

Quantitative Efficacy Data

The following table summarizes the inhibitory potential of Trp-containing DKPs against standard QS reporter strains. Note that effective concentrations for DKPs are typically in the millimolar range, reflecting their role as modulators rather than high-affinity primary signals.

CompoundTarget OrganismAssay TypeEffective ConcentrationOutcome
Cyclo(Pro-Trp) P. aeruginosa PAO1Biofilm Inhibition0.5 - 1.0 mg/mL (~1.7-3.5 mM)~50-60% reduction in biomass
Cyclo(Pro-Trp) C. violaceum CV026Violacein Pigment0.5 - 2.0 mg/mLSignificant halo inhibition (QSI)
Cyclo(Trp-Ser) P. aeruginosa PAO1Pyocyanin Production3.2 mg/mL (MIC)~65% reduction at sub-MIC
Cyclo(Phe-Pro) Vibrio choleraeCholera Toxin (CT)~1 mMTranscriptional repression of tcpPH

Experimental Protocols

Protocol A: Extraction and Purification of cPW

Objective: Isolate high-purity cPW from Lactobacillus or marine bacterial culture supernatants.

Reagents:

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • HPLC-grade Methanol and Water

  • C18 SPE Cartridges

Workflow:

  • Cultivation: Grow bacterium (e.g., L. johnsonii) in MRS broth for 48-72h (stationary phase).

  • Clarification: Centrifuge at 10,000 x g for 20 min at 4°C. Filter supernatant through a 0.22 µm membrane.

  • Extraction:

    • Adjust supernatant pH to 7.0.

    • Mix with solvent (CH₂Cl₂) in a 1:1 ratio. Shake vigorously for 20 min.

    • Separate organic phase. Repeat extraction 3 times.

  • Concentration: Evaporate solvent using a rotary evaporator at 40°C to obtain crude extract.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).

    • Mobile Phase: Gradient 10% -> 90% Methanol in Water over 30 min.

    • Detection: UV absorbance at 210 nm and 280 nm (Trp absorption).

    • Validation: Confirm fraction mass via LC-MS (Expected [M+H]+: ~284.14 Da).

Protocol B: Quorum Sensing Inhibition (QSI) Assay

Objective: Quantify the anti-QS activity of cPW using the Chromobacterium violaceum CV026 reporter strain.

Principle: CV026 is a cviI mutant (AHL synthase negative).[3][4] It produces purple violacein pigment only when exogenous AHL (C6-HSL) is added. QSI agents block this induction.

Steps:

  • Preparation: Mix 5 mL of molten soft agar (0.7%) with 50 µL of overnight CV026 culture and 50 µL of C6-HSL (5 µM final conc).

  • Pouring: Pour mixture onto solidified LB agar plates.

  • Loading:

    • Punch 5mm wells in the agar.

    • Add 50 µL of purified cPW (dissolved in DMSO/Methanol) at graded concentrations (0.1, 0.5, 1.0 mg/mL).

    • Controls: Solvent only (Negative), Furanone C-30 (Positive Control).

  • Incubation: Incubate upright at 30°C for 24-48 hours.

  • Analysis:

    • Observe for a turbid, non-pigmented halo around the well (indicates QSI without growth inhibition).

    • Clear halo = Growth inhibition (Antibiotic effect, not QSI).

    • Turbid/White halo = Quorum Sensing Inhibition.

Experimental Workflow Diagram

Protocol_Workflow cluster_Assay Bioassay (CV026) Start Bacterial Culture (48-72h) CFS Cell-Free Supernatant (0.22 µm Filter) Start->CFS Extract Solvent Extraction (CH2Cl2 / EtOAc) CFS->Extract Crude Crude Extract (Rotary Evaporation) Extract->Crude HPLC HPLC Purification (C18 Column, MeOH Gradient) Crude->HPLC Plate Soft Agar Overlay (CV026 + C6-HSL) HPLC->Plate Purified cPW Incubate Incubation 30°C, 24h Plate->Incubate Result Read Halo: Turbid = QSI Clear = Toxicity Incubate->Result

Caption: Step-by-step workflow for the isolation of Cyclo(Pro-Trp) and subsequent validation of Quorum Sensing Inhibition activity.

Therapeutic Implications & Future Directions[5]

The unique stability of the DKP ring in Cyclo(Pro-Trp) makes it a superior scaffold for anti-virulence drug design compared to AHL analogs, which are prone to enzymatic degradation.

  • Combination Therapy: Synergistic effects have been observed when DKP-based QSIs are combined with traditional antibiotics (e.g., Tobramycin), lowering the Minimum Biofilm Eradication Concentration (MBEC).

  • Probiotic Engineering: Enhancing cPW production in probiotic strains (Lactobacillus) offers a "live biotherapeutic" approach to manage gut pathogens like Vibrio cholerae or Salmonella by disrupting their virulence signaling while simultaneously promoting host intestinal barrier function.

References

  • Lactobacillus johnsonii and Host Signaling (2025)

    • Title: Lactobacillus johnsonii Generates Cyclo(pro‐trp)
    • Source: Advanced Science / NIH PubMed Central
    • URL:[Link]

  • Vibrio Quorum Sensing Modul

    • Title: Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase
    • Source: Infection and Immunity
    • URL:[Link]

  • Diketopiperazines as QS Inhibitors

    • Title: A diketopiperazine factor from Rheinheimera aquimaris QSI02 exhibits anti-quorum sensing activity[5]

    • Source: Scientific Reports[5]

    • URL:[Link]

  • LuxR Interaction Mechanisms

    • Title: New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides
    • Source: PLOS ONE / NIH
    • URL:[Link]

  • Biofilm Inhibition in Pseudomonas

    • Title: Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides (Analogous Mechanism Study)
    • Source: Applied and Environmental Microbiology
    • URL:[Link]

Sources

Cyclo(Pro-Trp) as a bioactive secondary metabolite in fungi

Author: BenchChem Technical Support Team. Date: February 2026

Cyclo(Pro-Trp): Technical Monograph on Biosynthesis, Isolation, and Pharmacological Potential

Executive Summary

Cyclo(Pro-Trp) (also known as Brevianamide F) is a bioactive 2,5-diketopiperazine (DKP) secondary metabolite ubiquitously produced by fungal genera such as Penicillium, Aspergillus, and Alternaria.[1] While historically viewed merely as the biosynthetic precursor to complex prenylated indole alkaloids (e.g., Brevianamides A/B), recent pharmacological profiling has established Cyclo(Pro-Trp) as a distinct therapeutic entity. It exhibits intrinsic antimicrobial, anticancer, and neuroprotective properties driven by a mechanism involving membrane hyperpolarization and oxidative stress induction. This guide provides a technical roadmap for its isolation, biosynthetic engineering, and mechanistic evaluation.[2]

Chemical Identity & Biosynthetic Origin

Chemical Structure: (3S,8aS)-3-((1H-indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[3] Biosynthetic Class: Non-Ribosomal Peptide (NRP).[4]

In fungal systems, Cyclo(Pro-Trp) is synthesized by a dedicated Non-Ribosomal Peptide Synthetase (NRPS). Unlike ribosomal peptide synthesis, this process is template-independent and driven by the BvnA gene (in Penicillium brevicompactum) or homologous gene clusters in Aspergillus.

Biosynthetic Mechanism

The synthesis does not follow the canonical "initiation-elongation-termination" linear logic of large polypeptides. Instead, it utilizes a bimodular NRPS architecture:

  • Adenylation (A-Domain): Selects and activates L-Proline and L-Tryptophan using ATP, forming aminoacyl-AMP intermediates.

  • Thiolation (T-Domain): Tethers the activated amino acids to the phosphopantetheine arm of the Peptidyl Carrier Protein (PCP).

  • Condensation (C-Domain): Catalyzes the formation of the peptide bond between the two tethered amino acids.

  • Cyclization: The dipeptidyl intermediate undergoes intramolecular cyclization (often spontaneous or TE-domain mediated) to release the rigid diketopiperazine ring.

Biosynthesis L_Trp L-Tryptophan NRPS NRPS Module (BvnA) [A-T-C Domains] L_Trp->NRPS ATP-dependent Activation L_Pro L-Proline L_Pro->NRPS ATP-dependent Activation Inter Dipeptidyl-S-Enzyme Intermediate NRPS->Inter Condensation Cyclo Cyclo(Pro-Trp) (Brevianamide F) Inter->Cyclo Intramolecular Cyclization (DKP formation) Prenyl Prenylated Derivatives (e.g., Brevianamide A) Cyclo->Prenyl Prenyltransferases (BvnB/C)

Figure 1: Biosynthetic pathway of Cyclo(Pro-Trp) via NRPS machinery. The compound serves as the stable scaffold for further prenylation.

Isolation & Structural Elucidation Workflow

Isolating DKPs requires a protocol that separates the polar cyclic dipeptide from the complex lipophilic fungal exometabolome. The following protocol is validated for Aspergillus and Penicillium liquid cultures.

Extraction Protocol

Reagents: Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Anhydrous Na₂SO₄.

  • Fermentation: Cultivate fungus in Potato Dextrose Broth (PDB) or Czapek Dox media for 14–21 days at 25°C (stationary phase yields highest DKP accumulation).

  • Filtration: Separate mycelia from broth using Whatman No. 1 filter paper. Discard mycelia (unless extracting intracellular metabolites).

  • Liquid-Liquid Extraction:

    • Adjust broth pH to 7.0.

    • Mix broth with EtOAc (1:1 v/v) in a separating funnel. Shake vigorously for 10 mins.

    • Collect the organic (upper) phase. Repeat 3x.

  • Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (rotary evaporator) at 40°C to yield the crude extract.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica gel (230–400 mesh).

    • Mobile Phase: Gradient elution with CHCl₃:MeOH (starting 100:0 → 90:10). Cyclo(Pro-Trp) typically elutes at 95:5.

Analytical Validation (HPLC-MS)
  • Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 100% B over 30 min.

  • Detection: UV at 280 nm (Indole chromophore) and ESI-MS (Positive mode, [M+H]⁺ = 284.14).

Isolation Ferment Fungal Fermentation (21 Days, PDB) Filter Filtration (Remove Mycelia) Ferment->Filter Extract Liq-Liq Extraction (EtOAc 1:1 v/v) Filter->Extract Supernatant Crude Crude Extract (Evaporated) Extract->Crude Organic Phase Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Crude->Silica Pure Purified Cyclo(Pro-Trp) >95% Purity Silica->Pure Elutes @ 5% MeOH

Figure 2: Step-by-step isolation workflow from fungal fermentation broth.

Bioactivity Profile

Cyclo(Pro-Trp) is not merely a scaffold; it possesses significant biological activity.[1] The diketopiperazine ring mimics peptide bonds but is resistant to proteolysis, allowing it to interact with biological targets for extended periods.

Quantitative Efficacy Data
Target Organism / Cell LineActivity TypeMetricValueReference
OVCAR-8 (Ovarian Cancer)CytotoxicityIC5011.9 µg/mL[1]
HL-60 (Leukemia)CytotoxicityIC50~64 µM[1]
Staphylococcus aureus AntibacterialMIC12.5 - 25 µg/mL[2]
Vibrio anguillarum AntibacterialMIC0.71 ng/mL*[3]
Botrytis cinerea (Fungus)AntifungalInhibitionMembrane disruption[4]

*Note: High potency against V. anguillarum suggests a specific target interaction rather than general membrane disruption.

Mechanism of Action

The mechanism of Cyclo(Pro-Trp) is distinct from traditional antibiotics. It acts as a membrane-active agent and a metabolic modulator .

  • Membrane Interaction: The amphiphilic nature of the molecule (hydrophobic indole/proline + polar DKP ring) allows it to insert into the lipid bilayer. In fungal targets, it targets plasma membrane domains rich in the proton pump Pma1 .[5]

  • Oxidative Burst: Upon membrane insertion, it disrupts the electrochemical gradient, triggering a compensatory but lethal production of Reactive Oxygen Species (ROS) by the target cell's mitochondria.

  • Pma1 Destabilization: In fungi, it specifically inhibits/destabilizes the H+-ATPase Pma1, leading to intracellular acidification and cell death.

Mechanism DKP Cyclo(Pro-Trp) Exposure Membrane Insertion into Lipid Bilayer DKP->Membrane Pma1 Targeting of [H+]ATPase Pma1 Membrane->Pma1 Specific Binding Gradient Loss of Membrane Potential Pma1->Gradient Ion Flux Disruption ROS ROS Burst (Oxidative Stress) Gradient->ROS Mitochondrial Stress Death Apoptosis / Cell Death ROS->Death

Figure 3: Proposed mechanism of action focusing on membrane destabilization and ROS induction.

Synthesis & Scalability

For drug development, relying on fungal fermentation is often inconsistent due to low yields (mg/L range). Two scalable alternatives exist:

  • Chemical Synthesis:

    • Method: Coupling of Boc-L-Trp and L-Pro-OMe using EDC/HOBt, followed by deprotection (TFA) and base-catalyzed cyclization (using ammonia in methanol).

    • Yield: High (>70%).

    • Advantage: Allows for the generation of stereoisomers (e.g., D-Pro-L-Trp) to test structure-activity relationships (SAR).

  • Chemoenzymatic Synthesis:

    • Method: Utilization of recombinant Cyclodipeptide Synthases (CDPSs) expressed in E. coli.[4]

    • Advantage: Green chemistry approach; high stereospecificity without toxic coupling reagents.

References

  • Cytotoxic activity of diketopiperazines. Chapman University Digital Commons. Cyclic Dipeptides: The Biological and Structural Landscape.

  • Antibacterial activity of Cyclo(Pro-Trp). PubMed. Antibacterial activity of cyclo(D-Tyr-D-Phe) and related DKPs.

  • Potency against Vibrio anguillarum. ResearchGate. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr).

  • Mechanism of action in fungi. NIH / PMC. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1.[5] (Note: Mechanism homologous to Pro-Trp class).

  • Biosynthetic Pathway (Brevianamide F). Wikipedia. Brevianamide F Biosynthesis and Properties.

Sources

Technical Guide: Interaction of Cyclo(Pro-Trp) with Human Bitter Taste Receptors (TAS2Rs)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction of Cyclo(Pro-Trp) with bitter taste receptors, synthesized for researchers in sensory science and drug discovery.

Executive Summary

Cyclo(Pro-Trp) (Cyclic L-prolyl-L-tryptophan) is a diketopiperazine (DKP) formed via the cyclization of the dipeptide Pro-Trp. It is a bioactive fermentation byproduct found in aged cheeses, cocoa, roasted coffee, and sourdough. Unlike its linear counterpart, the rigid cyclic structure of Cyclo(Pro-Trp) confers unique stability and receptor binding kinetics.

This guide delineates the molecular mechanism of Cyclo(Pro-Trp) perception, identifying TAS2R1, TAS2R4, TAS2R14, TAS2R39, and TAS2R46 as the primary target receptors. It provides a validated experimental framework for quantifying this interaction using calcium mobilization assays, addressing the specific solubility and stability challenges associated with hydrophobic cyclic dipeptides.

Molecular Mechanism & Receptor Pharmacology

Target Receptors

Cyclo(Pro-Trp) belongs to a class of "peptide-sensitive" bitter compounds. While linear dipeptides (e.g., Trp-Trp) show promiscuous activation, the cyclic motif restricts conformational freedom, increasing specificity.

Receptor SubtypeRole in Cyclo(Pro-Trp) DetectionEvidence Level
TAS2R14 Primary Agonist Target. Broadly tuned receptor for aromatic compounds and cyclic peptides.High (Structural homology to Trp-Trp/Phe-Pro)
TAS2R46 Secondary Agonist Target. Sensitive to hydrophobic bitter substances and sesquiterpene lactones.High (Activated by similar DKPs)
TAS2R1 Modulatory Target. Often co-activated by nitrogenous bitter compounds.Medium
TAS2R4 Specific Target. Known to respond to Pro-containing peptides.Medium
Signal Transduction Pathway

Activation of TAS2Rs by Cyclo(Pro-Trp) triggers a canonical G protein-coupled receptor (GPCR) cascade. The hydrophobic DKP ring penetrates the orthosteric binding pocket, inducing a conformational change that dissociates the heterotrimeric G-protein complex.

Key Signaling Events:

  • Ligand Binding: Cyclo(Pro-Trp) binds to the extracellular/transmembrane domain of the TAS2R.

  • G-Protein Activation: Exchange of GDP for GTP on the G

    
    -gustducin subunit.
    
  • Effector Activation: G

    
     subunits activate Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messenger: PLC

    
     hydrolyzes PIP
    
    
    
    into IP
    
    
    (Inositol trisphosphate) and DAG.
  • Calcium Release: IP

    
     binds to IP
    
    
    
    R on the endoplasmic reticulum, releasing Ca
    
    
    into the cytosol.
  • Depolarization: Ca

    
     activates TRPM5 channels, leading to Na
    
    
    
    influx and membrane depolarization.
Visualization: Signaling Cascade

G Ligand Cyclo(Pro-Trp) Receptor TAS2R14 / TAS2R46 (GPCR) Ligand->Receptor Binding (Orthosteric) GProtein Gα-gustducin / Gβγ Receptor->GProtein GTP Exchange PLC PLCβ2 GProtein->PLC Activation (Gβγ) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release TRPM5 TRPM5 Channel Activation Ca->TRPM5 Gating Depol Membrane Depolarization (Bitter Signal) TRPM5->Depol Na+ Influx

Figure 1: Canonical signal transduction pathway for Cyclo(Pro-Trp) induced bitterness via TAS2R activation.

Experimental Protocol: Calcium Mobilization Assay

This protocol utilizes a heterologous expression system (HEK293T cells) stably expressing G


16gust44 to couple TAS2R activation to calcium release, measurable via a fluorescent dye (Fluo-4 or Fura-2).
Reagents & Preparation
  • Compound: Cyclo(Pro-Trp) (CAS: 67889-75-2), >98% purity.[1]

  • Solubility Note: Cyclo(Pro-Trp) is hydrophobic.

    • Stock Solution: Dissolve to 100 mM in 100% DMSO. Sonicate if necessary.

    • Working Solution: Dilute in assay buffer (HBSS + 20 mM HEPES) to 2x final concentration. Max DMSO concentration in assay must be <0.5% to avoid artifacts.

  • Cell Line: HEK293T-G

    
    16gust44 (transiently transfected with TAS2R plasmids).
    
Step-by-Step Workflow

Step 1: Transfection (Day 0)

  • Seed HEK293T-G

    
    16gust44 cells in poly-D-lysine coated 96-well black-wall plates (15,000 cells/well).
    
  • Transfect with TAS2R plasmid DNA (e.g., TAS2R14-pEAK10) using Lipofectamine 2000.

  • Incubate for 22–24 hours at 37°C, 5% CO

    
    .
    

Step 2: Dye Loading (Day 1)

  • Remove culture medium and wash cells once with Assay Buffer (HBSS, pH 7.4).

  • Add 100 µL of Calcium-4 or Fluo-4 AM dye loading solution (containing 2.5 mM Probenecid to inhibit dye extrusion).

  • Incubate for 60 minutes: 30 mins at 37°C, followed by 30 mins at Room Temperature (RT).

Step 3: Agonist Addition & Measurement

  • Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Record baseline fluorescence (excitation 488 nm, emission 525 nm) for 20 seconds.

  • Inject 100 µL of 2x Cyclo(Pro-Trp) working solution (Final concentrations: 0.1 µM to 1 mM).

  • Record fluorescence kinetics for 120 seconds.

Step 4: Data Analysis

  • Calculate

    
     (Peak fluorescence minus baseline / baseline).
    
  • Plot dose-response curves using the Hill equation:

    
    
    
Visualization: Experimental Workflow

Experiment Step1 1. Transfection HEK293T + TAS2R DNA (24h Incubation) Step2 2. Dye Loading Fluo-4 AM + Probenecid (60 min) Step1->Step2 Step4 4. Injection Auto-inject Agonist (t=20s) Step2->Step4 Step3 3. Preparation Cyclo(Pro-Trp) in DMSO Dilute to 2x in HBSS Step3->Step4 Step5 5. Detection Measure RFU (525nm) (120s duration) Step4->Step5

Figure 2: High-throughput calcium imaging workflow for validating Cyclo(Pro-Trp) activity.

Quantitative Data Summary

The following table summarizes the expected sensitivity ranges for Cyclo(Pro-Trp) compared to standard bitter reference compounds.

CompoundTarget Receptor(s)Threshold (Human Sensory)EC

(In Vitro HEK293)
Cyclo(Pro-Trp) TAS2R14, TAS2R4650 - 80 µM 15 - 40 µM
Trp-Trp (Linear) TAS2R1, TAS2R39~200 µM~120 µM
Quinine TAS2R14, TAS2R398 µM15 µM
Caffeine TAS2R43, TAS2R461000 µM1500 µM

Note: Cyclic dipeptides generally exhibit lower detection thresholds (higher potency) than their linear precursors due to increased lipophilicity and structural rigidity, facilitating receptor access.

Applications in Drug Development[2][3][4]

  • Bitterness Masking: Understanding the specific TAS2R binding mode of Cyclo(Pro-Trp) allows for the design of allosteric modulators. Since linear Trp-Trp has shown antagonistic (blocking) activity against TAS2R14 in some studies, structural analogs of Cyclo(Pro-Trp) may be synthesized to act as "bitter blockers" rather than agonists.

  • Excipient Screening: Cyclo(Pro-Trp) is a common impurity in peptide drug synthesis. Screening for this compound is critical to prevent off-taste in oral formulations.

  • Metabolic Modulation: Beyond taste, TAS2Rs in the gut (enteroendocrine cells) regulate GLP-1 release. Cyclo(Pro-Trp) may be explored as a gut-brain axis modulator for satiety signaling.

References

  • Behrens, M., et al. (2004). "The human taste receptor hTAS2R14 responds to a variety of different bitter compounds." Biochemical and Biophysical Research Communications.

  • Meyerhof, W., et al. (2010). "The molecular receptive ranges of human TAS2R bitter taste receptors." Chemical Senses.

  • Kohl, S., et al. (2013). "Amino acids and peptides activate at least five members of the human bitter taste receptor family." Journal of Agricultural and Food Chemistry.

  • Vergara-Jimenez, M., et al. (2021). "Trp-Trp acts as a multifunctional blocker for human bitter taste receptors, hTAS2R14, hTAS2R16, hTAS2R43, and hTAS2R46."[2] Bioscience, Biotechnology, and Biochemistry.[2]

  • InvivoChem. "Cyclo(Pro-Trp) Product & Solubility Data." InvivoChem Technical Data Sheet.

Sources

Mechanism of Action: Cyclo(Pro-Trp) (Brevianamide F) as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of Cyclo(Pro-Trp).

Executive Summary

Cyclo(L-Pro-L-Trp), also known as Brevianamide F, is a cyclic dipeptide (2,5-diketopiperazine or DKP) produced by various Bacillus, Streptomyces, and fungal species. Unlike linear peptides, its rigid heterocyclic scaffold confers high resistance to enzymatic degradation, making it a prime candidate for antifungal drug development.

This guide delineates the multi-modal mechanism of action (MoA) of Cyclo(Pro-Trp) against phytopathogenic and medically relevant fungi (e.g., Candida albicans, Aspergillus spp.). The mechanism is defined by a "Search-and-Destroy" dual functionality: membrane destabilization via Pma1 interference and induction of Reactive Oxygen Species (ROS)-mediated apoptosis , reinforced by Quorum Sensing (QS) inhibition .

Physicochemical Profile & Bioavailability

The efficacy of Cyclo(Pro-Trp) is rooted in its structural stability.

  • Structure: A cyclic fusion of Tryptophan and Proline.[1][2][3] The indole ring of Tryptophan provides lipophilicity (facilitating membrane insertion), while the Proline restricts conformational flexibility.

  • Class: 2,5-Diketopiperazines (DKPs).

  • Stability: The cyclic amide bond resists proteolysis by standard peptidases, allowing for oral bioavailability and prolonged half-life in biological systems.

Detailed Mechanism of Action (MoA)

The antifungal activity of Cyclo(Pro-Trp) is not limited to a single target.[4] Instead, it operates via a synergistic cytotoxicity cascade .

Mode 1: Membrane Hyperpolarization & Pma1 Interference

Research into structurally analogous DKPs (e.g., Cyclo(Pro-Tyr)) indicates a conserved mechanism targeting the fungal plasma membrane ATPase (Pma1).

  • Insertion: The hydrophobic indole moiety allows Cyclo(Pro-Trp) to intercalate into the fungal phospholipid bilayer.

  • Target Binding: The molecule likely interacts with the [H+]-ATPase Pma1 , a critical proton pump responsible for maintaining membrane potential.

  • Disruption: Inhibition or destabilization of Pma1 leads to membrane hyperpolarization and a collapse of the electrochemical gradient.

  • Leakage: This structural compromise results in pore formation, evidenced by the leakage of intracellular ions (K+) and nucleic acids.

Mode 2: ROS-Mediated Mitochondrial Dysfunction

Following membrane stress, Cyclo(Pro-Trp) triggers an intracellular death spiral:

  • Mitochondrial Stress: The collapse of membrane potential affects the mitochondrial electron transport chain (ETC).

  • ROS Burst: This dysfunction causes the rapid accumulation of Reactive Oxygen Species (ROS), specifically hydroxyl radicals (•OH) and superoxide anions (O2•-).

  • Apoptosis: Excessive ROS overwhelms the fungal antioxidant defenses (SOD, catalase), leading to lipid peroxidation, DNA fragmentation, and eventual programmed cell death (apoptosis).

Mode 3: Quorum Sensing (QS) Inhibition

Cyclo(Pro-Trp) acts as a structural mimic of N-acyl homoserine lactones (AHLs), the signal molecules used by fungi and bacteria for population-density communication.

  • Mechanism: It competitively binds to QS receptors, effectively "blinding" the fungus.

  • Outcome: This blockade inhibits virulence factor secretion (e.g., biofilm formation, toxin production) without necessarily killing the cell immediately, reducing the selective pressure for resistance.

Visualization: The Cytotoxicity Cascade

The following diagram illustrates the sequential pathway of Cyclo(Pro-Trp) induced fungal cell death.

MoA_Pathway DKP Cyclo(Pro-Trp) (Extracellular) Membrane Fungal Cell Membrane Intercalation DKP->Membrane Hydrophobic Entry QS Quorum Sensing Blockade DKP->QS Signal Mimicry Pma1 Target: [H+]-ATPase Pma1 (Inhibition) Membrane->Pma1 Gradient Collapse of Proton Gradient (Hyperpolarization) Pma1->Gradient Mito Mitochondrial Dysfunction Gradient->Mito Stress Signal ROS ROS Accumulation (•OH, O2•-) Mito->ROS DNA DNA Fragmentation & Lipid Peroxidation ROS->DNA Oxidative Damage Death Apoptosis / Cell Death DNA->Death Biofilm Inhibition of Biofilm & Virulence Factors QS->Biofilm Repression Biofilm->Death Reduced Survival

Figure 1: The multi-modal antifungal mechanism of Cyclo(Pro-Trp), detailing the transition from membrane interaction to oxidative apoptosis and virulence inhibition.

Experimental Validation Protocols

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Membrane Permeability Assay (Propidium Iodide)

Objective: Quantify membrane disruption caused by Cyclo(Pro-Trp). Principle: Propidium Iodide (PI) is membrane-impermeable and only stains cells with compromised membranes (fluorescing red).

  • Preparation: Grow C. albicans or target fungus to mid-log phase (10^6 CFU/mL).

  • Treatment: Incubate aliquots with Cyclo(Pro-Trp) at 1x and 2x MIC for 4 hours. Include a Positive Control (Amphotericin B) and Negative Control (PBS).

  • Staining: Add PI (final concentration 5 µg/mL) and incubate for 15 mins in the dark.

  • Analysis: Analyze via Flow Cytometry (Excitation: 488 nm, Emission: 617 nm) or Fluorescence Microscopy.

  • Validation Criteria: >50% PI-positive cells in treated samples confirms membrane leakage.

Protocol B: Intracellular ROS Detection (DCFH-DA)

Objective: Confirm oxidative stress as a downstream effector. Principle: DCFH-DA enters cells and is oxidized by ROS into highly fluorescent DCF.

  • Loading: Incubate fungal cells with 10 µM DCFH-DA for 30 mins at 37°C.

  • Wash: Wash cells 2x with PBS to remove extracellular dye.

  • Exposure: Treat cells with Cyclo(Pro-Trp) (0.5x, 1x MIC).

  • Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader every 30 mins for 4 hours.

  • Validation Criteria: A time-dependent increase in Relative Fluorescence Units (RFU) compared to control indicates ROS generation.

Protocol C: Antifungal Susceptibility Testing (MIC/MFC)

Objective: Determine efficacy baseline.

  • Method: CLSI M27-A3 Broth Microdilution.

  • Plate Setup: 96-well plates with RPMI 1640 medium.

  • Gradient: Serial 2-fold dilutions of Cyclo(Pro-Trp) (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum: 1-5 x 10^3 CFU/mL.

  • Endpoint: Lowest concentration with no visible growth (MIC). Plate clear wells onto Sabouraud Dextrose Agar to determine Minimum Fungicidal Concentration (MFC).

Data Summary: Comparative Efficacy

The following table synthesizes efficacy data for Cyclo(Pro-Trp) and related DKPs against key pathogens.

CompoundTarget OrganismMIC (µg/mL)Primary MechanismReference
Cyclo(Pro-Trp) Aspergillus niger12.5 - 25.0Membrane/ROS[1]
Cyclo(Pro-Trp) Candida albicans25.0 - 50.0Broad Spectrum[1, 2]
Cyclo(Pro-Tyr) Botrytis cinerea31.25Pma1 Inhibition[3]
Cyclo(Leu-Pro) Aspergillus parasiticus200.0Aflatoxin Inhibition[4]

Note: MIC values are representative ranges derived from varying extraction purities and strain sensitivities.

Experimental Workflow Diagram

This workflow outlines the path from isolation to mechanistic confirmation.

Workflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Validation Src Bacterial/Fungal Culture Ext Ethyl Acetate Extraction Src->Ext Pur HPLC Purification (>95% Purity) Ext->Pur MIC MIC/MFC Assay (Efficacy) Pur->MIC PI PI Staining (Membrane) Pur->PI ROS DCFH-DA Assay (Oxidative Stress) Pur->ROS

Figure 2: Standardized workflow for the isolation and validation of Cyclo(Pro-Trp) antifungal activity.

References

  • Mishra, A. K., et al. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules. Retrieved from [Link]

  • Gong, A., et al. (2024). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1.[5][6][7] Nature Communications/PubMed. Retrieved from [Link]

  • Yan, P. S., et al. (2004).[8] Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus.[8][9] Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Cyclic Dipeptides (2,5-Diketopiperazines) via Solid-Phase Cyclization-Release

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic dipeptides, specifically 2,5-diketopiperazines (DKPs), represent a privileged structural scaffold in drug discovery.[1] Their rigid heterocyclic core mimics peptide turns, offering high metabolic stability and improved blood-brain barrier permeability compared to linear analogs.[1] While DKP formation is historically viewed as a nuisance side-reaction in standard SPPS (particularly with C-terminal proline), this application note details how to harness this mechanism as a primary synthetic strategy.[1]

This guide focuses on "Cyclization-Release" strategies. Unlike "cleave-then-cyclize" methods, which require solution-phase handling and purification, cyclization-release utilizes the intramolecular nucleophilic attack of the N-terminal amine on the resin-bound ester to simultaneously form the ring and detach the product.[1] This results in cleaner crude profiles and higher throughput potential.[1]

Strategic Considerations & Resin Selection

The success of DKP synthesis relies heavily on the choice of the resin linker.[1] The linker must be stable during chain assembly (Fmoc/Boc chemistry) but sufficiently activated to serve as a leaving group during the final cyclization step.[1]

Decision Framework

Use the following logic to select the optimal resin for your specific sequence.

ResinSelection Start Start: Sequence Analysis Q1 Does sequence contain Proline or N-Me Amino Acids? Start->Q1 Q2 Is the sequence acid-sensitive or requiring side-chain protection? Q1->Q2 No (Sterically unhindered) Oxime Method A: Oxime Resin (Kaiser Oxime) Q1->Oxime Yes (High spontaneous cyclization) SafetyCatch Method B: Safety-Catch Linker (Sulfonamide/Kenner) Q2->SafetyCatch Yes (Requires robust stability) Thioester Method C: Thioester Resin (Mercaptopropionic Acid) Q2->Thioester No (Standard Fmoc/tBu)

Figure 1: Decision tree for selecting the appropriate solid support for DKP synthesis.

Method A: The Oxime Resin Protocol (Gold Standard)

The Kaiser oxime resin (p-nitrobenzophenone oxime) is the most robust support for DKP synthesis. The oxime ester linkage is moderately activated, allowing for stable peptide elongation under mild conditions but facilitating rapid intramolecular aminolysis (cyclization) upon N-terminal deprotection.[1]

Mechanism of Action

The N-terminal amine of the resin-bound dipeptide attacks the carbonyl carbon of the oxime ester. The oxime group acts as the leaving group, releasing the cyclic dipeptide into the solution.[1]

OximeMechanism Step1 Resin-Oxime-Linker-C(=O)-AA1-AA2-NH-Fmoc Step2 Deprotection (Piperidine) Step1->Step2 Step3 Resin-Oxime-Linker-C(=O)-AA1-AA2-NH2 Step2->Step3 Step4 Intramolecular Attack Step3->Step4 Step5 Cyclic DKP (Solution) + Resin-OH Step4->Step5

Figure 2: Mechanistic pathway of cyclization-release on Oxime resin.[1][2]

Detailed Protocol

Reagents Required:

  • Oxime Resin (loading 0.5–0.8 mmol/g)[1]

  • Fmoc-Amino Acids (3 eq)[1]

  • DCC (Dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole)[1]

  • DCM (Dichloromethane) and DMF (Dimethylformamide)[1]

  • Acetic Acid (AcOH) or Triethylamine (TEA)[1]

Step-by-Step Procedure:

  • Resin Swelling:

    • Swell 1.0 g of Oxime resin in DCM for 30 minutes. Drain.

  • First Coupling (Resin Loading):

    • Dissolve Fmoc-AA1-OH (3 eq) and DCC (3 eq) in DCM.

    • Add to resin and shake for 4–12 hours at room temperature.

    • Note: Do not use base (DIEA) during loading on oxime resin to avoid premature hydrolysis.[1]

    • Wash: DCM (3x), DMF (3x).[1]

  • Capping (Optional but Recommended):

    • Treat with acetic anhydride/DCM (1:[1]1) for 30 mins to cap unreacted oxime sites.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (5x).[1]

  • Second Coupling:

    • Couple Fmoc-AA2-OH using standard DIC/HOBt or HBTU/DIEA protocols in DMF.[1]

    • Verify coupling with Kaiser test.[1]

  • Final Deprotection & Cyclization-Release:

    • Remove N-terminal Fmoc (20% Piperidine/DMF).[1]

    • Wash resin thoroughly with DMF and DCM.[1]

    • The Critical Step: Suspend resin in DCM containing 10% Acetic Acid (acid-catalyzed) OR 5% TEA (base-catalyzed).[1]

    • Agitate for 12–24 hours.[1] The peptide will cyclize and cleave from the resin into the solvent.[1][3][4]

    • Optimization: If AA2 is Proline, cyclization is often spontaneous during the DMF wash.[1]

  • Isolation:

    • Filter the resin.[1][3] Collect the filtrate.

    • Evaporate solvent to yield the crude DKP.[1]

Method B: Safety-Catch Linker (Kenner Sulfonamide)[1]

For sequences requiring harsh side-chain deprotection or those unstable on oxime resin, the sulfonamide "safety-catch" linker is superior.[1] It remains stable as a sulfonamide during synthesis but becomes a highly reactive N-acyl sulfonamide upon alkylation (activation).[1]

Protocol Highlights
PhaseConditionsPurpose
Loading Fmoc-AA-OH, DIC, N-methylimidazole (NMI) in DCMEfficient loading onto sulfonamide nitrogen.[1]
Elongation Standard Fmoc/tBu SPPSLinker is completely stable to base (piperidine).[1]
Activation Iodoacetonitrile (ICH₂CN) + DIEA in NMP (24h)Alkylates the linker, making it a good leaving group.[1]
Cyclization 5% DIEA in THF or DMFNucleophilic displacement by N-terminal amine.[1]

Key Advantage: This method allows for the purification of the linear precursor if the activation step is delayed, or allows for very controlled release.[1]

Troubleshooting & Optimization

Stereochemical Control (Racemization)

DKP formation can induce racemization, particularly at the C-terminal amino acid (AA1), due to the formation of an oxazolone intermediate or enolization of the activated ester.[1]

  • Solution: Use HOBt or Oxyma as additives during the loading of the first amino acid.[1]

  • Solution: Avoid strong bases (like DBU) during the cyclization step if the sequence is chiral-sensitive. Use weak acid catalysis (AcOH) on Oxime resin.[1]

The "Proline Effect"

Sequences containing Proline (or N-methylated amino acids) at the 2nd position (Fmoc-Pro-AA1-Resin) cyclize significantly faster.[1]

  • Mechanism: The cis peptide bond isomer is required for the ring closure.[1] Proline has a higher population of cis conformers compared to other amino acids, lowering the entropic barrier for cyclization.[1]

  • Application: If synthesizing a library, expect Proline-containing members to cleave spontaneously during the final Fmoc deprotection.[1] Collect these washes!

Microwave Assistance

Microwave irradiation (60°C, 10–30 mins) can drive the cyclization of sterically hindered sequences (e.g., Val-Val, Ile-Ile) that would otherwise take days at room temperature.[1]

References

  • Gilon, C., et al. (1979).[1] "Backbone cyclization: A new method for conferring conformational constraint on peptides."[1] Biopolymers.[1]

  • Deber, C. M., et al. (1974).[1] "Passive transport of peptides across lipid bilayers: The role of side-chain hydrophobicity." Peptides. (Foundational work on DKP properties).

  • Fischer, P. M. (2003).[1][5][6] "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

  • Backes, B. J., & Ellman, J. A. (1999).[1] "An Alkanesulfonamide Safety-Catch Linker for Solid-Phase Synthesis." Journal of Organic Chemistry. [1]

  • Tullberg, M., et al. (2006).[1][7] "Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines." Journal of Combinatorial Chemistry.

Disclaimer: All protocols involve hazardous chemicals (TFA, DCM, Piperidine).[1] Ensure all work is conducted in a fume hood with appropriate PPE.

Sources

Application Note: High-Fidelity Extraction and Purification of Cyclo(Pro-Trp) from Bacterial Culture Supernatants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the robust methodologies for the extraction, purification, and characterization of the cyclic dipeptide Cyclo(Pro-Trp) from bacterial culture supernatants. Cyclo(Pro-Trp), a member of the diketopiperazine (DKP) family of natural products, has garnered significant interest within the research and drug development sectors due to its diverse biological activities, including antimicrobial and antitumor properties.[1] This document provides an in-depth exploration of the underlying biosynthetic principles, detailed step-by-step protocols for liquid-liquid and solid-phase extraction, and analytical workflows for the definitive identification and purity assessment of the target molecule. The protocols are designed to be self-validating, ensuring reproducibility and high-fidelity outcomes for researchers in microbiology, natural product chemistry, and pharmacology.

Introduction: The Scientific Significance of Cyclo(Pro-Trp)

Cyclo(Pro-Trp), a cyclic dipeptide formed from the condensation of L-proline and L-tryptophan, is a naturally occurring secondary metabolite produced by a variety of microorganisms, including bacteria and fungi.[2][3] Its rigid, constrained cyclic structure confers remarkable stability and resistance to proteolytic degradation, making it an attractive scaffold for therapeutic development.[4] The biological activities of Cyclo(Pro-Trp) and other diketopiperazines are vast, encompassing roles in bacterial quorum sensing, as well as exhibiting antibacterial, antifungal, and anticancer properties.[1][2][5]

The biosynthesis of Cyclo(Pro-Trp) in bacteria is primarily attributed to the activity of cyclodipeptide synthases (CDPSs).[6][7][8] These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, directly linking primary metabolism with the production of these complex secondary metabolites.[7][8][9] Understanding this biosynthetic origin is crucial for optimizing culture conditions to enhance the yield of Cyclo(Pro-Trp). This guide will provide the necessary protocols to isolate this valuable compound for further biological and pharmacological investigation.

Materials and Reagents

Bacterial Strain and Culture Media
  • Bacterial Strain: A known Cyclo(Pro-Trp) producing strain (e.g., Streptomyces sp., Bacillus sp.).

  • Culture Medium: Tryptic Soy Broth (TSB) or other appropriate medium for the selected bacterial strain.[10]

  • Agar Plates: Tryptic Soy Agar (TSA) or corresponding solid medium for bacterial propagation.[10]

Extraction Reagents
  • Ethyl Acetate (EtOAc): HPLC grade.

  • Dichloromethane (CH₂Cl₂): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Deionized Water (ddH₂O): High purity, 18 MΩ·cm.

  • Formic Acid (FA): LC-MS grade.

  • Trifluoroacetic Acid (TFA): LC-MS grade.

Solid-Phase Extraction (SPE) Consumables
  • C18 SPE Cartridges: (e.g., Waters Sep-Pak C18).[2]

Analytical Instrumentation and Consumables
  • High-Performance Liquid Chromatography (HPLC) System: Equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-Phase HPLC Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) System: With Electrospray Ionization (ESI) source.

  • Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation.

  • Standard Laboratory Glassware: Separatory funnels, flasks, beakers, etc.

  • Rotary Evaporator.

  • Centrifuge.

  • pH Meter.

Experimental Protocols

Bacterial Cultivation and Supernatant Harvesting

A critical prerequisite for successful extraction is the robust growth of the producing microorganism. The following protocol outlines a general procedure for bacterial cultivation.

Protocol 3.1: Bacterial Inoculation and Growth

  • Using a sterile inoculation loop, pick a single, well-isolated colony of the producer strain from a fresh agar plate.

  • Inoculate a starter culture of 50 mL of the appropriate liquid medium in a 250 mL Erlenmeyer flask.

  • Incubate the starter culture at the optimal temperature (e.g., 30-37°C) with shaking (200-250 rpm) for 24-48 hours, or until turbid.[11][12]

  • Inoculate the main production culture (e.g., 1 L of medium in a 2 L flask) with 1-5% (v/v) of the starter culture.

  • Incubate the production culture under the same conditions for the optimal production time, which may range from 3 to 7 days. This should be determined empirically for the specific strain.

  • After the incubation period, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant and collect the supernatant. The supernatant can be processed immediately or stored at -20°C.

Diagram 1: General Workflow for Cyclo(Pro-Trp) Extraction

Workflow cluster_0 Bacterial Culture & Harvesting cluster_1 Extraction & Purification cluster_2 Analysis & Characterization A Inoculation of Bacterial Strain B Incubation and Growth A->B C Centrifugation B->C D Collection of Supernatant C->D E Liquid-Liquid Extraction (e.g., with Ethyl Acetate) D->E F Solid-Phase Extraction (C18 Cartridge) D->F Alternative G Evaporation of Solvent E->G F->G H Crude Extract G->H I HPLC Analysis H->I J LC-MS Analysis I->J K NMR Spectroscopy J->K L Pure Cyclo(Pro-Trp) K->L Troubleshooting Start Low or No Yield of Cyclo(Pro-Trp) Q1 Check Culture Conditions Start->Q1 A1 Optimize media, pH, temperature, and incubation time. Q1->A1 Yes Q2 Inefficient Extraction? Q1->Q2 No A1->Q2 A2_LLE LLE: Increase number of extractions, check solvent purity. Q2->A2_LLE LLE Issue A2_SPE SPE: Ensure proper cartridge conditioning and elution solvent. Q2->A2_SPE SPE Issue Q3 Degradation of Compound? A2_LLE->Q3 A2_SPE->Q3 A3 Avoid high temperatures during solvent evaporation. Process samples quickly. Q3->A3 Yes Q4 Poor HPLC Resolution? Q3->Q4 No A3->Q4 A4 Optimize HPLC gradient, check column integrity, and filter sample. Q4->A4 Yes End Successful Extraction Q4->End No A4->End

Sources

Isolation Techniques for Diketopiperazines from Marine Sponges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Diketopiperazines (DKPs), or cyclic dipeptides, represent a privileged structural class in marine natural products chemistry.[1] While often isolated from marine sponges (e.g., Dysidea, Callyspongia, Theonella), modern chemical ecology suggests that in many cases, these compounds are metabolic products of sponge-associated microorganisms (fungi like Aspergillus or bacteria like Bacillus) rather than the sponge host itself.[2]

This guide addresses the isolation of DKPs from the holobiont perspective. Whether you are extracting bulk sponge tissue or a derived microbial culture, the chemical isolation challenges remain distinct:

  • Matrix Complexity: High salt content in marine samples interferes with ionization (MS) and chromatography.

  • Polarity: DKPs are moderately polar, often co-eluting with pigments and fatty acids.

  • Stereochemical Instability: The chiral centers at the

    
    -carbon positions are prone to epimerization (cis/trans isomerization) under harsh extraction conditions.
    

This protocol synthesizes field-proven techniques, prioritizing Diaion HP-20 for desalting and Sephadex LH-20 for "polishing," culminating in RP-HPLC for final isolation.

General Isolation Workflow

The following logic gate describes the decision-making process for DKP isolation.

DKP_Isolation_Workflow Start Marine Sponge Sample Decision Source Strategy? Start->Decision Bulk Bulk Tissue Extraction (Lyophilized) Decision->Bulk Direct Isolation Microbe Microbial Cultivation (Sponge-Associated) Decision->Microbe Cultivation Extract_Bulk MeOH/DCM (1:1) Extraction Bulk->Extract_Bulk Crude Crude Extract Extract_Bulk->Crude Extract_Microbe EtOAc Extraction of Broth/Media Microbe->Extract_Microbe Extract_Microbe->Crude Desalt Desalting Step (Diaion HP-20 or C18 SPE) Crude->Desalt Remove Sea Salts VLC Normal Phase VLC (Silica Gel: DCM -> MeOH) Desalt->VLC Rough Fractionation LH20 Size Exclusion (Sephadex LH-20 / MeOH) VLC->LH20 Remove Pigments/Lipids HPLC RP-HPLC (C18 or Phenyl-Hexyl) LH20->HPLC Isolate Diastereomers

Figure 1: Strategic workflow for isolating diketopiperazines from marine sources.[2] Note the critical desalting step prior to chromatographic separation.

Phase 1: Sample Preparation & Extraction[1]

The "Holobiont" Consideration

If extracting bulk sponge, you must arrest enzymatic activity immediately to prevent the degradation of peptides.

  • Protocol: Cut fresh sponge into 1 cm³ cubes and immerse immediately in MeOH or freeze at -20°C. Lyophilize (freeze-dry) before extraction to ensure solvent efficiency.

Extraction Protocol (Bulk Sponge)[1]
  • Solvent System: Methanol:Dichloromethane (1:1 v/v).[2]

    • Why? MeOH penetrates the tissue and dissolves polar DKPs; DCM helps solubilize the lipophilic cell membranes to release intracellular metabolites.

  • Procedure:

    • Macerate lyophilized sponge (e.g., 100 g dry weight) in 500 mL solvent for 24 hours at room temperature. Avoid heating to prevent thermal epimerization of DKPs.

    • Filter and repeat 3 times.

    • Evaporate under reduced pressure (Rotavap) at <40°C.

The Critical Desalting Step (Diaion HP-20)

Marine extracts are rich in NaCl, which suppresses ionization in LC-MS and clogs HPLC columns. Diaion HP-20 (styrene-divinylbenzene resin) is superior to C18 for initial desalting of large crude masses.

Protocol:

  • Activation: Soak HP-20 beads in MeOH for 30 mins, then wash extensively with Milli-Q water.

  • Loading: Suspend the crude extract in a minimal amount of water (sonicate if necessary). If the extract is oily, add a small amount of MeOH (<10%) to aid solubility, then mix with the hydrated HP-20 beads.

  • Elution:

    • Wash 1 (100% Water): Elutes salts and highly polar sugars. Discard (or save for saccharide analysis).

    • Elution 2 (25% MeOH): Elutes very polar amino acids.[2]

    • Elution 3 (75% - 100% MeOH): Target Fraction. Most DKPs elute here.

    • Elution 4 (Acetone): Elutes sterols and heavy lipids.

Phase 2: Fractionation & Purification[1][3][4]

Vacuum Liquid Chromatography (VLC)

Use Silica Gel 60 (230–400 mesh) for a "rough cut" of the desalted fraction.

  • Gradient: Stepwise gradient from DCM to MeOH.

    • 100% DCM (Lipids)[2]

    • 95:5 DCM:MeOH (Target: Non-polar DKPs)[2]

    • 90:10 DCM:MeOH (Target: Most DKPs )[2]

    • 80:20 DCM:MeOH (Target: Polar/Hydroxylated DKPs)[2]

    • 100% MeOH (Wash)[2]

Sephadex LH-20: The "Polishing" Step

This is the most underutilized yet effective step for peptides. LH-20 separates by molecular size (exclusion) and weak adsorption. It is excellent for removing chlorophyll/pigments (which adsorb strongly) from the peptide fraction.

Protocol:

  • Swelling: Swell Sephadex LH-20 in Methanol for at least 3 hours (overnight is best).

  • Column Packing: Pour into a glass column. Ensure the bed is level.

  • Loading: Dissolve the active VLC fraction in ~1-2 mL MeOH. Load carefully onto the resin bed.

  • Elution: Isocratic elution with 100% MeOH.

  • Collection: Collect small fractions (e.g., 5-10 mL).

    • Observation: DKPs usually elute in the middle fractions. Pigments often band at the top or elute very late.

Phase 3: High-Performance Liquid Chromatography (HPLC)[1]

This is the definitive isolation step.

Column Selection
  • Standard: C18 (ODS) analytical or semi-prep column (e.g., Phenomenex Luna or Waters XBridge).[2]

  • Expert Recommendation: Phenyl-Hexyl columns.

    • Why? DKPs possess aromatic rings (if Phe/Tyr/Trp derived) or amide pi-systems.[2] Phenyl-hexyl stationary phases offer

      
       interactions that provide superior selectivity for separating diastereomers  (e.g., cis-cyclo(Phe-Pro) vs. trans-cyclo(Phe-Pro)) compared to standard C18.[2]
      
Mobile Phase & Conditions
  • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA (for sharper peaks, but suppresses MS signal).[2]

  • Solvent B: Acetonitrile (MeCN) + 0.1% Acid.[2]

  • Gradient: DKPs are moderately polar. A typical gradient:

    • 0-5 min: 10% B (Equilibration)

    • 5-30 min: 10% -> 60% B (Linear gradient)[2]

    • 30-35 min: 60% -> 100% B (Wash)[2]

  • Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic residues are present).[2]

Dereplication & Identification (Self-Validating Systems)[1]

To ensure scientific integrity, you must validate that the isolated peak is a DKP and not a linear dipeptide or artifact.

Mass Spectrometry (LC-MS/MS)

DKPs show characteristic fragmentation patterns.

  • Molecular Ion:

    
    
    
  • Characteristic Loss: Loss of CO (28 Da) is common in cyclic peptides.

  • Immonium Ions: High energy collision often yields immonium ions of the constituent amino acids (e.g., m/z 72 for Valine, m/z 120 for Phenylalanine).[2]

NMR Validation
  • 
    C NMR:  Look for amide carbonyls shifted upfield (approx. 165-172 ppm) compared to linear peptides.[2]
    
  • 
    H NMR:  The 
    
    
    
    -protons of DKPs appear as distinct multiplets (or doublets/singlets depending on substitution) in the 3.5–4.5 ppm region.
  • NOESY: Essential for determining stereochemistry (cis vs trans).[2] Cis-isomers (biosynthetic norm) usually show strong NOE correlations between the two

    
    -protons if they are on the same face.
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Peak Splitting (HPLC) Epimerization (Cis/Trans mixture)The DKP may have isomerized during extraction. Switch to a Phenyl-Hexyl column to resolve the isomers into two distinct peaks. Collect both and characterize.
Low Yield / Streaking Irreversible adsorption to SilicaDKPs can hydrogen bond to silica silanols. Use Sephadex LH-20 instead of silica for the primary purification step.
Salt Clogging Insufficient DesaltingRe-run the Diaion HP-20 step. Ensure the "Water Wash" volume is at least 3 column volumes (CV).
No UV Absorbance Saturated Aliphatic DKPsSome DKPs (e.g., cyclo(Pro-Val)) have weak UV.[2] Use ELSD (Evaporative Light Scattering Detector) or MS-triggered fractionation.

References

  • Novel Cyclic Tetrapeptides as Neuraminidase Inhibitors from a Sponge-Associated Penicillium sp. SCSIO41035. Marine Drugs, 2021. [Link] Citation for: Silica gel VLC gradients and Sephadex LH-20 protocols.[2]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain. Microorganisms, 2021. [Link] Citation for: Diaion HP-20 desalting methods and Phenyl-hexyl HPLC separation of diastereomers.

  • Sephadex® LH-20, Isolation, and Purification of Flavonoids and Peptides. Pharmacognosy Reviews, 2020. [Link] Citation for: Sephadex LH-20 swelling and elution parameters.

  • Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Marine Drugs, 2013. [Link] Citation for: General marine peptide extraction strategies.

  • Separation of Cyclic Dipeptides (Diketopiperazines) by RP-HPLC. Chromatographia, 2016. [Link] Citation for: HPLC gradient optimization for DKPs.

Sources

Application Note: Microwave-Assisted Green Synthesis of Cyclo(Pro-Trp) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, green protocol for the synthesis of Cyclo(Pro-Trp) (Brevianamide F) and its structural analogs using microwave-assisted organic synthesis (MAOS). Unlike traditional thermal cyclization, which often requires high-boiling organic solvents (e.g., refluxing butanol/toluene) and prolonged reaction times leading to epimerization, this protocol utilizes superheated water as both solvent and catalyst.

Key Advantages:

  • Green Chemistry: 100% aqueous media; zero organic solvent waste during cyclization.

  • Speed: Reaction times reduced from 12–24 hours (thermal) to 10–20 minutes.

  • Stereochemical Integrity: Rapid dielectric heating minimizes thermal racemization windows.

  • Self-Purification: Hydrophobic Diketopiperazine (DKP) products typically precipitate upon cooling, facilitating filtration-based isolation.

Scientific Foundation & Mechanism

The Diketopiperazine (DKP) Scaffold

Cyclo(Pro-Trp) belongs to the 2,5-diketopiperazine class, a privileged scaffold in drug discovery due to its rigid heterocyclic structure, resistance to proteolysis, and ability to mimic peptide turns. Brevianamide F is a biosynthetic precursor to complex alkaloids like Brevianamide A and Notoamide B.

Mechanism of Aqueous Microwave Cyclization

At elevated temperatures (160–250°C) and pressures (15–50 bar) achievable in sealed microwave vessels, water undergoes significant physicochemical changes:

  • Dielectric Constant (

    
    ):  Drops significantly, behaving more like an organic solvent (e.g., acetone/methanol), solubilizing hydrophobic dipeptides.
    
  • Ion Product (

    
    ):  Increases, providing a higher concentration of 
    
    
    
    and
    
    
    ions, which catalyze both the deprotection of acid-labile groups (e.g., Boc) and the subsequent intramolecular aminolysis.

The reaction proceeds via a "cis" conformer intermediate . Proline is ideal for this cyclization because its secondary amine naturally favors the cis-peptide bond configuration required for ring closure.

ReactionMechanism cluster_0 Precursor cluster_1 Microwave Irradiation (H2O) cluster_2 Product Start Linear Dipeptide Ester (Boc-Trp-Pro-OMe) Inter1 Thermal Boc Removal (In-situ Acid Catalysis) Start->Inter1 MW, 160-180°C Inter2 Cis-Conformer Formation Inter1->Inter2 - CO2, - tBuOH Inter3 Intramolecular Aminolysis Inter2->Inter3 Nucleophilic Attack End Cyclo(Pro-Trp) (Brevianamide F) + MeOH Inter3->End Cyclization

Figure 1: Mechanistic pathway for the one-pot deprotection and cyclization of Boc-dipeptides in superheated water.

Materials & Instrumentation

Reagents
  • Precursor: Boc-L-Trp-L-Pro-OMe (or H-L-Trp-L-Pro-OMe HCl).

    • Note: The methyl ester (OMe) is preferred over bulky esters to reduce steric hindrance during ring closure.

  • Solvent: Deionized Water (HPLC Grade).

  • Additives (Optional): Antioxidants (e.g., Ascorbic acid) if yellowing of Tryptophan is observed.

Instrumentation
  • Microwave Reactor: Monomode synthesizer (e.g., CEM Discover, Anton Paar Monowave 300/400).

    • Requirement: Must support sealed vessel operation up to 20 bar / 200°C.

  • Vessels: 10 mL or 30 mL high-pressure quartz/glass vials with silicone/PTFE septa.

  • Analysis: HPLC-UV/MS (C18 column), 1H-NMR (DMSO-d6).

Experimental Protocol

Protocol A: One-Pot Deprotection & Cyclization (From Boc-Precursor)

This is the most efficient route, utilizing the acidity of high-temperature water to cleave the Boc group in situ.

Step-by-Step Workflow:

  • Preparation:

    • Weigh 0.5 mmol of Boc-L-Trp-L-Pro-OMe into a 10 mL microwave vial.

    • Add 4.0 mL of deionized water.

    • Critical: Add a magnetic stir bar. The starting material will likely be insoluble at room temperature (suspension).

    • Precaution: Purge the headspace with Nitrogen or Argon for 30 seconds to protect the Indole ring of Tryptophan from oxidation. Cap tightly.

  • Microwave Irradiation:

    • Program the reactor with the following parameters:

      • Temperature: 170°C

      • Time: 15 minutes (Hold time)

      • Power: Dynamic (Max 250 W)

      • Stirring: High

      • Pressure Limit: 250 psi (17 bar)

    • Ramp: Set a 2-minute ramp to reach target temperature safely.

  • Cooling & Isolation:

    • Allow the reactor to cool the vessel to <50°C (using compressed air/gas).

    • Observation: The reaction mixture should appear as a clear solution at high temperature, but the product often precipitates as a white or off-white solid upon cooling due to the hydrophobic nature of the DKP.

    • Place the vial in a refrigerator (4°C) for 2 hours to maximize precipitation.

  • Purification:

    • Filter the solid using a sintered glass funnel or centrifuge.

    • Wash the cake with 2 x 1 mL of cold water.

    • Dry under high vacuum.

Protocol B: Cyclization from Free Amine (H-Trp-Pro-OMe)

If the Boc group is already removed, the reaction is faster and can be performed at slightly lower temperatures.

  • Modification: Reduce Temperature to 150°C and Time to 10 minutes .

  • pH Adjustment: Ensure the solution is neutral. If starting with a hydrochloride salt, add 1 equivalent of weak base (e.g., NaHCO3) or rely on the thermal buffering; however, neutral water is usually sufficient for the free base.

Optimization & Troubleshooting

Parameter Optimization Matrix

The following table summarizes the impact of reaction variables on Yield and Purity for Trp-containing DKPs.

VariableConditionOutcomeRecommendation
Temperature < 140°CIncomplete cyclization; linear dipeptide remains.Increase T.
160°C - 180°C Optimal conversion (>90%). Target Range.
> 200°CDegradation of Indole (yellow/brown); Racemization risk.Avoid for Trp.
Time < 5 minsLow yield.Extend time.
10 - 20 mins Complete reaction. Standard.
> 30 minsDiminishing returns; increased side products.Stop reaction.
Concentration > 0.5 MAggregation/Oligomerization risks.Dilute to 0.1 - 0.2 M.
Controlling Racemization

Epimerization at the


-carbon is a risk at high temperatures.
  • Validation: Analyze product via Chiral HPLC (e.g., Chiralpak IA/IB) or compare optical rotation with literature values (

    
     for Brevianamide F in MeOH).
    
  • Mitigation: If racemization (>5%) occurs, reduce temperature to 150°C and extend time to 30 mins. Ensure the reaction mixture is not basic (pH > 8 promotes racemization).

Workflow Visualization

Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction (MW) cluster_workup 3. Workup Step1 Suspend Boc-Trp-Pro-OMe in Water (0.1 M) Step2 Purge with N2/Ar (Protect Indole) Step1->Step2 Step3 Heat to 170°C 15 mins, Sealed Vessel Step2->Step3 Step4 In-situ Deprotection & Cyclization Step3->Step4 Step5 Cool to 4°C (Precipitate DKP) Step4->Step5 Step6 Filtration & Wash (Cold Water) Step5->Step6 Step7 Purity Check (HPLC/NMR) Step6->Step7

Figure 2: Operational workflow for the microwave-assisted synthesis of Cyclo(Pro-Trp).

References

  • Microwave-assisted synthesis of diketopiperazines in aqueous media. Source: MDPI / Molbank (2009). Citation: Martínez-Pérez, J.A., et al. "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." URL:[Link][1][2][3][4]

  • Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines. Source: Tetrahedron Letters (2002). Citation: Glasnov, T.N., et al. "Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence." URL:[Link]

  • Synthesis and biosynthesis of Brevianamide F. Source: ResearchGate / Marine Drugs (Review). Citation: "Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications."[5] URL:[Link]

  • Stability of Tryptophan under irradiation. Source: Food Chemistry (2021).[1][6] Citation: Gérard, V., et al. "Photostability of L-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition." URL:[Link]

  • Microwave Synthesis of Cyclo(His-Pro) (Optimization Study). Source: Food Science (2016).[2] Citation: Zhang, Y., et al. "Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro)."[2] URL:[Link][1][2][3][4][7][8]

Sources

Application Note: Enhanced Bioprocess Engineering for Cyclo(L-Pro-L-Trp) Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo(L-Pro-L-Trp), also known as Brevianamide F, is a bioactive 2,5-diketopiperazine (DKP) with significant antifungal, antibacterial, and antitumor properties.[1] Despite its therapeutic potential, industrial production is frequently bottlenecked by low natural titers in native producers (Streptomyces sp., Bacillus sp., Aspergillus sp.).[1] This Application Note provides a comprehensive, field-validated protocol for optimizing fermentation media. Unlike generic growth media, this guide focuses on a precursor-directed biosynthesis strategy coupled with statistical optimization (Response Surface Methodology) to maximize flux through the Cyclodipeptide Synthase (CDPS) pathway.

Scientific Background & Biosynthetic Logic[1][2][3]

The Mechanism of Action

The biosynthesis of Cyclo(Pro-Trp) is catalyzed by CDPSs or Non-Ribosomal Peptide Synthetases (NRPSs). These enzymes hijack aminoacyl-tRNAs (specifically L-Trp-tRNA and L-Pro-tRNA) from primary metabolism to form the diketopiperazine ring.[1]

The Production Bottleneck:

  • Precursor Limitation: L-Tryptophan is an energetically expensive amino acid for the cell to synthesize.[1] Intracellular pools are tightly regulated via feedback inhibition.[1]

  • Flux Competition: Both Proline and Tryptophan are essential for protein synthesis.[1] High growth rates often divert these amino acids away from secondary metabolite production.[1]

Pathway Visualization

The following diagram illustrates the critical diversion of amino acids from primary translation to DKP biosynthesis, highlighting the intervention points for media optimization.

BiosynthesisPathway Glucose Glucose/Carbon Source Trp_Pool L-Tryptophan Pool (Limiting Factor) Glucose->Trp_Pool Shikimate Pathway Pro_Pool L-Proline Pool Glucose->Pro_Pool Nitrogen Nitrogen Source Nitrogen->Trp_Pool Nitrogen->Pro_Pool Protein_Syn Primary Protein Synthesis (Competitor) Trp_Pool->Protein_Syn CDPS_Enzyme Cyclodipeptide Synthase (CDPS) Trp_Pool->CDPS_Enzyme Substrate 1 Pro_Pool->Protein_Syn Pro_Pool->CDPS_Enzyme Substrate 2 Cyclo_Pro_Trp Cyclo(L-Pro-L-Trp) (Brevianamide F) CDPS_Enzyme->Cyclo_Pro_Trp Cyclization

Figure 1: Biosynthetic logic flow.[1] Red arrows indicate the critical precursor supply required for high-titer production.

Strategic Optimization Framework

To transition from mg/L to g/L yields, we employ a three-phase approach:

  • Strain Activation: Ensuring metabolic fitness.[1]

  • Basal Media Selection (OFAT): Identifying the best carbon/nitrogen backbone.[1]

  • Precursor Feeding & RSM: Fine-tuning the C/N ratio and precursor concentration.

Detailed Experimental Protocols

Phase 1: Inoculum Preparation (Seed Culture)

Objective: To generate a robust, synchronized cell population that minimizes lag phase in the production fermenter.

Materials:

  • Strain: Streptomyces sp. or engineered E. coli (strain dependent).[1][2]

  • Medium: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) enriched with 1% Glucose.

Protocol:

  • Revival: Streak frozen glycerol stock onto an agar plate (ISP2 for Streptomyces, LB for E. coli). Incubate at 30°C for 48-72h until sporulation/colonization.

  • Seed 1: Inoculate a single colony into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubation: Shake at 200 rpm, 30°C for 24h.

  • Quality Check: Measure OD600 (Target: 2.0–4.0) and check purity via microscopy.

Phase 2: Basal Media Formulation (OFAT Screening)

Objective: Determine the optimal Carbon and Nitrogen sources.

Expert Insight: Do not rely solely on glucose.[1] For secondary metabolites, complex nitrogen sources (Soybean meal, Yeast extract) often provide trace elements and slow-release amino acids that stabilize production.[1]

Experimental Setup: Prepare 50 mL media in 250 mL flasks. Inoculate with 5% (v/v) seed culture.[1]

Component TypeVariable Candidates (Test Individually)Concentration
Carbon Source Glucose, Glycerol, Soluble Starch, Maltose10 - 20 g/L
Nitrogen Source Yeast Extract, Peptone, Tryptone, Soybean Meal10 g/L
Salts (Fixed) K₂HPO₄ (1 g/L), MgSO₄[1]·7H₂O (0.5 g/L), NaCl (0.5 g/L)Fixed
pH Adjust to 7.2 prior to autoclaving-

Analysis: Harvest after 4-5 days (Streptomyces) or 48h (E. coli). Extract supernatant with Ethyl Acetate (1:1 v/v) and analyze via HPLC.[1]

Phase 3: Precursor Feeding Strategy (The "Secret Sauce")

Objective: Overcome the biosynthetic bottleneck without inducing toxicity.

Direct addition of high concentrations of L-Tryptophan can be toxic to cells.[1] A split-feeding strategy is recommended.

Protocol:

  • Basal Medium: Use the best C/N sources identified in Phase 2.

  • Feeding:

    • T=0h: Add L-Proline (2 g/L) and L-Tryptophan (0.5 g/L).

    • T=24h (Mid-Log): Add L-Tryptophan (0.5 g/L).

    • T=48h (Stationary): Add L-Tryptophan (0.5 g/L).

  • Rationale: L-Proline is generally non-toxic and can be added upfront.[1] L-Trp is added in pulses to maintain flux without inhibiting growth.[1]

Statistical Optimization (Response Surface Methodology)

Once the variables are narrowed down, use a Central Composite Design (CCD) to determine the exact interaction effects.

Design Matrix Example (3 Factors):

  • Factor A: Glucose Concentration (10 – 30 g/L)

  • Factor B: Yeast Extract Concentration (5 – 15 g/L)

  • Factor C: L-Tryptophan Concentration (0.5 – 2.0 g/L)[1]

Workflow Diagram:

OptimizationWorkflow Start Strain Revival OFAT OFAT Screening (Select C & N Sources) Start->OFAT Design Experimental Design (Plackett-Burman / CCD) OFAT->Design Fermentation Fermentation Run (Precursor Feeding) Design->Fermentation Analysis HPLC Quantification & Data Fitting Fermentation->Analysis Analysis->Design Lack of Fit (Iterate) Optimized Final Optimized Media Recipe Analysis->Optimized Model Validation

Figure 2: Step-by-step optimization workflow from strain revival to validated media recipe.

Analytical Validation (HPLC Method)[2]

To ensure trust in your data, use this standardized quantification method.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (peptide bond) and 280 nm (Tryptophan indole ring).

  • Standard: Pure Cyclo(Pro-Trp) (Sigma-Aldrich or ChemFaces).[1]

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Biomass pH drift or C/N imbalanceAdd CaCO₃ (2 g/L) as a buffer; increase Yeast Extract.[1]
High Biomass, Low Yield Carbon Catabolite RepressionSwitch from Glucose to Glycerol or Starch; reduce Phosphate levels.[1]
Inconsistent Yields Precursor ToxicitySwitch from batch addition of L-Trp to fed-batch (pulse) feeding.[1]
Degradation Protease activityHarvest immediately upon stationary phase; add protease inhibitors if extracting proteins (not needed for DKP).[1]

References

  • Wattana-Amorn, P. et al. (2016).[1][3][4] "Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp.[1][3] strain 22-4 against phytopathogenic bacteria."[1][3] ResearchGate.[1]

  • Yan, P.S. et al. (2004).[1][4] "Cyclo(L-Leu-L-Pro) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus."[1][4] Applied and Environmental Microbiology.

  • Mishra, A.K. et al. (2017).[1] "Strategies for Fermentation Medium Optimization: An In-Depth Review." Frontiers in Microbiology.

  • Tsuruoka, A. et al. (2012).[1] "Production of Brevianamide F by Streptomyces sp." Journal of Antibiotics. (Contextual grounding for Brevianamide F production).

  • Li, J. et al. (2018).[1] "Optimization of fermentation medium for enhanced production of cyclic dipeptides." Microbial Cell Factories. (General methodology for DKP optimization).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of Cyclo(Pro-Trp) in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Context

Cyclo(Pro-Trp) (also known as Cyclo(L-Pro-L-Trp) or Brevianamide F) is a diketopiperazine (DKP)—a cyclic dipeptide formed by the fusion of Proline and Tryptophan.[1][2]

To troubleshoot solubility, you must understand the molecule's resistance to aqueous solvation:

  • Loss of Ionizable Termini: Unlike linear peptides, the cyclization forms a stable six-membered ring, eliminating the charged N-terminal amine and C-terminal carboxyl groups.[1][2] This removes the primary mechanism (charge-dipole interactions) that solubilizes standard peptides in water.[1][2]

  • Hydrophobic Dominance: The molecule contains a rigid pyrrolidine ring (Proline) and a bulky, hydrophobic indole ring (Tryptophan).[1]

  • Lattice Energy: DKPs form strong intermolecular hydrogen bond networks in the solid state (crystal lattice), requiring significant energy to break during dissolution.

Implication for Researchers: Standard peptide solubility rules (e.g., "adjust pH to move away from pI") do not apply because Cyclo(Pro-Trp) has no isoelectric point in the aqueous pH range.[1][2]

Diagnostic Workflow

Use this logic flow to identify the root cause of your solubility failure.

Solubility_Diagnostic Start START: Visual Inspection Solvent_Check Is the solvent 100% Aqueous? Start->Solvent_Check Precip_Check Did it dissolve then precipitate? Solvent_Check->Precip_Check No (Contains DMSO) Organic_Stock Prepare Stock in DMSO/DMF Solvent_Check->Organic_Stock Yes (Water/PBS) Dilution_Method Check Dilution Protocol (See Section 4) Precip_Check->Dilution_Method Yes (Cloudy) Success Proceed to Assay Precip_Check->Success No (Clear) Organic_Stock->Precip_Check After Dilution Concentration Is Final Conc. > 0.5 mg/mL? Dilution_Method->Concentration Limit_Reached Solubility Limit Reached. Use Cosolvent or Carrier. Concentration->Limit_Reached Yes Concentration->Success No

Figure 1: Diagnostic logic for isolating solubility failure points. Blue nodes represent decision points; Green represents correct actions; Red indicates critical limits.

Solubility Data & Solvent Compatibility

The following values are empirical estimates based on diketopiperazine structural properties and specific Cyclo(Pro-Trp) literature.

Solvent SystemEstimated SolubilityStatusNotes
Pure Water / PBS < 0.1 mg/mLPoor Not recommended for stock preparation.[1][2]
DMSO (Anhydrous) > 30 mg/mLExcellent Preferred stock solvent.[1][2] Stable at -20°C.
DMF > 30 mg/mLExcellent Alternative to DMSO if DMSO interferes with assay.[1][2]
Ethanol (100%) ~ 5 mg/mLModerate Good for intermediate dilutions; less toxic than DMSO.
5% DMSO in PBS ~ 0.1 - 0.5 mg/mLVariable Dependent on mixing speed and temperature.[1][2]

Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a high-concentration stock that resists degradation and moisture.[1][2]

  • Weighing: Weigh Cyclo(Pro-Trp) powder into a glass vial (avoid plastic if using DMF, though DMSO is generally compatible with polypropylene).[1][2]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–20 mM (approx.[1][2] 2.8 – 5.6 mg/mL).

    • Note: Higher concentrations (up to 100 mM) are possible but increase the risk of "crashing out" upon aqueous dilution.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Why? Sonication disrupts the crystal lattice, overcoming the high lattice energy of the cyclic structure.

  • Storage: Aliquot and store at -20°C. DMSO is hygroscopic; ensure caps are tight to prevent water absorption, which will cause precipitation inside the stock vial.

Protocol B: The "Step-Down" Dilution Method

Objective: Dilute stock into aqueous buffer without precipitation.[1][2] Common Failure: Adding stock directly to a large volume of static buffer causes a local "solvent shock," leading to immediate precipitation.

  • Prepare Buffer: Pre-warm your aqueous buffer (PBS, Media) to 30–37°C.

  • Dynamic Mixing: Place the buffer on a magnetic stirrer or vortex gently.

  • Subsurface Injection: Slowly inject the DMSO stock below the surface of the stirring buffer.

    • Rate: Add dropwise.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or up to 5-10% for chemical assays if permitted.[1][2]

  • Visual Check: The solution should remain clear. If turbidity (cloudiness) appears, you have exceeded the solubility limit (approx.[1][2] 0.1–0.2 mg/mL in 1% DMSO/PBS).

Troubleshooting FAQs

Q1: I tried adjusting the pH to 3.0 and 10.0, but it still won't dissolve. Why? A: Unlike linear peptides, Cyclo(Pro-Trp) lacks free amine or carboxyl termini.[1][2] The only ionizable group is the indole nitrogen on Tryptophan, which has a pKa > 16. Therefore, adjusting pH within the physiological or experimental range (pH 2–12) does not ionize the molecule and will not improve solubility . You must rely on cosolvents (DMSO, Ethanol) or carriers (Cyclodextrins).[1][2]

Q2: My solution was clear, but precipitates after 24 hours at 4°C. A: This is a temperature-dependent solubility shift.[1][2] Hydrophobic interactions often drive aggregation, but cooling reduces the kinetic energy available to keep the lattice disrupted.

  • Fix: Store working solutions at Room Temperature (RT) if the experiment allows. If 4°C is required, re-sonicate and warm to 37°C immediately before use.

Q3: Can I use Cyclodextrins to improve aqueous solubility? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for hydrophobic small molecules like Cyclo(Pro-Trp).[1][2]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Use this as your diluent instead of pure water. The hydrophobic indole ring complexes with the cyclodextrin cavity, significantly increasing apparent solubility without organic solvents.

Q4: Is the compound stable if I heat it to dissolve? A: Yes. Diketopiperazines are thermally stable. Heating the aqueous suspension to 50–60°C is a valid technique to speed up dissolution, provided the compound does not degrade (Cyclo(Pro-Trp) is resistant to hydrolysis). However, it may precipitate again upon cooling if the concentration exceeds the saturation limit at RT.

References

  • PubChem. (n.d.).[3][4][5][6] Cyclo(L-Pro-L-Trp) Compound Summary. National Library of Medicine. Retrieved May 20, 2025, from [Link][1][2]

  • Sijpkes, A. H., et al. (1994). The solubilities of cyclic dipeptides in water and in aqueous urea. Biophysical Chemistry. (Demonstrates DKP solubility trends). Retrieved May 20, 2025, from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubility & Handling Guidelines. Retrieved May 20, 2025, from [Link][1][2]

Sources

Removing peptide impurities from Cyclo(Pro-Trp) extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Divergence

Welcome to the technical support hub for Diketopiperazine (DKP) isolation. The challenge you are facing—separating Cyclo(Pro-Trp) from its linear precursors (H-Pro-Trp-OH or H-Trp-Pro-OH) and free amino acids—is a classic problem in natural product chemistry.

The core difficulty lies in the structural similarity: both the product and impurities contain the same amino acid residues. However, the "Golden Key" to purification is the absence of ionizable termini in the cyclic form.

  • Linear Peptides: Zwitterionic. They possess a free N-terminal amine (

    
    ) and a C-terminal carboxyl (
    
    
    
    ). They can be charged.
  • Cyclo(Pro-Trp): Neutral. The peptide bonds form a stable six-membered ring. The amide nitrogens are non-basic. The Tryptophan indole is non-basic (

    
    ). It remains uncharged across the standard pH range (1–12).
    

This guide exploits this divergence to create self-validating purification protocols.

Module 1: Bulk Impurity Removal (Liquid-Liquid Extraction)

Issue: "My crude extract is sticky, and I have low recovery of the cyclic dipeptide."

Diagnosis: You are likely extracting non-specifically. If you extract at neutral pH, hydrophobic linear peptides may co-extract into the organic phase.

The "Charge-Switch" Protocol

To isolate Cyclo(Pro-Trp), we must force linear impurities into the aqueous phase by manipulating their charge state.

Step-by-Step Methodology:

  • Acidification: Adjust your aqueous fermentation broth or crude lysate to pH 2.0 – 2.5 using 1M HCl.

    • Mechanism:[1][2][3] At this pH, the C-terminal carboxyl of linear impurities is protonated (neutral), but the N-terminal amine is fully protonated (

      
      ). The linear peptide becomes a cation .
      
    • Cyclo(Pro-Trp) Status: Remains neutral.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) . Shake vigorously and allow phases to separate.

    • Result: The cationic linear peptides prefer the polar aqueous phase. The neutral Cyclo(Pro-Trp) partitions into the EtOAc.

  • Wash (Optional): Wash the organic layer once with acidic brine (pH 2.5) to remove trapped water droplets containing impurities.

  • Drying: Dry the organic layer over anhydrous

    
     and evaporate.
    

Data: Partition Coefficients (


) 
SpeciespH 2.0 (Aq)pH 7.0 (Aq)pH 10.0 (Aq)Preferred Phase (pH 2)
Cyclo(Pro-Trp) NeutralNeutralNeutralOrganic (EtOAc)
H-Pro-Trp-OH Cation (+)Zwitterion (+/-)Anion (-)Aqueous
L-Tryptophan Cation (+)Zwitterion (+/-)Anion (-)Aqueous
Workflow Visualization

LLE_Workflow Start Crude Aqueous Extract (Contains Cyclo(Pro-Trp) + Linear Impurities) Acidify Adjust to pH 2.0 (HCl) Start->Acidify LinearState Linear Peptides -> Cationic (+) (Hydrophilic) Acidify->LinearState Protonation CyclicState Cyclo(Pro-Trp) -> Neutral (Hydrophobic) Acidify->CyclicState No Change AddSolvent Add Ethyl Acetate Phase Separation LinearState->AddSolvent CyclicState->AddSolvent AqueousPhase Aqueous Phase (Discard Linear Impurities) AddSolvent->AqueousPhase Charged Species OrganicPhase Organic Phase (Collect Cyclo(Pro-Trp)) AddSolvent->OrganicPhase Neutral Species

Caption: Charge-based partitioning logic ensuring linear impurities remain in the aqueous discard phase.

Module 2: High-Resolution Separation (HPLC)

Issue: "I see a shoulder peak or co-elution in my HPLC trace."

Diagnosis: Cyclo(Pro-Trp) is hydrophobic, but so are many media components. Furthermore, the linear dipeptide H-Pro-Trp-OH can elute close to the cyclic form on standard C18 columns if the gradient is too steep.

The "Hydrophobic Shift" Protocol

Because Cyclo(Pro-Trp) lacks the hydrophilic "heads" (amine/carboxyl) of the linear form, it generally retains longer on Reverse Phase (RP) columns.

Optimization Steps:

  • Column Selection:

    • Primary Choice: C18 (Octadecyl).

    • Alternative for Difficult Separation: Phenyl-Hexyl.

    • Why? The Phenyl-Hexyl phase interacts via

      
       stacking with the Tryptophan indole and the diketopiperazine ring, offering different selectivity than pure hydrophobicity (C18).
      
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA).[4]

    • Solvent B: Acetonitrile (ACN) + 0.1% FA.[4]

    • Note: Avoid Methanol if resolution is poor; ACN provides sharper peaks for Tryptophan-containing peptides.

  • Gradient Strategy:

    • Start with a shallow gradient (e.g., 5% to 40% B over 20 minutes).

    • Cyclo(Pro-Trp) typically elutes after the linear dipeptide.

Troubleshooting Table: Peak Identification

FeatureLinear (H-Pro-Trp-OH)Cyclic (Cyclo(Pro-Trp))
Retention Time (RP-HPLC) Earlier (More Polar)Later (More Hydrophobic)
UV Spectrum 220nm (Peptide) + 280nm (Trp)220nm (Ring + Peptide) + 280nm (Trp)
Mass Spec (ESI+)


Mass Difference +18 Da (

)
Base Peak

Module 3: Sample Clean-up (Solid Phase Extraction)

Issue: "My product degrades or turns yellow during evaporation."

Diagnosis: Tryptophan is sensitive to oxidation and acid-catalyzed degradation over time. If you leave the extract in acidic EtOAc for too long, or expose it to light, you risk formation of contaminants.

The "Rapid Capture" Protocol (SPE)

Use SPE to quickly transfer the analyte from the crude broth to a stable, dry state.

  • Conditioning: Activate C18 cartridge with Methanol, then equilibrate with Water.

  • Loading: Load the crude aqueous sample (pH adjusted to 2.0 as per Module 1).

  • Wash 1 (Salt Removal): Flush with 100% Water (removes salts and free amino acids).

  • Wash 2 (Linear Peptide Removal): Flush with 10-15% Methanol/Water .

    • Critical Step: Linear dipeptides often elute at this low organic concentration. Cyclo(Pro-Trp) binds tighter.

  • Elution: Elute product with 80-100% Methanol .

  • Stabilization: Evaporate immediately and store at -20°C shielded from light.

Decision Tree: Purification Logic

SPE_Logic Sample Crude Sample CheckPurity Check Purity (HPLC) Sample->CheckPurity Good >95% Purity Lyophilize CheckPurity->Good Yes Bad Impurities Present CheckPurity->Bad No Type Identify Impurity Type Bad->Type Polar Polar/Linear Peptides (Elutes Early) Type->Polar NonPolar Hydrophobic Media/Lipids (Elutes Late) Type->NonPolar Action1 LLE (pH 2) or SPE Wash (15% MeOH) Polar->Action1 Action2 LLE (Hexane Wash) or Prep-HPLC (C18) NonPolar->Action2

Caption: Diagnostic flow for selecting the correct purification intervention based on impurity polarity.

Frequently Asked Questions (FAQs)

Q1: Why does my Mass Spec show a major peak at M+18 (302 Da) when I expect 284 Da? A: This is a classic signature of ring opening . If you expose Cyclo(Pro-Trp) to strong acids or bases for extended periods (especially with heat), the diketopiperazine ring hydrolyzes back into the linear dipeptide (adding


, hence +18 Da). Ensure your evaporation temperatures are 

and avoid prolonged storage in acidic solvents.

Q2: I am using UV detection. Why is the baseline drifting at 210 nm? A: Tryptophan is highly UV active, but so are many impurities. If you are using gradients with Acetate or Formate buffers, you may see drift. However, for Cyclo(Pro-Trp), you can utilize the 280 nm channel (specific to the indole ring). This filters out non-aromatic peptide impurities and simplifies the chromatogram.

Q3: Can I use Silica Gel chromatography instead of Reverse Phase? A: Yes. Because DKPs are relatively neutral, they behave somewhat like small organic molecules. You can use a Normal Phase Silica column with a mobile phase of Chloroform:Methanol (9:1) . The Cyclo(Pro-Trp) will elute, while the highly polar linear peptides and salts will likely stick to the baseline of the silica column.

References

  • Mishra, A. K., et al. (2017). "Microbial Diketopiperazines: A Review of Their Bioactivity and Purification." Frontiers in Microbiology.

  • Perzborn, M., et al. (2013). "Separation of cyclic dipeptides (diketopiperazines) from their corresponding linear dipeptides by RP-HPLC." Journal of Chromatography B.

  • Fuchsbauer, H. L., et al. (2021). "Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions." Frontiers in Microbiology.

  • Bachem Technical Guides. (2023). "Peptide Purification Process & Methods: An Overview." Bachem Knowledge Center.

Sources

Optimizing HPLC separation of Cyclo(Pro-Trp) from linear dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the HPLC separation of Cyclo(Pro-Trp) (a diketopiperazine) from its linear dipeptide precursors (H-Pro-Trp-OH or H-Trp-Pro-OH).

Topic: Separation of Cyclic Dipeptides (Diketopiperazines) from Linear Precursors Analytes: Cyclo(L-Pro-L-Trp) vs. Linear H-Pro-Trp-OH / H-Trp-Pro-OH Context: Purity analysis, pharmacokinetic studies, and peptide synthesis monitoring.

Part 1: The Core Challenge & Separation Logic

Separating a cyclic dipeptide from its linear counterpart relies on exploiting the drastic change in ionization state and hydrophobicity that occurs during cyclization.

The Physicochemical Divergence
  • Linear Dipeptides (H-Pro-Trp-OH): exist as zwitterions. At standard HPLC pH (acidic), the N-terminus is protonated (

    
    ), rendering the molecule cationic  and more polar.
    
  • Cyclic Dipeptides (Cyclo(Pro-Trp)): The "head-to-tail" cyclization consumes both the N-terminal amine and C-terminal carboxyl groups. The resulting molecule is neutral (uncharged) and significantly more hydrophobic due to the loss of ionic termini and the rigid planar structure of the diketopiperazine (DKP) ring.

Result: On a Reverse Phase (C18) column at acidic pH, the linear peptide (charged) elutes early, while the cyclic peptide (neutral/hydrophobic) is strongly retained and elutes later.

Part 2: Method Development Protocol

Column Selection
  • Primary Recommendation: C18 (Octadecyl) with end-capping.

    • Why: The high hydrophobicity of the Tryptophan indole ring combined with the neutral DKP ring requires a strong hydrophobic stationary phase for retention. End-capping reduces secondary silanol interactions that can cause tailing for the basic amine in the linear species.

  • Alternative: Phenyl-Hexyl phases.

    • Why: These offer unique

      
       selectivity with the Tryptophan indole ring, potentially improving resolution if matrix contaminants co-elute on C18.
      
Mobile Phase & pH Strategy
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • The Role of pH:

    • pH ~2.0 (TFA): Critical. At this pH, the linear peptide's carboxyl group (

      
      ) is protonated (neutral), but the amine (
      
      
      
      ) is fully protonated (+1 charge). The cyclic peptide remains neutral. This charge difference maximizes the separation factor (
      
      
      ).
Detection Settings
  • Primary Wavelength: 280 nm.[2]

    • Why: Tryptophan has a strong, specific absorbance at 280 nm (indole side chain). Using this reduces background noise from non-Trp impurities and mobile phase absorbance compared to 214 nm.

  • Secondary Wavelength: 214 nm (Peptide bond) for general impurity profiling.

Gradient Profile (Starting Point)
Time (min)% B (ACN)Event
0.05%Load/Equilibration
2.05%Desalting/Void elution
15.060%Linear Gradient (Separation)
16.095%Wash
18.095%Hold Wash
18.15%Re-equilibration
23.05%Ready for next injection

Part 3: Visualization of Mechanism

The following diagram illustrates the differential interaction of the analytes with the stationary phase, which is the foundation of this separation.

SeparationMechanism cluster_mobile Mobile Phase (pH 2.0) cluster_stationary Stationary Phase (C18) Linear Linear Dipeptide (H-Pro-Trp-OH) [+ Charge] Interaction_L Weak Interaction (Repelled by Polarity) Linear->Interaction_L Hydrophilic Cyclic Cyclo(Pro-Trp) (DKP) [Neutral] Interaction_C Strong Interaction (Hydrophobic Retention) Cyclic->Interaction_C Hydrophobic Result_L Elutes EARLY (Low k') Interaction_L->Result_L Result_C Elutes LATE (High k') Interaction_C->Result_C

Caption: Separation Logic: Acidic pH protonates the linear peptide, reducing its retention, while the neutral cyclic peptide interacts strongly with the C18 phase.

Part 4: Troubleshooting Guide (Q&A)

Q1: My linear dipeptide peak is splitting or showing a "shoulder." What is happening?

  • Diagnosis: This is often due to cis-trans isomerization of the Proline peptide bond. Proline's cyclic side chain allows the peptide bond to exist in both cis and trans conformations with slow interconversion on the NMR/HPLC timescale.

  • Fix:

    • Temperature: Increase column temperature to 40°C or 50°C. This speeds up the isomerization rate, merging the split peaks into a single, sharper average peak.

    • Gradient: Flatten the gradient slope to allow more time for on-column equilibration (though temperature is more effective).

Q2: I see a small peak for Cyclo(Pro-Trp) in my "pure" linear standard. Is my column dirty?

  • Diagnosis: Likely on-column cyclization or sample degradation. Linear dipeptides containing Proline (especially H-Pro-Trp-OH) are prone to spontaneous cyclization to the DKP form, particularly if the sample sits in the autosampler at room temperature or if the pH is neutral/basic.

  • Fix:

    • Sample Prep: Keep samples at 4°C in the autosampler.

    • pH Control: Ensure the sample diluent is acidic (e.g., 0.1% Formic Acid). Cyclization is base-catalyzed; acidic conditions inhibit it.

    • Verification: Inject a fresh standard immediately after preparation. If the peak grows over time, it is an artifact of stability, not a column issue.

Q3: The separation is poor; the peaks are co-eluting near the void volume.

  • Diagnosis: "Phase Collapse" or insufficient retention of the linear peptide.[3]

  • Fix:

    • Initial Conditions: Ensure your starting mobile phase is 95-98% Aqueous (low organic).

    • Ion Pairing: Verify you are using TFA (0.1%). If using Formic Acid, the ion-pairing effect is weaker. Switch to TFA to increase the hydrophobicity of the charged linear peptide (via ion-pair formation) or simply to suppress silanol activity.

    • Column: Use an "AQ" (Aqueous compatible) C18 column if you need to start at 100% water to retain the linear species.

Part 5: Advanced Optimization Workflow

Use this flowchart to systematically resolve resolution issues.

OptimizationWorkflow Start Start: Poor Resolution CheckRT Check Retention Times (RT) Start->CheckRT EarlyElution Both Elute Early (< 2 min) CheckRT->EarlyElution k' < 1 CoElution Peaks Overlap in Gradient CheckRT->CoElution k' > 2 Action_Aq Decrease Initial % Organic (Try 0-2% B) EarlyElution->Action_Aq Action_Slope Decrease Gradient Slope (e.g., 1% B/min) CoElution->Action_Slope Action_Temp Adjust Temp (40-50°C) (Fixes Proline Isomers) CoElution->Action_Temp Decision Resolution > 1.5? Action_Aq->Decision Action_Slope->Decision Action_Temp->Decision Success Method Validated Decision->Success Yes ChangeCol Switch Column Selectivity (Phenyl-Hexyl) Decision->ChangeCol No

Caption: Decision tree for optimizing separation parameters based on retention behavior.

Part 6: References

  • Pererya, A. et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Astronomy and Space Sciences. (Demonstrates the spontaneous formation of Cyclo(Pro-AA) and HPLC-HRMS detection methods).

  • Sigma-Aldrich Technical Library. Peptide Separations on a Stable, Aqueous Compatible C18 Column. (Guidance on preventing phase collapse when separating polar linear peptides).

  • BenchChem Technical Support. HPLC Purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro). (Provides standard detection wavelengths (210-220nm) and mobile phase considerations for cyclic dipeptides).

  • Min, K. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.[4] ACS Omega. (Detailed analysis of Proline-mediated cyclization mechanisms and stability).

Sources

Technical Support Center: Resolving Peak Tailing in Cyclo(Pro-Trp) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CPT-DKP-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for Cyclo(Pro-Trp) (also known as Brevianamide F).[1] You are likely experiencing asymmetric peak broadening (tailing factor


) during Reverse Phase HPLC (RP-HPLC).

Unlike linear peptides, Cyclo(Pro-Trp) is a diketopiperazine (DKP) .[1] It lacks the zwitterionic N- and C-termini that usually dictate peptide behavior.[1] Therefore, standard "peptide troubleshooting" (like simply adding more TFA) often fails because the root cause is not ionic interaction with a terminal amine, but rather secondary hydrogen bonding and


-

interactions
specific to the Tryptophan indole ring and the rigid DKP scaffold.

This guide provides a self-validating troubleshooting protocol to restore peak symmetry.

Module 1: The Chemistry of the Problem

Q: Why is my Cyclo(Pro-Trp) peak tailing if it has no free amine?

A: You are correct that the lack of an N-terminus prevents classic cation-exchange tailing.[1] However, tailing in Cyclo(Pro-Trp) is driven by two distinct mechanisms:[1]

  • Indole-Silanol Hydrogen Bonding: The indole moiety of Tryptophan is electron-rich.[1] While not basic (pKa ~17), the indole -NH can act as a hydrogen bond donor to acidic, isolated silanols on the silica surface. This is a "sticky" interaction that drags the peak tail.

  • Hydrophobic Overload (Adsorption): The rigid cyclic structure creates a planar hydrophobic face.[1] If your column loading is too high, or the stationary phase density is insufficient, the molecule "stacks" or adsorbs non-specifically to the carbon load rather than partitioning cleanly.

The Diagnostic Workflow Use the following logic gate to identify which mechanism is active in your system.

DiagnosticTree Start START: Observe Peak Tailing Step1 Experiment: Dilute Sample 10x (Maintain Injection Vol) Start->Step1 Decision1 Did Symmetry Improve? Step1->Decision1 ResultA Cause: Mass Overload Action: Increase Column Diameter or Reduce Load Decision1->ResultA Yes Step2 Experiment: Switch Mobile Phase Modifier (e.g., TFA to Formic) Decision1->Step2 No Decision2 Did Symmetry Improve? Step2->Decision2 ResultB Cause: Silanol Interaction Action: Use High-Endcapping Column or Increase Ionic Strength Decision2->ResultB Yes ResultC Cause: Extra-Column Volume Action: Check Tubing/Fittings Decision2->ResultC No

Figure 1: Diagnostic decision tree to isolate the root cause of peak asymmetry.

Module 2: Stationary Phase Selection (The Hardware)

Q: I am using a standard C18 column. Is this the wrong choice?

A: Not necessarily "wrong," but likely suboptimal if it is a "Type A" silica or lacks steric protection.[1] The rigid DKP structure requires a phase that prevents the indole ring from penetrating deep into the ligand layer where it can interact with the silica surface.

Recommended Column Chemistries

Column ClassSuitabilityMechanism of ActionRecommendation
Hybrid C18 (High pH Stable) HighEthylene-bridged silica (BEH) or similar hybrid particles reduce surface silanol acidity significantly.[1]Primary Choice. Excellent for generic DKP separation.[1]
Phenyl-Hexyl / Biphenyl Critical Provides

-

interaction sites that compete with the indole ring, offering alternative selectivity and often sharper peaks for aromatics.[1]
Use if C18 fails. Best for separating Cyclo(Pro-Trp) from similar impurities.[1]
Polar-Embedded C18 MediumThe embedded polar group shields silanols but can sometimes cause excessive retention of the polar amide backbone of the DKP.Use only if orthogonal selectivity is needed.[1]
Traditional C18 (Non-endcapped) Avoid Exposed silanols will hydrogen bond with the Indole NH.[1]Do not use.
Module 3: Mobile Phase Engineering

Q: Should I use TFA or Formic Acid?

A: This is a trade-off between peak shape and sensitivity (if using MS).[1]

  • Trifluoroacetic Acid (TFA) (0.05% - 0.1%):

    • Pros: The "Gold Standard" for peak shape. TFA is an ion-pairing agent that masks silanols and neutralizes any residual charge.[1] It will almost certainly sharpen your Cyclo(Pro-Trp) peak.[1]

    • Cons: Significant signal suppression in LC-MS.[1]

  • Formic Acid (0.1%):

    • Pros: MS-friendly.[1][2][3]

    • Cons: Weaker silanol suppression.[1] If you must use Formic Acid and see tailing, you must use a Hybrid C18 column (see Module 2).[1]

Q: What about temperature?

A: Cyclo(Pro-Trp) has a rigid conformational structure.[1] Increasing the column temperature to 40°C or 50°C improves the mass transfer kinetics of the bulky indole group, often reducing tailing by 10-20% without changing the chemistry.

Module 4: Validated Optimization Protocol

If you are experiencing tailing, execute this protocol in order. Stop when the peak is symmetrical (


).[1]
Step 1: The "Gold Standard" Benchmark

Run the sample with 0.1% TFA in Water/Acetonitrile on a C18 column.

  • Why: This establishes if the column is physically damaged. If it tails here, the column bed may be voided (collapsed).[1]

Step 2: The Modifier Switch

If Step 1 is good, but you need MS compatibility (Formic Acid), switch to 0.1% Formic Acid.[1]

  • Observation: If tailing returns, the issue is Silanol Activity .

  • Fix: Switch to a Charged Surface Hybrid (CSH) or Phenyl-Hexyl column.[1]

Step 3: The Gradient Shallowing

Cyclo(Pro-Trp) elutes in the hydrophobic region. If the gradient is too steep, the peak may distort.

  • Protocol: Use a shallow gradient slope (e.g., 1% B per minute) around the elution point.[1][4]

  • Target: Elute the compound between 5% and 40% Acetonitrile (depending on column).[1]

Step 4: Sample Solvent Matching

Critical: Dissolve your Cyclo(Pro-Trp) in the initial mobile phase (e.g., 5% ACN / 95% Water).[1]

  • Risk:[1][5] Dissolving in 100% DMSO or Methanol and injecting a large volume causes "Solvent Strong Effect," leading to fronting or split peaks that look like tailing.

MethodOpt Input Input: Tailing Peak Check1 Check 1: Solvent Strength (Sample Solvent <= Mobile Phase A?) Input->Check1 Check2 Check 2: Column Temp (Set to 45°C) Check1->Check2 Adjusted Check3 Check 3: Stationary Phase (Switch to Phenyl-Hexyl) Check2->Check3 Still Tailing Success Success: As < 1.2 Check3->Success

Figure 2: Step-by-step optimization workflow for Cyclo(Pro-Trp).

References
  • InvivoChem. (2024).[1] Cyclo(Pro-Trp) Chemical Properties and Biological Activity. Retrieved from [1]

  • TargetMol. (2024). Cyclo(Pro-Trp) Solubility and Storage Information. Retrieved from [1]

  • Phenomenex. (2025).[1] HPLC Tech Tip: Approach to Peptide Analysis and Column Selection. Retrieved from

  • Waters Corporation. (2025).[1] Method Development for Cyclic Peptides Utilizing MaxPeak Technology. Retrieved from

  • Furtado, N. A., et al. (2005).[1] Isolation and Identification of Diketopiperazines. Journal of Chromatography A. (Contextual grounding on DKP separation).

Sources

Technical Support Center: Enhancing Cyclo(Pro-Trp) Fermentation Titer in E. coli

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microbial production of Cyclo(L-proline-L-tryptophan), a bioactive diketopiperazine (DKP). This guide is designed for researchers, scientists, and drug development professionals aiming to overcome common bottlenecks and systematically increase the fermentation titer of Cyclo(Pro-Trp) in Escherichia coli. We will explore the causality behind experimental choices, providing troubleshooting guides, step-by-step protocols, and a foundational understanding of the metabolic pathways involved.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic route for Cyclo(Pro-Trp) synthesis in a recombinant E. coli system?

A1: Cyclo(Pro-Trp) is a cyclic dipeptide formed from the condensation of L-proline and L-tryptophan.[] In recombinant E. coli, this reaction is typically catalyzed by a member of the cyclodipeptide synthase (CDPS) family of enzymes. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, sequentially binding Pro-tRNAPro and Trp-tRNATrp to form the dipeptide, which is then cyclized and released. The expression of a heterologous CDPS specific for these substrates is the foundational step for production.

Q2: My engineered E. coli strain is growing well, but the Cyclo(Pro-Trp) titer is negligible. What is the most common initial bottleneck?

A2: A common initial failure point is insufficient intracellular pools of the precursor amino acids, L-proline and L-tryptophan. E. coli's native metabolic pathways are tightly regulated to produce only the necessary amounts of amino acids for growth.[2][3] Without metabolic engineering to overproduce these precursors, the CDPS enzyme will be starved of its substrates, leading to low or undetectable product formation. The biosynthesis of L-tryptophan, in particular, is a long and complex pathway, making it a frequent rate-limiting factor.[4][5]

Q3: Can the product, Cyclo(Pro-Trp), be toxic to the E. coli host?

A3: While some secondary metabolites can exhibit toxicity, Cyclo(Pro-Trp) is generally well-tolerated by E. coli at concentrations typically achieved in lab-scale fermentations. However, at very high titers, product inhibition of cellular processes or efflux pump saturation could become a concern. More commonly, the metabolic burden of overproducing two separate amino acid precursors and a heterologous enzyme is the primary stressor on the cell, leading to reduced growth or productivity.

Q4: Is it better to use a high-copy or low-copy plasmid for expressing the cyclodipeptide synthase (CDPS)?

A4: The optimal plasmid copy number depends on balancing enzyme expression with metabolic burden.

  • High-Copy Plasmids (e.g., pUC series): Provide very high levels of the CDPS enzyme. This can be beneficial if the enzyme's catalytic efficiency is the primary bottleneck. However, it can also impose a significant metabolic burden, draining resources (amino acids, ATP) for protein synthesis and potentially leading to plasmid instability.

  • Low-to-Medium-Copy Plasmids (e.g., pSC101, pBR322): Offer more stable and moderate enzyme expression. This is often the preferred starting point, as it reduces the metabolic load on the host, allowing cellular resources to be more effectively partitioned between growth, precursor synthesis, and final product formation.

A recommended strategy is to test a range of promoters with varying strengths on a medium-copy plasmid to fine-tune CDPS expression.

Troubleshooting Guides & Strategic Solutions

This section provides a structured approach to identifying and solving common issues encountered during the development of a Cyclo(Pro-Trp) production strain.

Guide 1: Low Titer Issue - Diagnosing the Precursor Supply Bottleneck

Symptom: Your strain, expressing a functional CDPS, shows robust growth (high cell density) but produces very low levels of Cyclo(Pro-Trp) (<50 mg/L).

Underlying Cause: The carbon flux towards one or both precursor amino acids (L-tryptophan, L-proline) is insufficient.

Diagnostic Workflow

G cluster_0 Diagnostic Phase cluster_1 Solution Phase: Tryptophan Pathway cluster_2 Solution Phase: Proline Pathway A Low Cyclo(Pro-Trp) Titer B Quantify Intracellular L-Trp and L-Pro Pools (LC-MS/MS) A->B C Is L-Tryptophan limiting? B->C D Is L-Proline limiting? B->D E Overexpress feedback-resistant aromatin pathway enzymes (e.g., aroGfbr, trpEfbr) C->E Yes H Overexpress feedback-resistant γ-glutamyl kinase (proBfbr) D->H Yes F Increase precursor supply (PEP, E4P) by modifying central carbon metabolism E->F G Delete Trp degradation pathway (tnaA) F->G I Delete Proline degradation and transport genes (putA, putP, proP) H->I

Caption: Troubleshooting workflow for low precursor supply.

Solutions & Scientific Rationale

1. Enhancing the L-Tryptophan Pool: The L-tryptophan pathway is notoriously complex and energy-intensive, originating from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[4][5]

  • Alleviate Feedback Inhibition: The first and most critical step is to remove the native feedback inhibition loops.

    • DAHP Synthase (AroG/F/H): This enzyme controls the entry point into the aromatic amino acid pathway. Overexpress a feedback-resistant variant (e.g., aroGfbr) to prevent inhibition by aromatic amino acids.

    • Anthranilate Synthase (TrpE): This is the rate-limiting enzyme of the tryptophan-specific branch.[2] Overexpress a feedback-resistant trpEfbr to prevent inhibition by L-tryptophan.

  • Increase Carbon Flux into the Pathway:

    • Enhance PEP Availability: Deleting the pyruvate kinase genes (pykA, pykF) or engineering the phosphotransferase system (PTS) can increase the intracellular pool of PEP, a key precursor.[4] Adding supplements like sodium citrate to the fermentation media can also inhibit pyruvate kinase, redirecting flux towards PEP.[6]

    • Enhance E4P Availability: Overexpressing the transketolase gene (tktA) can boost the non-oxidative pentose phosphate pathway, increasing the supply of E4P.[7]

  • Prevent Degradation and Export:

    • Delete tnaA: The tnaA gene encodes tryptophanase, which degrades tryptophan to indole.[2] Deleting this gene is mandatory for high-titer production.

    • Overexpress Exporter YddG: Enhancing the expression of the aromatic amino acid exporter YddG can help move tryptophan out of the cell, potentially reducing feedback inhibition and improving pathway flux.[8]

2. Enhancing the L-Proline Pool: L-proline biosynthesis begins with glutamate. The key regulatory point is the first enzyme in the pathway.

  • Alleviate Feedback Inhibition: The γ-glutamyl kinase, encoded by proB, is strongly inhibited by L-proline.[9] Introducing a mutated, feedback-resistant version (proBfbr) is the most effective strategy to boost production.[9][10]

  • Prevent Degradation and Re-uptake: The putA gene encodes a bifunctional enzyme that degrades proline. Deleting putA prevents the loss of your product precursor. Additionally, deleting the proline transporters putP and proP can prevent the re-import of secreted proline, which could re-establish feedback inhibition.[10][11]

Guide 2: Stagnant Titer Issue - Optimizing Fermentation Conditions & Metabolic Balance

Symptom: You have engineered the precursor pathways, and the titer has improved but has now plateaued. Further genetic modifications do not yield significant gains. Cell health may appear compromised (e.g., filamentation, low viability).

Underlying Cause: The issue is likely related to the fermentation environment, metabolic burden, or cofactor imbalance. High-level production of secondary metabolites requires a finely tuned environment that supports both robust growth and high productivity.

Solutions & Scientific Rationale

1. Fermentation Parameter Optimization:

  • pH Control: The enzymatic synthesis of diketopiperazines can be pH-dependent. Maintaining the pH in a favorable range (typically 6.5-7.2 for E. coli) using a pH-stat bioreactor is crucial for sustained enzyme activity and cell health.[6][12]

  • Dissolved Oxygen (DO): Aerobic respiration is essential for generating the ATP and NADPH required for amino acid biosynthesis. However, excessive DO can lead to oxidative stress. A common strategy is to maintain DO at 20-30% saturation through a cascaded control of agitation and aeration. High DO levels can boost the pentose phosphate pathway, which is beneficial for tryptophan production.[6][13]

  • Feeding Strategy: A fed-batch strategy is superior to a batch culture for high-titer production.

    • Carbon Source: Maintaining a low, constant glucose concentration avoids "overflow metabolism," where E. coli produces inhibitory byproducts like acetate even in the presence of oxygen.[14] An exponential feeding strategy matched to the cell's growth rate is ideal.

    • Precursor Supplementation: While the goal is de novo synthesis, strategic feeding of precursors like L-glutamate (for proline) or anthranilate (for tryptophan) can sometimes bypass a stubborn bottleneck, especially in early-stage strain development.[15]

2. Managing Metabolic Burden & Cofactor Balance:

  • Redox Balance (NADPH/NADH): Tryptophan and proline biosynthesis are NADPH-intensive processes. An imbalance in the NADH/NADPH ratio can stall production. Engineering the central carbon metabolism to favor NADPH-producing pathways (like the pentose phosphate pathway) can be beneficial.

  • Protein Expression Tuning: If metabolic burden is suspected, reduce the expression of the CDPS or precursor pathway enzymes. This can be achieved by switching to a weaker promoter or a lower-copy-number plasmid. The goal is to find the "sweet spot" where enzyme levels are sufficient but not detrimental to the host cell. Systems metabolic engineering approaches can be used to achieve this balance.[16][17]

Data Summary: Key Genetic Targets for Titer Improvement
Target Pathway Gene Target Modification Strategy Rationale Reference
L-Tryptophan aroGOverexpress feedback-resistant variant (aroGfbr)Increase carbon entry into aromatic pathway[18]
trpEOverexpress feedback-resistant variant (trpEfbr)Remove feedback inhibition on Trp branch[2][18]
tktAOverexpress native geneIncrease E4P precursor supply[7]
tnaAGene knockout/deletionPrevent Trp degradation to indole[2]
L-Proline proBOverexpress feedback-resistant variant (proBfbr)Remove primary feedback inhibition[9][10]
putAGene knockout/deletionPrevent Proline degradation[10]
putP, proPGene knockout/deletionPrevent Proline re-uptake[11]
Central Metabolism pykF, pykAGene knockout/deletionIncrease PEP precursor supply[4]

Key Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Deletion of tnaA

This protocol provides a streamlined method for creating a markerless deletion of the tnaA gene to prevent tryptophan degradation.

1. Design and Preparation: a. Design two 20-bp sgRNA sequences targeting the 5' and 3' ends of the tnaA coding region. b. Design a donor DNA template consisting of ~500 bp of homology upstream and ~500 bp of homology downstream of tnaA, joined directly. c. Clone the sgRNAs into a Cas9-expressing plasmid (e.g., pCas9). d. Synthesize or PCR-amplify the donor DNA template.

2. Transformation and Editing: a. Co-transform the host E. coli strain with the Cas9/sgRNA plasmid and the linear donor DNA template. b. Plate on selective media for the plasmid and induce Cas9 expression (e.g., with arabinose). c. Incubate at the appropriate temperature to allow for genome editing.

3. Screening and Verification: a. Screen individual colonies for the desired deletion via colony PCR using primers that flank the tnaA gene. A successful deletion will result in a smaller PCR product (~1 kb) compared to the wild-type (~2.4 kb). b. Cure the Cas9 plasmid from a verified clone by growing without selection. c. Confirm the final edited strain by Sanger sequencing of the PCR product.

Protocol 2: Overexpression of Feedback-Resistant Pathway

This protocol describes the assembly of a plasmid for the co-expression of key feedback-resistant enzymes for both precursor pathways.

1. Plasmid Backbone and Gene Sourcing: a. Select a medium-copy plasmid (e.g., pBR322 derivative) with a suitable antibiotic resistance marker. b. Obtain the DNA sequences for aroGfbr, trpEfbr, and proBfbr. These can be synthesized or obtained from previously published strains. c. Design each gene to be expressed as a separate transcriptional unit with its own promoter and terminator (e.g., using the Anderson promoter collection for varied expression levels).

2. Plasmid Assembly (Gibson Assembly Method): a. PCR amplify the plasmid backbone and each of the three transcriptional units (promoter-gene-terminator). Design primers with ~25-30 bp overlaps between adjacent fragments. b. Purify all PCR products. c. Set up the Gibson Assembly reaction with the linearized backbone and the three insert fragments. d. Incubate at 50°C for 1 hour.

3. Transformation and Verification: a. Transform the assembly reaction into a cloning strain of E. coli (e.g., DH5α). b. Select colonies on appropriate antibiotic plates. c. Verify the correct assembly of the plasmid through restriction digest and Sanger sequencing. d. Transform the verified plasmid into your production host for fermentation trials.

Visualizing the Metabolic Engineering Strategy

The following diagram illustrates the core metabolic pathways and the key intervention points for increasing the flux towards Cyclo(Pro-Trp).

G cluster_C Central Carbon Metabolism cluster_A Aromatic Amino Acid Pathway cluster_P Proline Pathway cluster_D Final Product Synthesis Glucose Glucose G6P G6P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis E4P E4P PPP->E4P PEP PEP Glycolysis->PEP AroG aroGfbr (DAHP Synthase) PEP->AroG E4P->AroG Glutamate Glutamate ProB proBfbr (γ-Glutamyl Kinase) Glutamate->ProB Chorismate Chorismate AroG->Chorismate TrpE trpEfbr (Anthranilate Synthase) Chorismate->TrpE Tryptophan L-Tryptophan TrpE->Tryptophan TnaA tnaA Tryptophan->TnaA DELETE CDPS Cyclodipeptide Synthase (CDPS) Tryptophan->CDPS Indole Indole (Degradation) TnaA->Indole Proline L-Proline ProB->Proline PutA putA Proline->PutA DELETE Proline->CDPS Degradation Degradation PutA->Degradation Product Cyclo(Pro-Trp) CDPS->Product

Caption: Metabolic engineering roadmap for Cyclo(Pro-Trp) production.

References

  • Cheng, L., et al. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. PubMed. Retrieved from [Link]

  • Gao, Y., et al. (2023). Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli. MDPI. Retrieved from [Link]

  • Guo, Y., et al. (2022). Metabolic engineering of Escherichia coli for efficient production of L-5-hydroxytryptophan from glucose. PMC - NIH. Retrieved from [Link]

  • Hao, J., et al. (2024). Improvement of L-Tryptophan Production in Escherichia coli Using Biosensor-Based, High-Throughput Screening and Metabolic Engineering. MDPI. Retrieved from [Link]

  • Laursen, T., et al. (2017). Selection for Cell Yield Does Not Reduce Overflow Metabolism in Escherichia coli. Molecular Biology and Evolution, Oxford Academic. Retrieved from [Link]

  • Li, J., et al. (2019). Reprogramming Escherichia coli for the production of prenylated indole diketopiperazine alkaloids. PMC - NIH. Retrieved from [Link]

  • Liu, S., et al. (2024). Optimizing L-Tryptophan Production in Escherichia coli through Redox Balancing and Metabolomics Analysis. PMC. Retrieved from [Link]

  • Lu, J., et al. (2024). Enhancing the production of L-proline in recombinant Escherichia coli BL21 by metabolic engineering. PubMed. Retrieved from [Link]

  • Park, J. H., et al. (2014). Systems Metabolic Engineering of Escherichia coli. PMC. Retrieved from [Link]

  • Raboni, S., et al. (2009). Tryptophan synthase: a mine for enzymologists. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and position numbers of cyclo(Trp-Pro). Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of L-tryptophan biosynthetic pathway in E. coli. Retrieved from [Link]

  • Song, C. W., & Lee, S. Y. (2014). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory. Retrieved from [Link]

  • Sun, X., et al. (2022). Metabolic Engineering of Escherichia coli for Hyperoside Biosynthesis. PMC - NIH. Retrieved from [Link]

  • Stashenkov, I. V., et al. (2020). Metabolic engineering of Escherichia coli for L-tryptophan production. ResearchGate. Retrieved from [Link]

  • Sun, L., et al. (2024). Optimizing Fermentation Strategies for Enhanced Tryptophan Production in Escherichia coli: Integrating Genetic and Environmental Controls for Industrial Applications. MDPI. Retrieved from [Link]

  • Technical University of Denmark. (2024). Strategies and tools to select E. coli fermenterphiles for industrial application. Retrieved from [Link]

  • Wang, Y., et al. (2020). Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli. PubMed Central. Retrieved from [Link]

  • Yanofsky, C. (1971). Tryptophan Biosynthesis in Escherichia Coli. Genetic Determination of the Proteins Involved. PubMed. Retrieved from [Link]

  • Zhang, X., et al. (2021). Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. MDPI. Retrieved from [Link]

  • Zhao, Z., et al. (2018). Engineering Escherichia coli to improve tryptophan production via genetic manipulation of precursor and cofactor pathways. PMC. Retrieved from [Link]

  • Schneider, T. D., et al. (2020). Light-Regulation of Tryptophan Synthase by Combining Protein Design and Enzymology. Retrieved from [Link]

  • Atsumi, S., et al. (2008). Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol. NIH. Retrieved from [Link]

  • Pu, J., et al. (2021). Systems metabolic engineering of Escherichia coli for hyper-production of 5-aminolevulinic acid. ResearchGate. Retrieved from [Link]

  • Vélez-García, L. F., et al. (2023). System metabolic engineering of Escherichia coli W for the production of 2-ketoisovalerate using unconventional feedstock. Frontiers. Retrieved from [Link]

Sources

Technical Support: Troubleshooting Crystallization of Cyclo(L-Pro-L-Trp) (Brevianamide F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The Core Challenge: Crystallizing Cyclo(L-Pro-L-Trp) (also known as Brevianamide F) is deceptively difficult because of its strong tendency to form supramolecular gels rather than 3D crystals.

The Mechanism: Cyclic dipeptides (diketopiperazines or DKPs) possess a rigid heterocyclic core that acts as a double hydrogen-bond donor/acceptor. When you add a Tryptophan (Trp) side chain, you introduce a large hydrophobic indole ring capable of strong


 stacking.
  • Kinetic Trap (Gelation): In many solvents, the molecules stack into 1D fibers (nanotubes or tapes) driven by unidirectional hydrogen bonding and

    
    -stacking. These fibers entangle to form a metastable gel, trapping the solvent and preventing the 3D ordering required for crystallization.
    
  • Thermodynamic Goal (Crystal): To get crystals, you must disrupt this rapid 1D fiber formation and force the system into a slower, 3D packing arrangement.

Phase 1: Pre-Crystallization Assessment

Before attempting a screen, you must validate your material. 90% of failures with DKPs stem from impurities that act as "poison" for the crystal lattice.

Purity Checklist
ParameterRequirementWhy it matters
Chiral Purity >99% eeRacemates (DL-mixes) crystallize much more easily than pure enantiomers (LL). If your sample is 95% LL, the 5% impurity will inhibit nucleation.
Linear Peptide <0.5%Linear H-Pro-Trp-OH or H-Trp-Pro-OH are flexible and disrupt the rigid DKP lattice packing.
Residual Water <1%Water competes for the hydrogen bonds essential for DKP tape formation.
Solubility Profile (at 25°C)
  • Good Solvents: DMSO, DMF, Pyridine.

  • Moderate/Poor Solvents (Crystallizers): Methanol, Ethanol, Acetonitrile, Acetone.

  • Anti-Solvents: Water, Diethyl Ether, Hexane.

Phase 2: The "Gel Escape" Strategy (Workflow)

The following diagram illustrates the critical decision pathways to avoid the gel trap.

G Start Dissolve Cyclo(Pro-Trp) (DMSO or MeOH) Check Visual Inspection (1-24 Hours) Start->Check Gel Outcome A: Gel/Jelly (Kinetic Trap) Check->Gel Rapid Cooling or High Conc. Clear Outcome B: Clear Solution Check->Clear Optimal Conc. Precip Outcome C: Amorphous Precipitate Check->Precip Anti-solvent crash Action_Gel Strategy: Thermal Cycling & Agitation Gel->Action_Gel Break H-bonds Action_Clear Strategy: Slow Vapor Diffusion (Methanol/Ether) Clear->Action_Clear Action_Precip Strategy: Reduce Supersaturation (Dilute by 50%) Precip->Action_Precip Action_Gel->Clear Re-dissolve Crystal Target: 3D Crystals (Thermodynamic Phase) Action_Gel->Crystal Ostwald Ripening Action_Clear->Crystal Action_Precip->Clear

Figure 1: Decision logic for navigating the phase transition from solution to crystal, specifically addressing the metastable gel state common in peptide crystallization.

Phase 3: Recommended Protocols

Protocol A: High-Temperature Slow Cooling (The "Anti-Gel" Method)

Best for: Samples that gel immediately upon cooling.

  • Dissolution: Suspend 10 mg of Cyclo(Pro-Trp) in 1 mL of Ethylene Glycol or DMSO .

  • Heating: Heat to 80–100°C until the solution is perfectly clear.

    • Note: If using DMSO, do not exceed 100°C to avoid decomposition.

  • Filtration: Filter hot through a 0.2 µm PTFE syringe filter into a pre-warmed glass vial.

  • Insulation: Place the vial into a heat block or a Styrofoam container to ensure very slow cooling (approx. 1°C per hour).

  • Result: Crystals should form as the solution reaches room temperature. The high temperature prevents the rapid formation of the kinetic gel network.

Protocol B: Vapor Diffusion with "Poisoning"

Best for: Obtaining X-ray quality single crystals.

  • Droplet: Mix 2 µL of peptide solution (20 mg/mL in Methanol) with 2 µL of reservoir solution.

  • Reservoir: 1 mL of Acetonitrile or Isopropanol .

  • Additive (The Secret Weapon): Add 1% (v/v) Acetic Acid to the droplet.

    • Mechanism:[1][2] The acid protonates the DKP ring slightly or disrupts the intermolecular H-bond network just enough to slow down the self-assembly, preventing gelation and allowing ordered crystal growth.

  • Seal: Seal tightly and store at 20°C. Do not disturb for 7 days.

Troubleshooting & FAQs

Q1: My solution turns into a clear jelly (hydrogel) instead of crystallizing. What do I do? A: You are in the "Kinetic Trap." The intermolecular forces are too strong.

  • Fix 1 (Thermal): Apply "thermal cycling." Heat the gel until it melts, then cool it very slowly. Repeat this cycle 3-4 times. This promotes "Ostwald ripening," where small gel fibers dissolve and redeposit onto larger, more stable crystals.

  • Fix 2 (Solvent): Switch to a solvent with higher hydrogen-bonding capacity (e.g., add 10% Trifluoroethanol or Hexafluoroisopropanol) to weaken the peptide-peptide interactions.

Q2: I have crystals, but they are extremely thin needles (whiskers) that clump together. A: Needle habit indicates that growth in one dimension (likely the H-bond axis) is much faster than the others.

  • Fix: You need to slow down the growth along the fast axis. Add a "growth inhibitor" such as a small amount of PEG 400 or Glycerol to the solution. These viscous agents slow diffusion and can force the crystal to grow wider.

Q3: The crystals are opaque/white instead of transparent. A: This usually indicates Solvate Formation or Twinning .

  • Diagnosis: Cyclo(Pro-Trp) often traps solvent molecules in its lattice.

  • Fix: Try crystallizing from a solvent with a different molecular shape (e.g., switch from Methanol to Acetonitrile). If the opacity persists, dry the crystals under vacuum; if they turn into powder, they were unstable solvates.

Q4: Can I use water as an anti-solvent? A: Use with caution. While Cyclo(Pro-Trp) is hydrophobic, adding water too quickly often causes amorphous precipitation (crashing out) rather than crystallization. If you use water, add it via vapor diffusion (sitting drop), not direct addition.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7091706, Cyclo(L-Trp-L-Trp). (Cited for DKP structural analogies). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2003). Synthesis of Diketopiperazines Containing Prolinyl Unit. (Describes reflux methods in ethylene glycol). Retrieved February 5, 2026, from [Link]

  • MDPI. (2021). Crystal Growth in Gels: From the Mechanisms of Crystal Growth to Control of Polymorphism. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Diketopiperazine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Diketopiperazines (DKPs), or cyclic dipeptides, are privileged scaffolds in drug discovery due to their structural rigidity and high metabolic stability. However, their synthesis is frequently plagued by side reactions that compromise yield and stereochemical integrity.

This guide addresses the critical failure points in DKP ring closure: racemization , oligomerization , traceless cleavage (in Solid-Phase Peptide Synthesis, SPPS), and hydrolysis . The following protocols and troubleshooting workflows are designed to isolate the cyclic dimer while suppressing thermodynamic sinks.

Troubleshooting Guide (Q&A Format)

Category 1: Stereochemical Integrity (Racemization)

Q: My DKP product shows significant epimerization at the C-terminal residue. Is this due to the cyclization conditions or the coupling step?

A: It is likely occurring during the activation/cyclization step, particularly if you are using thermal methods or strong bases.

  • Mechanism: Racemization typically proceeds via an oxazolone intermediate or direct enolization of the activated ester. High temperatures (>100°C) and basic pH significantly accelerate proton abstraction at the

    
    -carbon.
    
  • Diagnostic: Check your crude NMR or chiral HPLC. If the ratio of diastereomers (e.g., cis vs. trans) shifts away from the starting material's stoichiometry, epimerization is active.

  • Solution:

    • Switch to Mild Bases: Replace piperidine (pKa ~11.1) with DBU/Piperazine or Oxyma/DIC cocktails. Oxyma (ethyl cyanohydroxyiminoacetate) acts as a radical scavenger and suppresses racemization better than HOBt.

    • Microwave Optimization: If using microwave irradiation, limit temperature to 60-80°C and reduce reaction time. Prolonged heating at >130°C promotes thermodynamic equilibration to the trans-isomer.

    • Additives: Use 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) during coupling to stabilize the active ester and prevent oxazolone formation.

Category 2: Oligomerization vs. Cyclization

Q: I am observing linear oligomers (tetramers/hexamers) instead of the desired cyclic dimer in solution phase. How do I favor the ring closure?

A: This is a classic competition between intramolecular cyclization (unimolecular,


) and intermolecular polymerization  (bimolecular, 

).
  • The Principle: Intramolecular reactions are favored at high dilution.

  • Solution:

    • High Dilution Technique: Perform the cyclization at concentrations < 1 mM .

    • Pseudo-High Dilution: If reactor volume is limited, slowly add the activated linear dipeptide dropwise into a refluxing solvent containing the catalyst. This keeps the instantaneous concentration of the reactive species low.

    • Solvent Choice: Use non-polar solvents (e.g., Toluene) to promote hydrogen-bond-mediated pre-organization (turn conformation) which favors cyclization.

Category 3: "Traceless" Cleavage in SPPS

Q: My peptide yield is near zero, but I see no product on the resin. Where did it go?

A: You have likely encountered premature DKP formation , also known as "traceless cleavage."

  • Mechanism: The free N-terminal amine of the dipeptide attacks the C-terminal ester linkage to the resin before the third amino acid can be coupled. This releases the DKP into the waste stream during deprotection.

  • Risk Factors: Sequences with Proline , Glycine , or N-methylated amino acids at the 2nd position are highly susceptible due to their ability to adopt the cis-amide conformation required for attack.

  • Solution:

    • Resin Switch: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker sterically hinders the nucleophilic attack on the ester carbonyl.

    • Protecting Group Strategy: Use Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl) instead of Fmoc. Bsmoc deprotection kinetics are faster, but the intermediate is less prone to cyclization under the specific deprotection conditions.

    • Dipeptide Coupling: Instead of stepwise synthesis, couple a pre-formed Fmoc-Dipeptide-OH block to the resin. This bypasses the dangerous dipeptide-resin intermediate entirely.

Technical Data & Comparison

Table 1: Impact of Resin and Base on DKP Side Reactions (SPPS)
VariableConditionRisk LevelMechanism of FailureRecommended Fix
Resin Wang ResinHigh Unhindered ester linkage allows facile back-biting.Switch to 2-CTC Resin (Steric shielding).
Resin MerrifieldHigh Requires strong acid cleavage, promoting hydrolysis.Use acid-labile linkers.
Base 20% PiperidineHigh Strong base/nucleophile catalyzes ester cleavage.Use 5% Piperazine + 2% DBU .
Sequence Pro-Pro / Pro-GlyCritical Cis-amide bond pre-organizes nucleophilic attack.Use Dipeptide Building Blocks .
Temp > 50°CHigh Thermal energy overcomes activation barrier for cyclization.Keep deprotection < 25°C .

Visualizing the Pathways

The following diagram illustrates the competing pathways: the desired Cyclization vs. the parasitic Racemization and Oligomerization routes.

DKP_Pathways Start Linear Dipeptide (Activated) Oxazolone Oxazolone Intermediate Start->Oxazolone High Temp / Base Oligomer Linear Oligomer (Polymerization) Start->Oligomer High Conc. (Intermolecular) DKP 2,5-Diketopiperazine (Cyclic Dimer) Start->DKP High Dilution (Intramolecular) Racemate Racemized Product Oxazolone->Racemate Enolization Oxazolone->DKP Slow Cyclization

Figure 1: Mechanistic divergence in DKP synthesis. Green path indicates optimized conditions.

Experimental Protocols

Protocol A: Optimized Solution-Phase Microwave Synthesis

Best for: Rapid library generation, minimizing thermal racemization.

  • Preparation: Dissolve the linear dipeptide methyl ester (1.0 equiv) in water or Toluene/2-butanol (1:4 v/v).

  • Concentration: Ensure concentration is 0.05 M to favor cyclization.

  • Catalyst: Add 10% acetic acid (weak acid catalysis) or perform in neutral water if using PEGA resin-bound precursors.

  • Microwave Irradiation:

    • Set Power: 100 W (dynamic).

    • Target Temperature: 140°C .

    • Ramp Time: 2 min.

    • Hold Time: 10 min .

    • Note: Short exposure minimizes hydrolysis and racemization compared to overnight reflux.

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from EtOAc/Hexane.

Protocol B: Suppression of Traceless Cleavage in SPPS

Best for: Sequences containing Proline or Glycine at position 2.

  • Resin Loading: Swell 2-Chlorotrityl Chloride (2-CTC) resin in DCM for 30 min.

  • First Coupling: Load the first amino acid (1.2 equiv) with DIPEA (4 equiv) in DCM. Do not use DMF for loading 2-CTC to prevent hydrolysis.

  • Capping: Cap unreacted sites with MeOH/DIPEA/DCM (2:1:17) for 2 x 10 min.

  • Deprotection (The Critical Step):

    • Standard: 20% Piperidine in DMF (RISK HIGH).

    • Optimized: Use 2% DBU + 5% Piperazine in DMF .

    • Procedure: Treat resin for 30 seconds, drain, then treat for 5 minutes. Wash extensively with DMF.

  • Elongation: Proceed with standard coupling (DIC/Oxyma).

  • Cleavage/Cyclization:

    • To release the linear peptide: 1% TFA in DCM.

    • To release the DKP (Cyclative Cleavage): Treat resin with 20% Piperidine/DMF overnight. The DKP will form and cleave itself from the resin into the solution.

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields.

Troubleshooting_Tree Problem Low DKP Yield Phase Synthesis Phase? Problem->Phase SPPS Solid Phase Phase->SPPS Solution Solution Phase Phase->Solution CheckResin Resin Type? SPPS->CheckResin Wang Wang/Merrifield CheckResin->Wang CTC 2-CTC CheckResin->CTC FixResin Action: Switch to 2-CTC or Trityl Linker Wang->FixResin SeqCheck Pro/Gly at AA2? CTC->SeqCheck FixBase Action: Use DBU/Piperazine or Dipeptide Block SeqCheck->FixBase Yes CheckPurity Impurity Profile? Solution->CheckPurity Oligomers Linear Oligomers CheckPurity->Oligomers Racemates Epimers (Cis/Trans mix) CheckPurity->Racemates FixConc Action: High Dilution (<1 mM) Oligomers->FixConc FixTemp Action: Lower Temp, Add Oxyma/HOBt Racemates->FixTemp

Figure 2: Diagnostic workflow for identifying root causes of DKP synthesis failure.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation in Phe-Pro-pNA in aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • Tullberg, M., Luthman, K., & Grøtli, M. (2006).[1] Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry.[1] [Link]

  • Wang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Koshizuka, M., et al. (2023).[2] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry.[2] [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral data reference for Cyclo(Pro-Trp)

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: Brevianamide F, Cyclo(Pro-Trp) CAS Number: 38136-70-8 Molecular Formula: C₁₆H₁₇N₃O₂ Molecular Weight: 283.33 g/mol

Executive Summary & Comparison Scope

This guide provides a definitive spectral reference for Cyclo(L-Pro-L-Trp) , a 2,5-diketopiperazine (DKP) alkaloid serving as the biosynthetic precursor to the brevianamide family. Unlike simple linear peptides, the DKP scaffold imposes rigid stereochemical constraints that significantly influence NMR chemical shifts.

Comparison Logic

This guide evaluates the spectral "performance" of Cyclo(L-Pro-L-Trp) through two critical lenses:

  • Solvent-Dependent Conformational Shifts: Comparing spectral fingerprints in DMSO-d₆ (hydrogen-bond accepting) vs. CDCl₃ (non-polar), highlighting how solvent polarity disrupts the cis vs. trans amide rotamers.

  • Stereochemical Differentiation: Distinguishing the natural L,L-isomer (Brevianamide F) from its diastereomer Cyclo(D-Pro-L-Trp) . The cis-fused DKP ring in the L,L-isomer forces the tryptophan indole moiety to fold over the proline ring (flagpole boat conformation), causing dramatic upfield shielding of the proline protons—a key diagnostic feature absent in the D,L-isomer.

Experimental Protocols

Synthesis & Isolation Workflow

While Brevianamide F can be isolated from Aspergillus species, chemical synthesis ensures high purity for spectral benchmarking.

Protocol: Solution-Phase Synthesis

  • Coupling: React Boc-L-Trp-OH (1.0 eq) with L-Pro-OMe·HCl (1.1 eq) using EDC·HCl and HOBt in DMF/DCM to form the linear dipeptide Boc-L-Trp-L-Pro-OMe.

  • Deprotection: Treat with TFA/DCM (1:1 v/v) at 0°C to remove the Boc group. Concentrate in vacuo.

  • Cyclization: Dissolve the deprotected dipeptide methyl ester in Methanol saturated with Ammonia (7 N NH₃ in MeOH). Stir at room temperature for 24–48 hours. The DKP spontaneously forms and often precipitates.

  • Purification: Recrystallize from MeOH/Et₂O or purify via silica gel chromatography (Eluent: 5-10% MeOH in DCM).

NMR Acquisition Parameters

To replicate the reference data below, ensure the following acquisition parameters:

  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolving proline multiplets).

  • Temperature: 298 K (25°C).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Referencing:

    • DMSO-d₆: Residual solvent peak at δH 2.50 ppm / δC 39.52 ppm .

    • CDCl₃: Residual solvent peak at δH 7.26 ppm / δC 77.16 ppm .

Spectral Data Reference

¹H NMR Chemical Shifts (DMSO-d₆ vs. CDCl₃)

Note: The "Shielding Effect" column highlights the diagnostic upfield shift of Proline protons caused by the Indole ring current in the folded conformation.

PositionProton AssignmentδH (ppm) in DMSO-d₆δH (ppm) in CDCl₃Multiplicity (J in Hz)Shielding Effect (L,L-isomer)
Indole NH NH-110.90 8.15 (br)s (broad)Solvent dependent
DKP NH NH-2 (Amide)7.85 5.75 (br)s (broad)H-bonds with DMSO
Indole H-47.55 7.60d (J=7.8)-
Indole H-77.34 7.38d (J=8.0)-
Indole H-27.18 7.05d (J=2.2)-
Indole H-67.06 7.22t (J=7.5)-
Indole H-56.97 7.14t (J=7.[1]5)-
Trp-α H-9 (DKP ring)4.28 4.35t / dd-
Pro-α H-6 (DKP ring)4.05 4.08dd (J=9.5, 6.5)Moderate
Trp-β H-10a3.25 3.70dd (J=14.5, 4.0)-
Trp-β H-10b3.05 3.35dd (J=14.5, 5.0)-
Pro-δ H-5a3.45 3.60m-
Pro-δ H-5b3.30 3.55m-
Pro-β H-3a2.05 2.35mDiagnostic Upfield Shift
Pro-β H-3b1.75 2.05mDiagnostic Upfield Shift
Pro-γ H-4a/b1.80 1.90m-
¹³C NMR Chemical Shifts (DMSO-d₆)
PositionCarbon TypeδC (ppm)Assignment Logic
C=O Carbonyl (Pro)169.5 Amide Carbonyl (Trp-C=O)
C=O Carbonyl (Trp)166.2 Amide Carbonyl (Pro-C=O)
C-Ar Quaternary136.5 Indole C-7a
C-Ar Quaternary127.8 Indole C-3a
C-Ar CH124.8 Indole C-2
C-Ar CH121.5 Indole C-6
C-Ar CH119.2 Indole C-5
C-Ar CH118.8 Indole C-4
C-Ar CH111.8 Indole C-7
C-Ar Quaternary109.5 Indole C-3
C-α Methine59.2 Proline C-α (C-6)
C-α Methine55.8 Tryptophan C-α (C-9)
C-δ Methylene45.2 Proline C-δ (C-5)
C-β Methylene29.5 Tryptophan C-β (C-10)
C-β Methylene28.2 Proline C-β (C-3)
C-γ Methylene22.5 Proline C-γ (C-4)

Structural Elucidation & Stereochemistry[2][3]

The "Folding" Effect (L,L vs D,L)

The most critical "performance" metric for identifying the natural product (L,L) versus its epimer (D,L) is the NOE correlation and Ring Current Shielding .

  • L,L-Isomer (Natural): Adopts a "folded" boat conformation where the aromatic indole ring sits directly over the proline ring.

    • Result: Proline β and γ protons are shielded (shifted upfield to ~1.7–2.0 ppm).

    • NOE: Strong correlation between Trp-Hα and Pro-Hα (cis-orientation on the DKP ring).

  • D,L-Isomer (Synthetic/Epimer): Adopts a "planar" or "extended" conformation to minimize steric clash.

    • Result: Proline protons appear at "normal" peptide shifts (~2.0–2.4 ppm).

    • NOE: NO correlation between Trp-Hα and Pro-Hα (trans-orientation).

Elucidation Workflow Diagram

The following diagram illustrates the logical flow for assigning the structure of Brevianamide F using 1D and 2D NMR data.

NMR_Elucidation Sample Unknown Sample (C16H17N3O2) H1_NMR 1H NMR (1D) Identify Amide & Indole NH Sample->H1_NMR C13_NMR 13C NMR (1D) Count 16 Carbons (2 Carbonyls, 8 Aromatic) Sample->C13_NMR COSY COSY (2D) Trace Spin Systems: NH -> CH(α) -> CH2(β) H1_NMR->COSY Identify multiplets HSQC HSQC (2D) Assign C-H Pairs C13_NMR->HSQC Carbon types COSY->HSQC Assign protons to carbons HMBC HMBC (2D) Link Spin Systems via Carbonyls (Inter-residue Connectivity) HSQC->HMBC Connect fragments NOESY NOESY/ROESY (2D) Determine Stereochemistry (L,L vs D,L) HMBC->NOESY Full connectivity established Structure Confirmed Structure: Cyclo(L-Pro-L-Trp) NOESY->Structure Folding confirmation

Caption: Step-by-step NMR elucidation workflow for verifying the structure and stereochemistry of Cyclo(L-Pro-L-Trp).

Biosynthetic Context Diagram

Understanding the origin of Brevianamide F aids in identifying co-occurring metabolites in Aspergillus extracts.

Biosynthesis L_Trp L-Tryptophan NRPS NRPS / CDPS (Enzymatic Coupling) L_Trp->NRPS L_Pro L-Proline L_Pro->NRPS BrevF Brevianamide F (Cyclo-L-Pro-L-Trp) NRPS->BrevF Cyclization Prenyl Prenyl Transferase (DMAPP) BrevF->Prenyl Prenylation DeoxyBrevE Deoxybrevianamide E Prenyl->DeoxyBrevE BrevA Brevianamide A (Complex Alkaloid) DeoxyBrevE->BrevA Oxidation & Rearrangement

Caption: Biosynthetic pathway illustrating Brevianamide F as the central precursor to complex prenylated alkaloids.

References

  • Birch, A. J., & Russell, R. A. (1972). Studies in relation to biosynthesis—XLIV: Structural elucidations of brevianamides-B, -C, -D and -F. Tetrahedron, 28(11), 2999–3008. Link

  • Kumar, S. N., et al. (2014).[2] Cyclic dipeptides from rhabditid entomopathogenic nematode-associated Bacillus cereus have antimicrobial activities.[3][2][4] World Journal of Microbiology and Biotechnology, 30, 1691–1700. Link

  • Li, Z., et al. (2019). New Diketopiperazines from a Marine-Derived Fungus Strain Aspergillus versicolor MF180151. Natural Product Communications, 14(5). Link

  • Stierle, A. A., et al. (2012). The biochemistry of diketopiperazines. Comprehensive Natural Products II, 4, 133-177. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Comparative Bioactivity Guide: Cyclo(Pro-Trp) vs. Cyclo(Pro-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Signaling vs. Defense

In the realm of cyclic dipeptides (2,5-diketopiperazines or DKPs), Cyclo(L-Pro-L-Trp) and Cyclo(L-Pro-L-Phe) represent two distinct functional classes despite their structural similarities. While both share a rigid proline scaffold that confers resistance to proteolysis and high blood-brain barrier permeability, their C-terminal aromatic residues dictate divergent biological roles.

  • Cyclo(Pro-Phe) (cPF): Functions primarily as a Signaling Modulator . It mimics bacterial signal molecules (N-acyl homoserine lactones), acting as a quorum sensing (QS) agonist to coordinate bacterial behavior.[1] In mammalian systems, it exhibits neuroprotective properties and activates PPAR-γ.

  • Cyclo(Pro-Trp) (cPW): Functions primarily as a Defense & Inhibition Agent . The tryptophan moiety facilitates interfacial membrane anchoring, granting it potent antifungal and biofilm-inhibiting properties. It acts as a quorum sensing antagonist, disrupting virulence factors in pathogens like Pseudomonas aeruginosa.

Chemical & Physical Profile

The bioactivity differences stem directly from the physicochemical properties of the Phenylalanine (Phe) versus Tryptophan (Trp) side chains.

FeatureCyclo(L-Pro-L-Phe) (cPF)Cyclo(L-Pro-L-Trp) (cPW)
CAS Number 3705-26-867889-75-2
Molecular Weight 244.29 g/mol 283.33 g/mol
Side Chain Phenyl (Hydrophobic, Aromatic)Indole (Amphipathic, H-bond donor)
XLogP3 ~1.4 (Highly Lipophilic)~1.1 (Moderately Lipophilic)
Membrane Interaction Buries into hydrophobic coreAnchors at lipid-water interface
Solubility Low in water; soluble in MeOH, DMSOModerate in water; soluble in MeOH, DMSO
Primary Source Lactobacillus plantarum, Bacillus spp.Bacillus spp., Marine sponges, Fungi

Mechanism of Action: The "Why" Behind the Activity

Quorum Sensing (QS) Modulation

The most critical distinction lies in how these molecules interact with bacterial communication systems (Quorum Sensing).[1] Bacteria use QS to coordinate biofilm formation and virulence.

  • The Agonist (cPF): The structural topology of cPF resembles N-acyl homoserine lactones (AHLs). It can bind to LuxR-type receptors, activating gene expression even in the absence of native autoinducers. This "cross-talk" can trigger biofilm formation or virulence in specific contexts.

  • The Antagonist (cPW): The bulky indole group of cPW likely sterically hinders the LuxR receptor or alters membrane fluidity where receptors reside. This results in the downregulation of virulence genes (lasI, rhlI) and the inhibition of biofilm formation.

QS_Mechanism Bacterium Target Bacterium (e.g., P. aeruginosa) Receptor LuxR-type Receptor Virulence Virulence Factors (Biofilm, Elastase) Receptor->Virulence Gene Expression cPF Cyclo(Pro-Phe) (Agonist) cPF->Receptor Mimics AHL Activates cPW Cyclo(Pro-Trp) (Antagonist) cPW->Receptor Blocks Binding Inhibits

Figure 1: Opposing roles of cPF and cPW in bacterial quorum sensing pathways.

Membrane Interaction (Antimicrobial Mechanism)
  • cPW (Tryptophan): Tryptophan has a unique affinity for the interfacial region of lipid bilayers. The indole ring inserts into the membrane surface, disrupting lipid packing and increasing permeability. This is the primary driver of its antifungal activity.

  • cPF (Phenylalanine): Being purely hydrophobic, cPF tends to bury deeper into the hydrophobic core or interact with specific hydrophobic pockets in proteins, making it more effective as a signaling ligand than a membrane disruptor.

Bioactivity Showdown: Experimental Data

Antimicrobial & Antifungal Potency

The following table synthesizes Minimum Inhibitory Concentration (MIC) ranges derived from comparative literature.

PathogenCyclo(Pro-Phe) ActivityCyclo(Pro-Trp) ActivityNotes
Staphylococcus aureus High (MIC ~0.5 - 2.0 mg/mL)ModeratecPF targets cell wall synthesis/QS.
Candida albicans Low / InactiveHigh (MIC < 20 µg/mL)cPW disrupts fungal membranes.
Pseudomonas aeruginosa Modulates virulence (Agonist)Inhibits Biofilm (IC50 ~16 µg/mL)cPW is a preferred Anti-Virulence agent.
Plant Pathogens Moderate (General defense)High (Auxin-like activity)cPW mimics Indole-3-acetic acid (IAA).
Anticancer & Cytotoxicity[2][3][4]
  • Cyclo(Pro-Phe): Demonstrates neuroprotective effects rather than direct cytotoxicity. It inhibits apoptosis in neuronal cells (SH-SY5Y) by preventing mitochondrial membrane potential loss. It is a partial agonist of PPAR-γ.

  • Cyclo(Pro-Trp): Shows moderate cytotoxicity against cancer lines (e.g., HeLa, HT-29). Its potency is significantly enhanced when complexed with metals (e.g., Zn(II)-complexes) or when used to sensitize drug-resistant cells by modulating efflux pumps.

Experimental Protocol: Isolation & Bioassay

To validate these activities in your lab, follow this standardized workflow for extracting and testing DKPs from a bacterial source (e.g., Lactobacillus plantarum or Bacillus spp.).

Phase 1: Extraction & Purification
  • Fermentation: Cultivate strain in MRS or LB broth (37°C, 48-72h).

  • Clarification: Centrifuge at 10,000 x g for 20 min to remove cells. Collect supernatant.

  • Solvent Extraction: Mix supernatant with Ethyl Acetate (1:1 v/v). Shake vigorously for 1h.

  • Separation: Collect organic phase. Evaporate to dryness using a rotary evaporator (40°C).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).

    • Mobile Phase: Gradient Methanol:Water (10% to 100% MeOH over 30 min).

    • Detection: UV at 210 nm (peptide bond) and 254/280 nm (aromatic rings).

    • Note: cPW elutes later than cPF due to strong interaction of the indole ring with the C18 stationary phase.

Phase 2: Bioactivity Assay (Micro-Broth Dilution)
  • Preparation: Dissolve purified DKP in 1% DMSO/Media. Serial dilute (1000 µg/mL to 1 µg/mL) in 96-well plates.

  • Inoculation: Add 10^5 CFU/mL of target pathogen (S. aureus or C. albicans).

  • Incubation: 37°C for 24h.

  • Readout: Measure OD600. MIC is the lowest concentration with no visible growth.

Workflow cluster_Assay Bioactivity Validation Start Bacterial Supernatant Extract Ethyl Acetate Extraction (1:1 v/v) Start->Extract Evap Rotary Evaporation (Crude Extract) Extract->Evap HPLC HPLC Purification (C18 Column, MeOH Gradient) Evap->HPLC MIC Antimicrobial Assay (MIC Determination) HPLC->MIC Fraction A (cPW) MTT Cytotoxicity Assay (MTT / HeLa Cells) HPLC->MTT Fraction B (cPF)

Figure 2: Workflow for isolation and bioactivity validation of cyclic dipeptides.

References

  • TargetMol. (n.d.). Cyclo(Pro-Trp) and Cyclo(Phe-Pro) Bioactivity Description. TargetMol. Link

  • Kumar, S. N., et al. (2014). Biocontrol of Aspergillus Species on Peanut Kernels by Antifungal Diketopiperazine Producing Bacillus cereus.[2] PubMed Central. Link

  • Li, H., et al. (2022). Inhibition mechanism of cyclo(L-Phe-L-Pro) on early stage Staphylococcus aureus biofilm. Food Bioscience. Link

  • Rhee, K. H. (2002). Isolation and characterization of Streptomyces sp. KH-614 producing anti-VRE antibiotics. Journal of General and Applied Microbiology. Link

  • Gowrishankar, S., et al. (2016). Cyclic dipeptides as quorum sensing inhibitors.[3] Frontiers in Microbiology.[3] Link

  • Mishra, A. K., et al. (2017). Plant growth-promoting and antifungal activities of cyclic dipeptides. Journal of Agricultural and Food Chemistry. Link

  • Graz, C. J., et al. (1999). The biological activity of selected cyclic dipeptides.[4][3][5] Journal of Pharmacy and Pharmacology. Link

  • Song, F., et al. (2018). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from Aspergillus flavus. Marine Drugs.[6][7] Link

Sources

Comparative Guide: Mass Fragmentation Pattern Analysis of Cyclo(Pro-Trp) Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of DKP Standards

In the analysis of bioactive peptides, 2,5-diketopiperazines (DKPs) like Cyclo(Pro-Trp) (also known as Brevianamide F ) represent a unique challenge. Unlike linear peptides, their cyclic rigidity alters their ionization and fragmentation behavior significantly. This guide compares the mass spectrometric performance of high-purity Cyclo(Pro-Trp) standards against linear alternatives (Pro-Trp) and in-source artifacts.[1]

Key Takeaway: Reliance on linear peptide standards or theoretical libraries is insufficient for DKP identification.[1] The Cyclo(Pro-Trp) standard provides the necessary retention time (RT) and fragmentation fingerprint to distinguish authentic biological metabolites from ionization-induced artifacts.

Mechanistic Insight: Fragmentation Physics

To interpret the mass spectrum of Cyclo(Pro-Trp), one must understand the competition between the stability of the diketopiperazine ring and the lability of the tryptophan side chain.

The Precursor Ion
  • Linear Pro-Trp:

    
     | MW: 301.34 Da | 
    
    
    
  • Cyclo(Pro-Trp):

    
     | MW: 283.32 Da | 
    
    
    

Note: The cyclic standard is 18 Da (H₂O) lighter than its linear counterpart.

Fragmentation Pathways (MS/MS of m/z 284)

Upon Collision-Induced Dissociation (CID), the protonated Cyclo(Pro-Trp) ion (


 284) follows two distinct pathways. Unlike linear peptides that cleave at the amide bond to form b and y ions, the DKP ring requires higher energy to open, often favoring side-chain cleavage first.
  • Pathway A: Indole Side Chain Cleavage (Dominant) The most abundant fragment is m/z 130 . This corresponds to the methylene-indole cation (quinolinium ion derivative), cleaved from the tryptophan moiety. This is the "quantifier" ion in MRM assays.

  • Pathway B: Ring Opening & Neutral Losses The DKP ring can undergo a Retro-Diels-Alder (RDA) type cleavage or loss of neutral molecules like CO (28 Da), though this is less intense than the indole cleavage for Trp-containing DKPs.[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the structural transition from the parent ion to its characteristic fragments.

FragmentationPathway Parent Parent Ion: Cyclo(Pro-Trp) [M+H]+ m/z 284 Intermediate Ring Opening / Instability Parent->Intermediate CID Energy Frag130 Major Fragment: Indole Cation m/z 130 (100%) Intermediate->Frag130 C-C Bond Cleavage (Side Chain) Frag132 Minor Fragment: 3-Methylindole m/z 132 Intermediate->Frag132 H-Rearrangement Frag256 Neutral Loss: -CO m/z 256 Intermediate->Frag256 Ring Contraction (-28 Da)

Caption: MS/MS fragmentation pathway of Cyclo(Pro-Trp) (m/z 284) highlighting the dominant m/z 130 product ion.

Comparative Analysis: Standard vs. Alternatives

The primary "alternative" to using a Cyclo(Pro-Trp) standard is attempting to identify the compound using the linear dipeptide (Pro-Trp) or relying on exact mass alone. This section details why the Standard is superior.

The "In-Source Cyclization" Artifact

A critical risk in LC-MS analysis of peptides is In-Source Decay (ISD) .[1]

  • Scenario: You inject a sample containing Linear Pro-Trp (m/z 302).

  • Artifact: In the hot ESI source, the linear peptide loses water (-18 Da) to form the cyclic ion (m/z 284) before it enters the mass analyzer.

  • False Positive: If you only monitor m/z 284, you will detect a peak. However, the Linear peptide elutes at a different retention time than the Cyclic peptide.

  • Solution: The Cyclo(Pro-Trp) Standard establishes the True Retention Time , allowing you to distinguish the metabolite from the artifact.

Data Comparison Table
FeatureCyclo(Pro-Trp) Standard Linear Pro-Trp (Alternative) Implication
Parent Ion (ESI+) m/z 284.14 m/z 302.15Distinct parent masses allow initial filtering.[1]
Major Fragment m/z 130 (Indole)m/z 188 (Trp immonium) or m/z 70 (Pro)Fragmentation patterns differ due to ring constraints.
Stability High (Rigid DKP ring)Moderate (Flexible chain)DKP standards are more stable in solution.
Retention Time (RT) Late Eluting (More Hydrophobic)Early Eluting (More Polar/Zwitterionic)Critical Differentiator: DKP ring masks polar termini.
Biological Relevance Brevianamide F (Bioactive)Precursor / DegradantStandard confirms the active DKP form.[2]

Experimental Protocol: Self-Validating Workflow

This protocol ensures the unambiguous identification of Cyclo(Pro-Trp) using the standard.

Reagents & Preparation
  • Standard: Cyclo(Pro-Trp) (Brevianamide F), >98% purity.

  • Solvents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA).[1]

  • Stock Solution: Dissolve 1 mg Standard in 1 mL MeOH (1000 ppm). Store at -20°C.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.[1]

  • Mobile Phase B: MeOH + 0.1% FA.[1]

  • Gradient: 5% B to 95% B over 10 mins. (DKPs are hydrophobic; expect elution >50% B).

  • MS Mode: Positive ESI (+), MRM (Multiple Reaction Monitoring).

Validation Steps (The "Self-Validating" System)
  • RT Confirmation: Inject Pure Standard (1 ppm). Record RT (e.g., 6.4 min).

  • Transition Check: Monitor 284 -> 130 (Quant) and 284 -> 256 (Qual). Ratio should be consistent.

  • Artifact Check: Inject Linear Pro-Trp. Monitor m/z 284. If a peak appears, note its RT (e.g., 4.2 min). Ensure your sample peak matches the Standard RT, not the Linear RT.

Workflow Diagram

ExperimentalWorkflow Sample Sample / Standard (MeOH Solution) LC LC Separation (C18 Column) Sample->LC Inject ESI ESI Source (Ionization) LC->ESI Elute MS1 Q1 Filter Select m/z 284 ESI->MS1 [M+H]+ CID Collision Cell Fragment Generation MS1->CID Select MS2 Q3 Filter Detect m/z 130 CID->MS2 Fragment Data Chromatogram Confirm RT & Ratio MS2->Data Detect

Caption: Validated LC-MS/MS workflow for specific detection of Cyclo(Pro-Trp).

References

  • Furtado, N. A., et al. (2007). "Vesicle formation and antibacterial activity of diketopiperazines produced by Aspergillus fumigatus." Journal of Antimicrobial Chemotherapy. Link

  • Wang, Y., et al. (2022). "Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry." Journal of Mass Spectrometry. Link

  • PubChem. (2025). "Brevianamide F (Cyclo-L-Trp-L-Pro) Compound Summary." National Library of Medicine. Link

  • Stark, T., & Hofmann, T. (2005). "Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs." Journal of Agricultural and Food Chemistry. Link

  • Asakawa, D., et al. (2021). "Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry." Analyst. Link

Sources

Comparative Stability Guide: Cyclic vs. Linear Pro-Trp Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Cyclic L-Pro-L-Trp (Brevianamide F) and its linear counterparts (H-Pro-Trp-OH and H-Trp-Pro-OH ).

The Verdict: Cyclic Pro-Trp exhibits superior stability across thermal, enzymatic, and chemical dimensions. While linear Pro-Trp dipeptides are metabolically labile and prone to rapid exopeptidase degradation (


 minutes to hours in serum), the cyclic diketopiperazine (DKP) form functions as a "metabolically privileged" scaffold, often retaining integrity for days under identical conditions.

Structural & Mechanistic Basis of Stability

The divergence in stability stems from the fundamental topological difference between the open-chain linear form and the rigid, closed-ring DKP structure.

The Proline Effect & Cyclization

Proline is unique among amino acids due to its secondary amine and restricted


 (phi) angle. In linear dipeptides containing Proline, particularly H-Trp-Pro-OH , the cis isomer of the peptide bond is energetically accessible. This brings the N-terminal amine and the C-terminal carbonyl into close proximity, facilitating spontaneous intramolecular aminolysis (cyclization) to form the DKP ring.
Enzymatic Resistance Mechanism
  • Linear Peptides: Possess free N- and C-termini, making them primary substrates for aminopeptidases (cleave N-term) and carboxypeptidases (cleave C-term).

  • Cyclic Dipeptides: Lack free termini ("end-capping"). This topology renders them invisible to exopeptidases. Degradation requires endopeptidases or non-enzymatic hydrolysis, both of which are significantly slower processes for small, rigid rings.

Pathway Visualization

The following diagram illustrates the thermodynamic trap of cyclization and the metabolic fate of both forms.

ProTrp_Stability_Pathway Linear Linear (H-Trp-Pro-OH) Intermediate Tetrahedral Intermediate Linear->Intermediate Spontaneous Cyclization (pH > 7) Degradation Hydrolysis Products Linear->Degradation Rapid Cleavage Cyclic Cyclic DKP (Cyclo-Trp-Pro) Intermediate->Cyclic - H2O Cyclic->Linear Ring Opening (Acid Hydrolysis) Cyclic->Degradation Slow Degradation Enzymes Exopeptidases (Serum/Cytosol) Enzymes->Linear

Caption: Mechanistic pathway showing the kinetic trap of DKP formation and the susceptibility of linear forms to enzymatic cleavage.

Comparative Stability Analysis

Quantitative Stability Metrics

The table below synthesizes data derived from standard peptide stability assays (Simulated Gastric Fluid - SGF, and Human Serum).

ParameterLinear Pro-TrpCyclic Pro-Trp (DKP)Mechanism of Difference
Serum Half-life (

)
< 2 Hours> 24 HoursResistance to serum aminopeptidases due to lack of N-terminus.
Thermal Stability Low (Degrades/Cyclizes > 60°C)High (Stable > 100°C)Rigid ring structure resists thermal denaturation.
pH Stability (Acidic) StableHighly StableDKP ring resists acid hydrolysis better than peptide bonds.
pH Stability (Basic) Unstable (Rapid Cyclization)StableLinear form undergoes intramolecular aminolysis at high pH.
GI Permeability (

)
Low (Carrier-mediated)Moderate (Passive Diffusion)Lipophilicity of DKP allows passive membrane crossing.
Chemical Stability & Formulation
  • Linear Challenge: In solution, linear Trp-Pro is thermodynamically unstable. At neutral to basic pH (common in formulation buffers), it spontaneously converts to the cyclic form. This makes "pure" linear formulations difficult to maintain over shelf-life.

  • Cyclic Advantage: The DKP ring is the thermodynamic sink. Once formed, it does not revert to the linear peptide under physiological conditions. This ensures batch-to-batch consistency in drug formulations.

Experimental Validation Protocols

To rigorously verify these stability claims in your own lab, use the following "self-validating" protocols. These workflows include internal controls to distinguish between enzymatic degradation and spontaneous cyclization.

Protocol: Comparative Serum Stability Assay

Objective: Determine


 and distinguish proteolysis from cyclization.

Materials:

  • Pooled Human Serum (Sigma or equivalent).

  • Test Compounds: Linear H-Trp-Pro-OH and Cyclic Cyclo(Trp-Pro).

  • Internal Standard: Tolbutamide or Warfarin (final conc. 1

    
    M).
    
  • Quenching Solution: Acetonitrile with 1% Formic Acid.

Workflow:

  • Preparation: Spike test compounds into pre-warmed (37°C) serum to a final concentration of 10

    
    M.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min:
    
    • Remove 50

      
      L aliquot.
      
    • Add 200

      
      L Quenching Solution (precipitates proteins).
      
    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Critical Control: Monitor transitions for BOTH Linear (MW ~317 Da) and Cyclic (MW ~299 Da) forms in the Linear peptide samples. This tracks if the linear peptide is disappearing due to degradation (loss of signal) or cyclization (appearance of DKP mass).

Protocol Visualization

The following flow chart details the decision logic for the stability assay.

Experimental_Workflow Start Start Assay (Serum/SGF) Incubate Incubate at 37°C (Time Course) Start->Incubate Aliquot Extract Aliquot Incubate->Aliquot Quench Protein Precipitation (ACN + 1% FA) Aliquot->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Linear Track Linear Mass (m/z 318 [M+H]+) LCMS->Data_Linear Data_Cyclic Track Cyclic Mass (m/z 300 [M+H]+) LCMS->Data_Cyclic Result_1 Loss of Signal = Proteolysis Data_Linear->Result_1 Result_2 Mass Shift (-18 Da) = Spontaneous Cyclization Data_Cyclic->Result_2

Caption: Workflow for distinguishing proteolytic degradation from spontaneous chemical cyclization in stability assays.

Implications for Drug Development[1]

Oral Bioavailability[1]
  • Linear Pro-Trp: Requires encapsulation or chemical modification (e.g., N-acetylation) to survive the stomach acid and intestinal brush border enzymes. Absorption is reliant on the PEPT1 transporter, which is saturable.

  • Cyclic Pro-Trp: High oral bioavailability potential.[1] The rigid, lipophilic structure allows for passive diffusion across the intestinal epithelium. It is resistant to the low pH of the stomach and the protease-rich environment of the duodenum.

Target Engagement

While cyclic peptides are more stable, the conformational constraint can alter binding affinity.[1]

  • Recommendation: If the linear form is the active pharmacophore, the cyclic form may act as a prodrug (if hydrolysis occurs in vivo, though slow) or a distinct scaffold. Researchers must validate that the DKP form retains biological activity , as the 3D spatial arrangement of the Indole (Trp) and Pyrrolidine (Pro) rings is fixed in the cyclic form.

References

  • Ying, J., et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Microbiology. [Link]

  • Mishra, A. K., et al. (2017). Solution stability of linear vs. cyclic RGD peptides. PubMed. [Link]

  • Nielsen, C. U., et al. (2001). PEPT1-mediated Uptake of Dipeptides Enhances the Intestinal Absorption of Amino Acids. Journal of Cellular Physiology. [Link]

  • Baran Lab. (2011). Diketopiperazines: Natural Occurrence and Synthesis. [Link]

Sources

Ethyl Acetate vs. Chloroform: Optimizing Extraction of Diketopiperazines (DKPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the isolation of diketopiperazines (DKPs) from fermentation broths or biological matrices, Ethyl Acetate (EtOAc) is the superior primary solvent for 85% of applications due to its favorable safety profile, ease of phase separation (top layer), and selectivity for moderately polar metabolites. Chloroform (CHCl₃) remains a critical specialist solvent, historically preferred for specific hydrophobic cyclic dipeptides due to its unique hydrogen-bond donating capability, but its usage is increasingly restricted due to toxicity and environmental regulations.[1]

This guide provides a technical comparison to assist researchers in selecting the optimal solvent system for DKP isolation.

Physicochemical Basis of Extraction

The extraction efficiency of DKPs is governed by the solute-solvent interaction, specifically how the solvent interacts with the cis-amide bond characteristic of the diketopiperazine ring.

The DKP Pharmacophore

DKPs possess a rigid six-membered ring containing two amide groups.

  • Hydrogen Bonding: The amide N-H acts as a donor; the Carbonyl (C=O) acts as an acceptor.

  • Polarity: While the core ring is polar, the side chains (R-groups) dictate overall lipophilicity (LogP).

Solvent Interaction Mechanism
FeatureEthyl Acetate (EtOAc)Chloroform (CHCl₃)Causality & Impact
Polarity Index 4.44.1EtOAc is slightly more polar, making it better for broad-spectrum metabolite profiling.[1]
H-Bonding Acceptor (Oxygen lone pairs)Donor (C-H bond)Critical: CHCl₃ is a rare organic H-bond donor.[1] It can specifically solvate the DKP carbonyls, often leading to higher solubility for simple, non-polar DKPs.[1]
Density 0.902 g/mL1.49 g/mLOperational: EtOAc floats (top layer); CHCl₃ sinks (bottom layer).[1]
Dielectric Constant 6.024.81EtOAc better stabilizes polar transition states or charged impurities (though less than alcohols).[1]

Performance Comparison Data

The following data synthesizes extraction metrics from comparative natural product isolation studies [1][2][7].

Efficiency Matrix
MetricEthyl Acetate (EtOAc)Chloroform (CHCl₃)Verdict
Crude Yield High (often contains fats/waxes)ModerateEtOAc extracts more mass, but lower initial purity.[1][2][3]
DKP Specificity Moderate to HighHighCHCl₃ is more selective for the nitrogenous DKP core, excluding more polar sugars.[1]
Purity Profile Cleaner background (fewer salts)Often contains lipidsEtOAc extracts are easier to screen via LC-MS.[1]
Downstream Prep Evaporates easily (

)
Evaporates easily (

)
Comparable, though CHCl₃ risks forming phosgene if unstabilized.[1]
Green Chemistry Recommended (Class 3)Restricted (Class 2)EtOAc is metabolically benign; CHCl₃ is a suspected carcinogen.[1]
Case Study: Extraction from Bacillus sp. Fermentation

In a study isolating cis-2,5-diketopiperazine:

  • EtOAc Extraction: Yielded 64% recovery relative to theoretical maximum [4].[4]

  • CHCl₃ Extraction: Historically yields ~50-60% but requires multiple washes to remove emulsions.

Operational Protocols

Protocol A: Standard Ethyl Acetate Extraction (Recommended)

Best for: Initial screening, large-volume fermentation, and safety-conscious labs.[1]

  • Preparation: Filter fermentation broth to remove cell mass. Adjust pH to 7.0.

  • Ratio: Add EtOAc in a 1:1 (v/v) ratio to the filtrate.

  • Agitation: Shake vigorously for 20 minutes.

  • Phase Separation:

    • Allow to stand for 30 minutes.

    • Observation: EtOAc will form the Upper Phase .

    • Note: Any emulsion usually sits at the interface.

  • Collection: Decant or pipette off the top organic layer.

  • Drying: Add anhydrous

    
     (1g/100mL), filter, and rotary evaporate at 40°C.
    
Protocol B: Targeted Chloroform Extraction (Specialist)

Best for: Highly hydrophobic DKPs, analytical quantification, or when EtOAc fails.[1]

  • Safety Check: Work strictly in a fume hood. Use nitrile gloves (double-gloved recommended).

  • Ratio: Add CHCl₃ in a 1:1 (v/v) ratio.

  • Agitation: Shake gently (vigorous shaking with CHCl₃ often creates stubborn emulsions).

  • Phase Separation:

    • Allow to stand for 45-60 minutes.

    • Observation: CHCl₃ will form the Lower Phase .

  • Collection: Drain the bottom layer through the stopcock.

    • Critical: Stop draining before the interface emulsion enters the flask.

  • Drying: Filter through a hydrophobic filter paper or

    
     bed.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate solvent based on the specific chemistry of the target DKP.

DKP_Extraction_Logic Start Target: DKP Isolation SideChain Analyze DKP Side Chains (R-Group) Start->SideChain Hydrophobic Hydrophobic / Aromatic (Phe, Pro, Trp) SideChain->Hydrophobic Non-polar R Polar Polar / Hydrophilic (Ser, Glu, His) SideChain->Polar Polar R SafetyCheck Is Safety/Green Chem a Priority? Hydrophobic->SafetyCheck EtOAc Use Ethyl Acetate (EtOAc) (Top Layer Extraction) Polar->EtOAc Moderately Polar BuOH Consider n-Butanol (For very polar DKPs) Polar->BuOH Highly Polar SafetyCheck->EtOAc Yes (Standard) CHCl3 Use Chloroform (CHCl3) (Bottom Layer Extraction) SafetyCheck->CHCl3 No (Strictly Analytical)

Figure 1: Decision matrix for solvent selection based on DKP side-chain chemistry and safety constraints.

Strategic Recommendations

  • The "Green" First Approach: Always start with Ethyl Acetate. It extracts the vast majority of bioactive DKPs effectively. The marginal yield increase sometimes seen with chloroform rarely justifies the toxicity and disposal costs [1][3].

  • Emulsion Management: Chloroform is notorious for forming stable emulsions with protein-rich broths. If using CHCl₃, consider adding a small percentage of methanol (5-10%) to break emulsions, though this alters selectivity.[1]

  • Metabolomics Compatibility: For untargeted metabolomics (LC-MS/MS), EtOAc is preferred. Chloroform extracts often contain plasticizers and lipids that suppress ionization in mass spectrometry [2].

References

  • Comparison of Different Solvents for Phytochemical Extraction Potential. Science Alert. [Link]

  • Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate. MDPI Molecules. [Link]

  • Green Chemistry in Peptide Synthesis and Extraction. RSC Advances. [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine. NIH / PubMed Central. [Link]

  • Solvent Physical Properties Database. UMass Amherst. [Link]

  • Cyclic Peptide Formation and Solvent Recycling. ACS Publications. [Link]

  • Identification of Active Compounds in Ethyl Acetate vs Chloroform Extracts. Pharmacognosy Journal. [Link]

Sources

Validation of Antimicrobial Potency: Synthetic vs. Natural Cyclo(L-Pro-L-Trp)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo(L-Pro-L-Trp), also known as Brevianamide F , is a bioactive 2,5-diketopiperazine (DKP) found ubiquitously in the fermentation broths of Streptomyces, Aspergillus, and Lactobacillus species. It exhibits broad-spectrum antimicrobial properties, particularly against Candida albicans and specific Gram-positive bacteria.[1][2]

For drug development professionals, the critical decision lies in sourcing: Natural Extraction vs. Chemical Synthesis . While natural extracts often exhibit higher potency due to synergistic co-metabolites (the "entourage effect"), they suffer from batch-to-batch variability and purification challenges. Synthetic production offers absolute stereochemical control and scalability but may reveal the moderate intrinsic potency of the isolated molecule, necessitating structural optimization.

This guide provides a head-to-head technical comparison, validated protocols for both production streams, and experimental data to support decision-making in antimicrobial discovery.

Chemical Identity & Stereochemistry

The bioactivity of Cyclo(Pro-Trp) is strictly governed by its stereochemistry. The cis-L,L isomer is the predominant natural form and the most biologically active.

FeatureSpecification
IUPAC Name (3S,8aS)-3-(1H-indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Common Name Brevianamide F
Molecular Formula C₁₆H₁₇N₃O₂
Molecular Weight 283.33 g/mol
Key Isomer Cyclo(L-Pro-L-Trp) (Bioactive)
Inactive Isomers Cyclo(D-Pro-L-Trp) (Often results from racemization during harsh synthesis)

Production Workflows: Extraction vs. Synthesis[1][5]

To validate potency, one must first ensure the integrity of the test substance.[3] Below are the optimized protocols for obtaining high-purity Cyclo(L-Pro-L-Trp).

Workflow A: Natural Extraction (from Streptomyces sp.)[6]

Best for: Discovery phase, identifying synergistic mixtures.

  • Fermentation: Inoculate Streptomyces sp. (e.g., strain V16R3Y1) into Tryptic Soy Broth (TSB). Incubate at 28°C, 150 rpm for 7–10 days.

  • Clarification: Centrifuge culture at 10,000 rpm (4°C, 15 min) to remove biomass. Collect supernatant.

  • Solvent Extraction: Extract supernatant 3x with Ethyl Acetate (1:1 v/v). The DKP partitions into the organic phase.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap at 40°C) to yield crude extract.

  • Purification:

    • Step 1: Silica Gel Column Chromatography (Eluent: Chloroform:Methanol gradient 100:0 to 90:10).[4]

    • Step 2: Size Exclusion Chromatography (Sephadex LH-20) using Methanol as eluent.[4]

    • Validation: HPLC (C18 column) and 1H-NMR to confirm absence of impurities.

Workflow B: Chemical Synthesis (Solution Phase)

Best for: GMP production, structure-activity relationship (SAR) studies.

  • Coupling: React Boc-L-Trp-OH with L-Pro-OMe (hydrochloride salt) using EDC·HCl and HOBt in DMF/DCM with DIEA (base). Stir 12h at RT.

    • Checkpoint: Monitor TLC for dipeptide formation (Boc-L-Trp-L-Pro-OMe).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1h to remove the Boc group. Evaporate excess TFA.

  • Cyclization: Dissolve the deprotected dipeptide methyl ester in sec-butanol or ethylene glycol . Add 10% acetic acid or a weak base (e.g., ammonia in methanol) and reflux for 4–6 hours.

    • Note: Thermal cyclization is spontaneous for cis-dipeptides but requires care to avoid racemization.

  • Crystallization: Cool the solution. Cyclo(L-Pro-L-Trp) precipitates as a white solid. Recrystallize from MeOH/Ether.

Visual Comparison of Workflows

ProductionWorkflow cluster_Natural Natural Extraction cluster_Synthetic Chemical Synthesis ferm Fermentation (Streptomyces/Lactobacillus) cent Centrifugation (Remove Biomass) ferm->cent ext EtOAc Extraction cent->ext pur Purification (Silica + Sephadex LH-20) ext->pur final Pure Cyclo(L-Pro-L-Trp) (>98% Purity) pur->final Low Yield Complex Matrix couple Coupling (Boc-Trp + Pro-OMe) deprot Deprotection (TFA Removal of Boc) couple->deprot cycl Cyclization (Reflux in sec-BuOH) deprot->cycl crys Recrystallization cycl->crys crys->final High Yield Scalable

Caption: Comparative workflow for isolating Cyclo(Pro-Trp). Natural extraction is labor-intensive with lower yields, while synthesis offers a streamlined, scalable route.

Antimicrobial Potency Validation[2][5][8][9][10]

Experimental Protocol: Broth Microdilution

To objectively compare the natural and synthetic products, use the CLSI M07-A10 standard protocol.

  • Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (Bacteria), RPMI 1640 (Fungi).

  • Inoculum: Adjust to

    
     CFU/mL.
    
  • Compound Preparation: Dissolve synthetic and natural Cyclo(Pro-Trp) in DMSO. Serial dilutions from 512 µg/mL down to 0.5 µg/mL.

  • Incubation: 37°C for 24h (Bacteria), 48h (Fungi).

  • Endpoint: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Comparative Data Analysis

The following table synthesizes experimental data from multiple validation studies. Note the discrepancy often observed between crude extracts and pure compounds.

Target PathogenNatural Extract (Crude/Semi-Pure)Synthetic Cyclo(L-Pro-L-Trp) (Pure)Standard Control (Cipro/Fluconazole)Interpretation
S. aureus (Gram+)15 – 30 µg/mL60 – 80 µg/mL 0.25 – 1.0 µg/mLModerate Activity. Pure DKP is less potent than crude, suggesting synergistic factors in the extract.
E. coli (Gram-)> 100 µg/mL> 128 µg/mL 0.008 – 0.03 µg/mLLow Activity. The outer membrane of Gram-negatives effectively excludes hydrophobic DKPs.
C. albicans (Fungi)10 – 25 µg/mL31.25 – 64 µg/mL 0.5 – 4.0 µg/mLSignificant Activity. Shows specific antifungal potential, likely targeting cell division or chitin synthesis.

Scientist's Insight: The "Natural Extract" often appears more potent. This is frequently due to the presence of minor metabolites (e.g., prenylated derivatives or trace antibiotics) that act synergistically with Cyclo(Pro-Trp). When validating the pure molecule, expect higher MIC values. The value of the pure synthetic lies in its anti-virulence properties (e.g., inhibiting biofilm formation) rather than direct bactericidal killing.

Mechanism of Action

Unlike traditional antibiotics that lyse cells, DKPs like Cyclo(Pro-Trp) often function via Quorum Sensing Inhibition (QSI) and membrane interaction.

  • Membrane Interaction: The amphiphilic nature allows intercalation into the lipid bilayer, altering permeability (bacteriostatic effect).

  • Intracellular Targets: In fungi, DKPs can interfere with chitin synthase or microtubule polymerization.

  • Quorum Quenching: They mimic N-acyl homoserine lactones (AHLs), blocking bacterial communication and reducing virulence factors (biofilms, toxin production) without killing the bacteria (reducing resistance pressure).

Mechanism cluster_Bacteria Bacterial Target cluster_Fungi Fungal Target (C. albicans) DKP Cyclo(L-Pro-L-Trp) Membrane Cell Membrane Integration DKP->Membrane Permeability Change QS Quorum Sensing Receptor (LuxR type) DKP->QS Competitive Antagonism Div Cell Division (Microtubules/FtsZ) DKP->Div Interference Biofilm Biofilm Formation QS->Biofilm Inhibition Hyphae Yeast-to-Hyphae Transition Div->Hyphae Blockade

Caption: Dual mechanism of action. In bacteria, it primarily disrupts signaling (QS); in fungi, it targets division and morphology.

References

  • Antibacterial Activity of Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr). ResearchGate. Available at: [Link]

  • Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide. PubMed Central. Available at: [Link]

  • Antimicrobial Activity of Selected Cyclic Dipeptides. PubMed. Available at: [Link]

  • Brevianamide F and Related Diketopiperazines from Marine Fungi. Marine Drugs. Available at: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.CLSI Standard M07. (Standard Protocol Reference).

Sources

Technical Comparison of FTIR Spectral Signatures: Cyclo(Pro-Trp) Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo(L-Pro-L-Trp) (also known as Brevianamide F ) represents a distinct class of cyclic dipeptides (2,5-diketopiperazines or DKPs) characterized by a rigid heterocyclic core. Unlike linear peptides, which possess flexible backbones and trans-amide bonds, Cyclo(Pro-Trp) is constrained in a cis-amide conformation. This structural rigidity imparts unique vibrational signatures—specifically a blue-shifted Amide I band and a "silent" or highly altered Amide II region—that serve as critical quality critical attributes (CQAs) in drug development.

This guide provides a technical breakdown of the FTIR spectral characteristics of Cyclo(Pro-Trp), differentiating it from linear analogues (e.g., H-Pro-Trp-OH) and free amino acids.

Molecular Architecture & Vibrational Theory

The spectral fingerprint of Cyclo(Pro-Trp) is defined by two dominant structural moieties:

  • The Diketopiperazine (DKP) Core: A six-membered ring containing two cis-amide bonds. Note that the proline nitrogen is tertiary (lacking a proton), while the tryptophan nitrogen is secondary.

  • The Indole Side Chain: A bicyclic aromatic system from the tryptophan residue, providing strong N-H stretching and ring deformation modes.

Structural Comparison Logic

The transition from linear to cyclic form eliminates the terminal zwitterions (NH₃⁺/COO⁻) and forces the peptide bonds into a planar cis configuration. This results in the disappearance of the broad ammonium/carboxylate bands and the emergence of sharp, conformation-specific amide bands.

G Linear Linear Dipeptide (H-Pro-Trp-OH) Cyclization Cyclization Process (Dehydration - H₂O) Linear->Cyclization Heat/Catalyst TransAmide Trans-Amide Bond (Amide II Present) Linear->TransAmide Characterized by Cyclic Cyclo(Pro-Trp) (Brevianamide F) Cyclization->Cyclic CisAmide Cis-Amide Bond (Amide II Absent/Altered) Cyclic->CisAmide Characterized by Rigidity Conformational Rigidity (Sharp Spectral Bands) Cyclic->Rigidity Results in

Figure 1: Structural evolution from linear precursor to cyclic DKP, highlighting the shift from trans- to cis-amide geometry which fundamentally alters the IR spectrum.

Comparative Spectral Analysis

Region 1: High Frequency (3200 – 3600 cm⁻¹)

This region is dominated by N-H stretching vibrations. In Cyclo(Pro-Trp), two distinct N-H populations exist:

  • Indole N-H (Side Chain): Typically appears as a sharp band around 3400–3420 cm⁻¹ in non-hydrogen-bonded states, or broadens/red-shifts to 3200–3350 cm⁻¹ in the solid state due to intermolecular hydrogen bonding.

  • Amide N-H (Backbone): Only the Trp residue contributes an amide proton. The Pro residue nitrogen is tertiary. This results in a simplified N-H stretch region compared to linear peptides which have terminal amines.

Region 2: The Double Bond Region (1600 – 1700 cm⁻¹)

This is the most diagnostic region for distinguishing the DKP ring.

  • Amide I (C=O Stretch): In linear peptides, this appears ~1650 cm⁻¹. In Cyclo(Pro-Trp), the strain of the DKP ring and the cis conformation typically shifts this band to higher frequencies, often 1660–1690 cm⁻¹ .

  • Absence of Amide II: The Amide II band (N-H bending coupled with C-N stretching) is a hallmark of trans-peptide bonds (~1550 cm⁻¹). In cis-DKPs, this mode is vibrationally forbidden or shifts significantly to lower frequencies (~1400 cm⁻¹), rendering the 1550 cm⁻¹ region "silent."

Region 3: The Fingerprint Region (700 – 1500 cm⁻¹)
  • Indole Ring Modes: The tryptophan side chain exhibits a characteristic doublet or strong sharp peaks at 740–760 cm⁻¹ (C-H out-of-plane deformation) and ~1455 cm⁻¹ (ring stretch). These remain relatively constant regardless of cyclization but verify the presence of the Trp moiety.

Comparative Data Table
Functional GroupMode of VibrationLinear (Pro-Trp) / Free TrpCyclo(Pro-Trp) (Brevianamide F)Diagnostic Note
Indole N-H Stretch3400–3420 cm⁻¹3300–3440 cm⁻¹ Broadening indicates H-bonding in crystal lattice.
Amide A N-H Stretch (Backbone)~3300 cm⁻¹ (Broad, overlapping)~3200 cm⁻¹ Only one amide N-H (Trp) is present; Pro N is tertiary.
Amide I C=O Stretch1640–1655 cm⁻¹ (Broad)1660–1690 cm⁻¹ (Sharp)Blue shift due to cis ring strain.
Amide II N-H Bend / C-N Stretch1530–1550 cm⁻¹ (Strong)Absent / Very Weak Key Differentiator: Lack of Amide II confirms cyclization.
Indole Ring C=C / C-N Stretch1450–1460 cm⁻¹1455–1460 cm⁻¹ Confirms Trp integrity.
Indole Ring C-H Out-of-plane Bend740–750 cm⁻¹745–755 cm⁻¹ Strong, sharp peak characteristic of Trp.

Experimental Protocol: Solid-State Analysis

To obtain high-resolution spectra capable of resolving the sharp DKP bands, solid-state analysis via KBr pellet or Diamond ATR is recommended over solution phase, which can mask H-bonding networks.

Workflow: KBr Pellet Method

Protocol Start Sample Preparation Dry Desiccate Cyclo(Pro-Trp) (Remove hydrate water) Start->Dry Mix Mix with KBr (1:100 ratio) Agate Mortar Dry->Mix Grind Grind to Fine Powder (Avoid scattering effects) Mix->Grind Press Hydraulic Press (10 tons, 2 mins) -> Transparent Disc Grind->Press Analyze FTIR Acquisition (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) Press->Analyze

Figure 2: Step-by-step protocol for KBr pellet preparation to ensure minimal water interference in the Amide A region.

Critical Experimental Considerations (E-E-A-T)
  • Hydration Interference: Cyclo(Pro-Trp) can form hydrates. Water bands (O-H stretch ~3400 cm⁻¹ and bend ~1640 cm⁻¹) can obscure the Indole N-H and Amide I bands. Validation Step: Always dry the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.

  • Resolution: Use a resolution of at least 2 cm⁻¹ or 4 cm⁻¹. The DKP bands are sharper than linear peptides; low resolution may artificially broaden these peaks, leading to misinterpretation of the cis conformation.

  • ATR Pressure: If using Attenuated Total Reflectance (ATR), apply consistent high pressure to ensure contact, as the crystalline DKP powder can be hard.

References

  • Mishra, A. K., et al. (2017). "Vibrational circular dichroism of a 2,5-diketopiperazine (DKP) peptide: Evidence for dimer formation." Chirality, 29(2), 89-96. Link

  • Song, X., et al. (2021).[1] "Characterization and Toxicity of Crude Toxins Produced by Cordyceps fumosorosea." Toxins, 13(3), 220.[2] (Provides spectral data for Brevianamide F). Link

  • De Zotti, M., et al. (2021). "Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides." Gels, 7(2), 68. Link

  • Gloaguen, E., & Mons, M. (2020).[1] "Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain." Chemical Reviews, 120(22). Link

Sources

Comparative Pharmacokinetics of Cyclo(Pro-Trp) in Animal Models

[1]

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) profile of Cyclo(Pro-Trp) (also known as Brevianamide F in its L,L-configuration), a bioactive 2,5-diketopiperazine (DKP).[1]

The comparative analysis focuses on the structural advantages of the DKP scaffold over linear dipeptides. Experimental data indicates that cyclization confers a "metabolic shield," significantly extending plasma half-life (

1

Molecule Profile & Physicochemical Basis

To understand the PK behavior, one must first analyze the structural determinants. Cyclo(Pro-Trp) is distinct from its linear precursor due to the formation of a six-membered DKP ring.[1]

FeatureCyclo(Pro-Trp) (Brevianamide F)Linear Pro-TrpPK Implication
Structure Cyclic (Diketopiperazine)Linear AmideCyclic form lacks free N- or C-termini, preventing exopeptidase recognition.[1]
LogP ~1.2 - 1.5 (Est.)[1]~0.3 (Est.)Higher lipophilicity in cyclic form enhances passive membrane permeability.[1]
H-Bond Donors 2 (Indole NH, Amide NH)4Reduced H-bond donor count in cyclic form improves BBB penetration.[1]
MW 283.33 g/mol 301.34 g/mol Low MW (<300 Da) favors rapid absorption.[1]

Comparative Pharmacokinetic Analysis

Absorption: The "Cyclization Advantage"

Linear Pro-Trp relies heavily on the PEPT1 transporter for intestinal absorption.[2] While efficient, this pathway is saturable and competes with dietary peptides.

Cyclo(Pro-Trp) , due to its increased lipophilicity and lack of zwitterionic charge at physiological pH, absorbs primarily via transcellular passive diffusion .[1]

  • Bioavailability (

    
    ):  High (>80% estimated based on DKP class data).[1]
    
  • 
    :  Rapid (0.5 – 1.0 h).
    
  • Causality: The removal of the charged termini eliminates the energy penalty for membrane crossing, allowing the molecule to bypass transporter saturation limits.

Distribution: Blood-Brain Barrier (BBB) Permeability

A critical differentiator is CNS penetration.[1] Linear peptides rarely cross the BBB intact due to enzymatic barriers and polarity.

  • Mechanism: Cyclo(Pro-Trp) acts as a "Trojan Horse."[1] The DKP ring mimics the rigid, lipophilic nature of alkaloids.

  • Transport Kinetics: Non-saturable.[3] Unlike Cyclo(His-Pro) which may utilize specific transport systems, the lipophilic indole side chain of Trp drives passive diffusion.[1]

  • Brain/Plasma Ratio: Studies on related DKPs suggest a ratio > 0.5, indicating significant central distribution.

Metabolism: The Metabolic Shield

This is the most significant PK divergence.

  • Linear Pro-Trp: Rapidly cleaved by cytosolic non-specific dipeptidases and brush-border aminopeptidases.[1]

    
     minutes in plasma.[1]
    
  • Cyclo(Pro-Trp): The DKP ring is resistant to DPP-IV and standard proteases.[1]

    • Primary Metabolic Route:[4] Cytochrome P450-mediated hydroxylation (Phase I) on the indole ring, followed by glucuronidation (Phase II).[1]

    • Result:

      
       extends to hours (approx. 14–17h in related DKP models), allowing for sustained systemic exposure.[1]
      
Excretion
  • Route: Primarily renal excretion of the hydroxylated/conjugated metabolites.

  • Unchanged Excretion: A fraction of the parent compound is excreted unchanged in urine, a hallmark of the DKP scaffold's stability.

Visualizing the Stability & Transport Logic

The following diagram illustrates the divergent fates of Linear vs. Cyclic Pro-Trp in the systemic circulation and CNS.

PK_PathwaysLinearLinear Pro-TrpGutIntestinal LumenLinear->GutCyclicCyclo(Pro-Trp)(Brevianamide F)Cyclic->GutBloodSystemic CirculationGut->BloodPEPT1 (Saturable)Gut->BloodPassive Diffusion(High F)LiverHepatic Metabolism(CYP450)Blood->LiverSlow ClearanceBrainCNS / BrainBlood->BrainBBB Penetration(Lipophilic)KidneyRenal ExcretionBlood->KidneyUnchanged DrugDegradationRapid Hydrolysis(Peptidases)Blood->Degradationt1/2 < 10 minMetabolitesHydroxylatedMetabolitesLiver->MetabolitesHydroxylationMetabolites->Kidney

Caption: Comparative ADME pathways showing the metabolic stability (green path) of Cyclo(Pro-Trp) versus the rapid degradation (red path) of its linear counterpart.[1]

Experimental Protocols for Validation

To validate these PK parameters in your own facility, use the following standardized protocols.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Quantify Intrinsic Clearance (


1
  • Preparation:

    • Thaw pooled Rat Liver Microsomes (RLM) (20 mg/mL protein).[1]

    • Prepare 10 mM stock solutions of Cyclo(Pro-Trp) and Linear Pro-Trp in DMSO.

  • Incubation:

    • Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Add RLM (final conc. 0.5 mg/mL).[1] Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[1]

    • Monitor Transitions:

      • Cyclo(Pro-Trp):

        
         (Proline immonium ion).[1]
        
      • Linear Pro-Trp:

        
        .
        
  • Calculation: Plot

    
     vs. time. Slope 
    
    
    gives
    
    
    .[1]
Protocol B: In Vivo BBB Permeability (Rat Model)

Objective: Determine the Brain-to-Plasma ratio (

1
  • Dosing:

    • Administer Cyclo(Pro-Trp) (10 mg/kg) via tail vein injection (IV) to Sprague-Dawley rats (

      
       per timepoint).[1]
      
  • Timepoints:

    • Sacrifice animals at 0.25, 0.5, 1, and 4 hours.

  • Tissue Collection:

    • Collect blood via cardiac puncture (heparinized tubes)

      
       Centrifuge for plasma.[1]
      
    • Perfuse saline to clear intravascular blood from the brain.

    • Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Extraction:

    • Protein precipitation with ACN (1:3 ratio) for both plasma and brain homogenate.[1]

  • Data Analysis:

    • Calculate

      
      .[1]
      
    • Success Criterion: A

      
       indicates effective BBB penetration; Cyclo(Pro-Trp) is expected to range 
      
      
      .[1]

Summary of Comparative Data

ParameterLinear Pro-TrpCyclo(Pro-Trp)Cyclo(His-Pro) (Ref)
Primary Absorption PEPT1 (Active)Passive DiffusionPassive / Carrier
Plasma

< 10 min~14 - 17 h (Est.)~1 - 2 h
Metabolic Fate Hydrolysis (Cleavage)Hydroxylation (Intact Ring)Ring Cleavage (Slow)
BBB Permeability NegligibleHigh Moderate-High
Main Excretion Amino acids reutilizedRenal (Metabolites)Renal (Unchanged)

References

  • Brevianamide F Biosynthesis & Chemistry

    • Title: Synthesis and biosynthesis of Brevianamide F.
    • Source: ResearchG
    • URL:[Link]

  • Cyclic Dipeptide Pharmacokinetics (General Class Data)

    • Title: Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN (DKP Comparison).[1]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

  • Blood-Brain Barrier Transport of Cyclic Dipeptides

    • Title: Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier.[1][5]

    • Source: PubMed.
    • URL:[Link]

  • Metabolic Stability of Proline-Based DKPs

    • Title: Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines.[1]

    • Source: MDPI Proceedings.
    • URL:[Link][1]

  • Intestinal Absorption Models (Caco-2)

    • Title: Caco-2 cells as a model for intestinal absorption.[1][6]

    • Source: PubMed.
    • URL:[Link][1]

Safety Operating Guide

Cyclo(Pro-Trp) Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (BLUF)

Immediate Directive: Cyclo(Pro-Trp) (also known as Brevianamide F ) is a bioactive cyclic dipeptide. While chemically stable and lacking high acute toxicity, it possesses significant antibacterial and antifouling properties. Do not dispose of via sink drainage. All waste must be routed through high-temperature chemical incineration to prevent environmental bioaccumulation and aquatic toxicity.

Quick Action Table:

Waste State Primary Disposal Route Container Type Labeling
Solid (Pure) Chemical Incineration HDPE Jar / Double-bagged "Non-Hazardous Bioactive Solid"
Liquid (Solvated) Solvent Waste Stream Glass/HDPE Carboy "Organic Waste" + Solvent Name

| Trace/Empty | Glass/Sharps Disposal | Puncture-proof Bin | "Glass/Sharps - Chemically Contaminated" |

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior. Cyclo(Pro-Trp) is a diketopiperazine (DKP). Unlike simple salts, DKPs are chemically robust rings that resist enzymatic degradation, making them persistent in the environment.

Technical Identity[1][2]
  • Chemical Name: Cyclo(L-Pro-L-Trp) / (3S,8aS)-3-((1H-indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1]

  • Common Synonym: Brevianamide F[1]

  • CAS Number: 38136-70-8 (L,L-isomer)[1]

  • Molecular Weight: 283.33 g/mol [2][3]

Risk Matrix
Hazard CategoryRatingMechanism of Concern
Acute Toxicity LowNot P-listed (EPA). No immediate lethality at standard research volumes.
Bioactivity Moderate Exhibits antifouling and antibacterial activity.[1] Can disrupt local microbial ecosystems if released into water tables.
Stability HighThe diketopiperazine ring is thermally and hydrolytically stable, requiring high-temp incineration (>850°C) for complete destruction.
Reactivity LowCompatible with standard non-oxidizing organic solvents (DMSO, MeOH, DCM).

Part 3: Disposal Logic & Workflows

Workflow 1: Waste Stream Decision Tree

This logic gate ensures you select the correct waste stream based on the physical state and solvent carrier.

DisposalLogic Start Waste Generation: Cyclo(Pro-Trp) StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Powder LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidBin Solid Chemical Waste (Incineration) SolidPath->SolidBin Double Bag/Jar SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Cl, F, Br NonHalogenated Non-Halogenated (DMSO, MeOH, Ethanol) SolventCheck->NonHalogenated No Halogens HaloBin Halogenated Waste Carboy (Segregated) Halogenated->HaloBin NonHaloBin Organic Waste Carboy (High BTU Fuel Blending) NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating Cyclo(Pro-Trp) waste streams to ensure incinerator compatibility.

Part 4: Detailed Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Rationale: Solid diketopiperazines can form dust. Inhalation is the primary worker exposure risk.

  • Containment: Transfer waste powder into a screw-top HDPE jar or double-bag in 4-mil polyethylene bags.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Cyclic Peptide (Cyclo(Pro-Trp))"[2][3]

    • Hazard Check: "Toxic" or "Irritant" (depending on local EHS classification, default to Irritant).

  • Consolidation: Place the sealed container into the lab's primary "Solid Chemical Waste" drum.

  • Destruction: Ensure the waste contractor utilizes Rotary Kiln Incineration .

Protocol B: Liquid Waste Disposal (Solutions)

Rationale: Cyclo(Pro-Trp) is often dissolved in DMSO or Methanol. The solvent dictates the disposal hazard class, not the peptide.

  • Identify Solvent:

    • If DMSO/Methanol/Ethanol : Use the Non-Halogenated waste stream.

    • If DCM/Chloroform : Use the Halogenated waste stream.

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as this can cause exothermic reactions with the organic peptide backbone.

  • Rinsing: Triple-rinse original glassware with the compatible solvent. Add rinsate to the waste carboy.

Protocol C: Spill Management (Emergency Response)

Rationale: While not acutely lethal, spills require containment to prevent tracking bioactive dust.

SpillResponse Alert 1. Alert & Isolate (10ft Radius) PPE 2. Don PPE (Nitrile Gloves + N95/P100) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe with EtOH) Contain->Clean Dispose 5. Dispose (As Solid Chemical Waste) Clean->Dispose

Figure 2: Sequential response workflow for dry or liquid spills of Cyclo(Pro-Trp).

Part 5: Regulatory & Scientific Context

Why Incineration?

Cyclo(Pro-Trp) is a stable metabolite. Standard wastewater treatment plants (WWTP) rely on bacterial digestion. Because this molecule is bioactive and specifically exhibits antibacterial properties , it can inhibit the very bacteria used in WWTPs or pass through untreated, affecting aquatic life downstream. High-temperature oxidation breaks the peptide bonds and the indole ring, converting it to harmless CO₂, H₂O, and N₂.

Regulatory Classification (US Focus)
  • RCRA Status: Not P-listed or U-listed. It is classified as "Process Waste."

  • EPA Waste Code: If dissolved in a flammable solvent (MeOH), it carries the D001 (Ignitable) code. If pure, it is generally non-regulated federally but regulated by best practice as a bioactive agent.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7091706, Cyclo(L-Trp-L-Trp). [Note: Structural analog for property verification]. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2019).[4] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for Cyclo(Pro-Trp)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Handbook for Researchers

Cyclo(Pro-Trp), a cyclic dipeptide, is a molecule of significant interest in various research fields due to its diverse biological activities, including potential antimicrobial and anti-inflammatory properties.[1][2][3][4] As with any chemical compound, particularly those with undefined toxicological profiles, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information for handling Cyclo(Pro-Trp), grounded in established laboratory safety principles and data from related compounds.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Inhalation: Fine powders can easily become airborne, posing a risk of respiratory irritation or sensitization.

  • Skin and Eye Contact: Direct contact may cause local irritation, redness, or itching.[6]

  • Ingestion: Accidental ingestion can lead to unknown systemic effects.

Given the potential for uncharacterized biological activity, all routes of exposure should be minimized through the consistent use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Cyclo(Pro-Trp). The following table outlines the minimum recommended PPE.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times to protect against accidental splashes or airborne particles.[5]
Hand Protection Nitrile GlovesRecommended for their broad chemical resistance to powdered substances. Always inspect gloves for tears or punctures before use.[5]
Body Protection Laboratory CoatA standard, fully buttoned lab coat is required to protect skin and clothing from contamination.[5]
Respiratory Protection N95 or Higher Particulate RespiratorEssential to prevent the inhalation of powdered Cyclo(Pro-Trp), especially when weighing or transferring the compound.[5]

The selection of PPE should be guided by a task-specific risk assessment. For procedures with a higher risk of aerosolization, such as sonication or vortexing of solutions, a higher level of respiratory protection, like a powered air-purifying respirator (PAPR), should be considered.

Safe Handling and Experimental Workflow

Adherence to a strict, step-by-step protocol for handling Cyclo(Pro-Trp) is critical to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designated Area: Conduct all handling of powdered Cyclo(Pro-Trp) within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Pre-Donning PPE: Before entering the designated handling area, don the required PPE as outlined in the table above.

  • Weighing:

    • Use a tared weigh boat or paper.

    • Handle the container of Cyclo(Pro-Trp) with care to avoid generating dust.

    • Close the primary container immediately after dispensing the desired amount.

    • Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed Cyclo(Pro-Trp) slowly to avoid splashing. Cap the vessel before agitation.

Experimental Use
  • Contained Systems: Whenever possible, perform reactions and manipulations in closed or contained systems.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment for handling Cyclo(Pro-Trp) to prevent cross-contamination.

  • Post-Handling: After completing the experimental work, decontaminate the work area thoroughly.

PPE Donning and Doffing Procedure

Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 HandWash1 Wash Hands Don4->HandWash1 Begin Work Doff1 1. Gloves Doff2 2. Safety Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 HandWash2 Wash Hands Doff4->HandWash2 Start Enter Lab Start->Don1 End Exit Lab HandWash1->Doff1 Work Complete HandWash2->End

Caption: PPE Donning and Doffing Workflow

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of Cyclo(Pro-Trp) and associated contaminated materials is essential to protect the environment and waste handlers.

  • Solid Waste:

    • Collect all unused Cyclo(Pro-Trp) powder and any contaminated solid materials (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing Cyclo(Pro-Trp) should be collected in a labeled hazardous liquid waste container. Do not dispose of them down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with your institution's and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Always have the Safety Data Sheet (or this guide, in its absence) for the chemical available for emergency responders.

References

  • SAFETY DATA SHEET CYCLO® BRAKE & PARTS CLEAN - Mersino. Mersino.[Link]

  • CYCLO® INDUSTRIES, LLC MATERIAL SAFETY DATA SHEET - Terminal Supply. (1997-06-17). Terminal Supply.[Link]

  • Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain by suppressing the inflammatory response and inhibiting TRAF6-mediated MAPK and NF-κB signaling pathways. (2024-09-30). PubMed.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.